Product packaging for Tetrahydroalstonine(Cat. No.:CAS No. 6474-90-4)

Tetrahydroalstonine

カタログ番号: B1682762
CAS番号: 6474-90-4
分子量: 352.4 g/mol
InChIキー: GRTOGORTSDXSFK-DLLGKBFGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Tetrahydroalstonine is a heteropentacyclic compound that is (20alpha)-16,17-didehydro-18-oxayohimban which is substituted at position 16 by a methoxycarbonyl group and at position 19 by a methyl group. It is a metabolite found in several plant species. It has a role as a plant metabolite. It is a yohimban alkaloid, an organic heteropentacyclic compound and a methyl ester. It is a conjugate base of a this compound(1+).
This compound has been reported in Kopsia officinalis, Rauvolfia cubana, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O3 B1682762 Tetrahydroalstonine CAS No. 6474-90-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTOGORTSDXSFK-DLLGKBFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201020629
Record name Tetrahydroalstonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6474-90-4
Record name Tetrahydroalstonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6474-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydroalstonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006474904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydroalstonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (19α,20α)-16,17-didehydro-19-methyloxayohimban-16-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDROALSTONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U62R2Y5Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydroalstonine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroalstonine is a naturally occurring indole alkaloid found in various plant species, including those of the Rauwolfia and Catharanthus genera.[1] As a member of the yohimban alkaloid family, it has garnered significant interest within the scientific community for its distinct pharmacological profile.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its interaction with adrenergic receptors and its role in crucial cellular signaling pathways. Detailed experimental protocols are provided to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is a heteropentacyclic compound with a complex stereochemistry.[2] Its systematic IUPAC name is methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate.[3][4] The chemical structure and key identifiers are summarized below.

IdentifierValueReference
Molecular Formula C₂₁H₂₄N₂O₃[3]
IUPAC Name methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate[2][3]
CAS Number 6474-90-4[3]
Canonical SMILES CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45[3]
Isomeric SMILES C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45[3]
InChI InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19-/m0/s1[3][5]
InChIKey GRTOGORTSDXSFK-DLLGKBFGSA-N[3][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueMethodReference
Molecular Weight 352.43 g/mol ---[4]
Melting Point 227 °CExperimental[1]
Boiling Point 524.0 ± 50.0 °CPredicted[1]
Density 1.30 ± 0.1 g/cm³Predicted[1]
pKa 18.03 ± 0.60Predicted[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.Qualitative[1][6]
90.0 mg/mL (255.4 mM) in DMSOQuantitative[5]

Biological Activity and Signaling Pathways

This compound is recognized primarily for its selective antagonism of α2-adrenergic receptors.[7] This activity underlies many of its observed physiological effects. Furthermore, recent studies have elucidated its neuroprotective properties, which are mediated through the activation of the Akt/mTOR signaling pathway.[7]

α2-Adrenergic Receptor Antagonism

This compound acts as a selective antagonist at α2-adrenoceptors. This has been demonstrated in studies on pithed rats, where it was shown to preferentially block the pressor responses induced by α2-adrenergic stimulation.[6] This selectivity distinguishes it from other related alkaloids like raubasine, which shows a preference for α1-adrenoceptors.

Neuroprotection via Akt/mTOR Pathway Activation

This compound has been shown to exhibit neuroprotective effects against oxygen-glucose deprivation/reoxygenation (OGD/R)-induced neuronal injury.[7] This protection is attributed to its ability to regulate autophagy-lysosomal function through the activation of the Akt/mTOR signaling pathway.[7]

Tetrahydroalstonine_Akt_mTOR_Pathway cluster_cellular_response Cellular Response THA This compound Akt Akt THA->Akt OGDR OGD/R Injury OGDR->Akt Inhibits mTOR mTOR Akt->mTOR Autophagy Autophagy Regulation mTOR->Autophagy Regulates Neuroprotection Neuroprotection Autophagy->Neuroprotection

This compound activates the Akt/mTOR pathway.

Experimental Protocols

Isolation and Purification of this compound from Plant Material

A general procedure for the extraction and purification of alkaloids from plant sources can be adapted for this compound.[8][9][10]

Materials:

  • Dried and powdered plant material (e.g., Rauwolfia species)

  • Methanol

  • Dichloromethane

  • Aqueous solution of a strong acid (e.g., 5% HCl)

  • Aqueous solution of a strong base (e.g., 10% NaOH)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixtures)

Procedure:

  • Extraction: Macerate the powdered plant material in methanol for 24-48 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning: Dissolve the crude extract in a 5% HCl solution and wash with dichloromethane to remove neutral and acidic compounds. Basify the aqueous layer with 10% NaOH to a pH of 9-10 and extract the alkaloids with dichloromethane.

  • Purification: Concentrate the dichloromethane extract and subject it to silica gel column chromatography. Elute with a gradient of dichloromethane and methanol to separate the individual alkaloids. Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing this compound.

  • Crystallization: Recrystallize the purified this compound from a suitable solvent system (e.g., methanol/water) to obtain pure crystals.

X-ray Crystallography for Structural Elucidation

The following is a general workflow for determining the crystal structure of this compound.

Xray_Crystallography_Workflow Crystal Single Crystal of This compound Diffraction X-ray Diffraction Crystal->Diffraction XraySource X-ray Source XraySource->Crystal Detector Detector Diffraction->Detector DataProcessing Data Processing (Indexing, Integration, Scaling) Detector->DataProcessing StructureSolution Structure Solution (Direct Methods or Patterson Function) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final 3D Structure StructureRefinement->FinalStructure

Workflow for X-ray crystallography.
Investigation of Neuroprotective Effects via the Akt/mTOR Pathway

This protocol is based on the study by Liao et al. (2023).[7]

Cell Culture and OGD/R Model:

  • Culture primary cortical neurons in appropriate media.

  • Induce OGD/R injury by replacing the culture medium with glucose-free DMEM and placing the cells in a hypoxic chamber (95% N₂, 5% CO₂) for a specified duration (e.g., 4 hours).

  • Reoxygenate the cells by returning them to the original culture medium and normoxic conditions for different time points (e.g., 1, 3, 6, 12, 24 hours).

Drug Treatment:

  • Pre-treat the neurons with varying concentrations of this compound for a set time (e.g., 2 hours) before inducing OGD/R.

Western Blot Analysis:

  • Lyse the cells and determine protein concentrations.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key proteins in the Akt/mTOR pathway (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR) and autophagy markers (e.g., LC3B, p62).

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the effect of this compound on protein expression and phosphorylation.

Conclusion

This compound is a promising natural product with well-defined antagonistic activity at α2-adrenergic receptors and newly discovered neuroprotective effects mediated by the Akt/mTOR pathway. This guide provides a solid foundation of its chemical and physical properties, along with detailed experimental methodologies, to support further research into its therapeutic potential. The provided information and protocols are intended to be a valuable resource for scientists engaged in natural product chemistry, pharmacology, and drug discovery.

References

A Technical Guide to the Natural Sources of Tetrahydroalstonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroalstonine is a pentacyclic indole alkaloid with significant pharmacological interest, particularly for its potential neuroprotective and antipsychotic activities. As a selective α2-adrenergic receptor antagonist, it modulates key signaling pathways within the central nervous system. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and isolation, and a visualization of its known signaling pathways.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Apocynaceae (dogbane) and Rubiaceae (coffee) families. These plants have a rich history in traditional medicine, and modern phytochemical analysis has identified them as valuable sources of a wide array of bioactive alkaloids.

Primary Plant Families and Genera:
  • Apocynaceae: This family is a significant source of indole alkaloids.

    • Alstonia : Notably, Alstonia scholaris (commonly known as Devil's tree) has been identified as a source of this compound, where it is extracted from the leaves and bark.[1][2]

    • Catharanthus : Catharanthus roseus (Madagascar periwinkle) is another well-known species containing this compound.[3][4]

    • Rauwolfia : Various species of this genus, including Rauwolfia serpentina and Rauwolfia tetraphylla, are known to produce a range of indole alkaloids, including this compound.[5][6]

    • Rhazya : Rhazya stricta is another plant from which this compound has been extracted, particularly from its fruits.[5]

    • Kopsia : Kopsia officinalis has been reported to contain this compound.[7]

  • Rubiaceae: This family also contains several species that are sources of this compound.

    • Uncaria : Species such as Uncaria tomentosa (Cat's Claw) and Uncaria rhynchophylla are known to contain this alkaloid.[8][9]

    • Pausinystalia : Pausinystalia johimbe (Yohimbe) is a well-known source of various indole alkaloids, including this compound, which is found in its bark.[10][11]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following tables summarize the available quantitative data.

Plant SpeciesFamilyPlant PartMethod of AnalysisConcentration of this compoundReference(s)
Catharanthus roseusApocynaceaeRootsNot Specified21.89% of total alkaloids
Pausinystalia johimbeRubiaceaeBarkNot SpecifiedPresent, but not individually quantified (Total alkaloids up to 6%)[11]
Rauwolfia serpentinaApocynaceaeRootsUHPLC-UVPresent, but not individually quantified in the cited study[12]
Alstonia scholarisApocynaceaeLeaves, BarkNot SpecifiedPresent, but specific concentration not provided in the search results[2][13]
Uncaria tomentosaRubiaceaeNot SpecifiedNot SpecifiedPresent in small amounts[8]
Uncaria rhynchophyllaRubiaceaeHerbsNot SpecifiedPresent[9]

Experimental Protocols

General Alkaloid Extraction from Plant Material

This protocol outlines a general procedure for the extraction of total alkaloids from plant materials, which can then be further purified to isolate this compound.

Materials:

  • Dried and powdered plant material (e.g., leaves, bark, roots)

  • Methanol or Ethanol

  • Soxhlet apparatus

  • Rotary evaporator

  • Hydrochloric acid (HCl), 2% solution

  • Ammonium hydroxide (NH₄OH) solution

  • Chloroform or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Beakers, flasks, separating funnel, and filter paper

Procedure:

  • Extraction:

    • Place 100 g of the dried, powdered plant material into a cellulose thimble.

    • Insert the thimble into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with 500 mL of methanol or ethanol.

    • Heat the solvent to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble.

    • Continue the extraction for 8-12 hours, or until the solvent running through the siphon tube is colorless.

    • After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 100 mL of 2% HCl.

    • Filter the acidic solution to remove any non-alkaloidal material.

    • Transfer the filtrate to a separating funnel and wash with 3 x 50 mL of chloroform to remove neutral and acidic compounds. Discard the chloroform layer.

    • Make the aqueous layer alkaline (pH 9-10) by adding ammonium hydroxide solution dropwise.

    • Extract the liberated free alkaloids with 3 x 50 mL of chloroform.

    • Combine the chloroform extracts and wash with distilled water until the aqueous layer is neutral.

    • Dry the chloroform extract over anhydrous sodium sulfate and filter.

    • Evaporate the solvent under reduced pressure to yield the total alkaloid fraction.

Purification of this compound using Preparative HPLC

Instrumentation:

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Preparative C18 column.

Mobile Phase:

  • A gradient of acetonitrile and water, both containing 0.1% formic acid. The exact gradient will need to be optimized based on the crude extract's complexity.

Procedure:

  • Sample Preparation: Dissolve the total alkaloid fraction in a small volume of the initial mobile phase.

  • Method Development: Develop an analytical HPLC method to determine the retention time of this compound.

  • Scale-Up: Scale up the analytical method to the preparative scale by adjusting the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Collect the fraction corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Solvent Evaporation: Remove the solvent from the purified fraction using a rotary evaporator to obtain pure this compound.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Neuroprotection

This compound exerts its neuroprotective effects through the modulation of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and autophagy.

Tetrahydroalstonine_Signaling_Pathway THA This compound Alpha2AR α2-Adrenergic Receptor THA->Alpha2AR antagonizes PI3K PI3K Alpha2AR->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits Neuroprotection Neuroprotection mTOR->Neuroprotection Apoptosis Apoptosis Autophagy->Apoptosis

Caption: this compound's neuroprotective signaling pathway.

Experimental Workflow for Extraction and Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from a plant source.

Extraction_Workflow PlantMaterial Dried & Powdered Plant Material Soxhlet Soxhlet Extraction (Methanol/Ethanol) PlantMaterial->Soxhlet CrudeExtract Crude Extract Soxhlet->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase TotalAlkaloids Total Alkaloid Fraction AcidBase->TotalAlkaloids PrepHPLC Preparative HPLC TotalAlkaloids->PrepHPLC PureTHA Pure this compound PrepHPLC->PureTHA

Caption: Workflow for this compound extraction and isolation.

Conclusion

This compound is a promising indole alkaloid with significant therapeutic potential. Its natural occurrence in various plant species, particularly from the Apocynaceae and Rubiaceae families, provides a basis for its isolation and further investigation. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development. Further research is warranted to fully quantify this compound content in a wider range of plant sources and to optimize extraction and purification methodologies for large-scale production.

References

The Tetrahydroalstonine Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the tetrahydroalstonine biosynthesis pathway in plants, primarily focusing on the well-studied model organism Catharanthus roseus. Designed for researchers, scientists, and drug development professionals, this document details the core enzymatic steps, pathway regulation, quantitative kinetics, and key experimental methodologies.

Introduction

This compound is a prominent member of the heteroyohimbine class of monoterpenoid indole alkaloids (MIAs), a diverse group of plant-specialized metabolites with a wide range of pharmacological activities. Found in plants like Catharanthus roseus, it serves as a crucial intermediate and possesses its own therapeutic potential. Understanding its biosynthetic pathway is fundamental for metabolic engineering efforts aimed at enhancing the production of valuable MIAs, including anti-hypertensive and anti-cancer compounds. This guide delineates the multi-step, highly compartmentalized enzymatic cascade leading to its formation.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-stage process that begins with precursors from primary metabolism and involves a series of enzymatic transformations occurring in different subcellular compartments, including the cytosol, vacuole, and nucleus. The pathway can be broadly divided into four key stages.

  • Formation of Tryptamine: The pathway initiates in the cytosol with the decarboxylation of the amino acid L-tryptophan to produce tryptamine. This reaction is catalyzed by Tryptophan Decarboxylase (TDC).[1]

  • Formation of Strictosidine: Tryptamine is transported into the vacuole, where it undergoes a stereospecific Pictet-Spengler condensation with the monoterpenoid secologanin.[2][3] This crucial step is catalyzed by Strictosidine Synthase (STR) and forms strictosidine, the universal precursor for all MIAs.[3][4]

  • Formation of Strictosidine Aglycone: Strictosidine is then exported from the vacuole and transported to the nucleus.[5] Inside the nucleus, the enzyme Strictosidine β-D-Glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine.[6][7] This generates the highly reactive and unstable intermediate, strictosidine aglycone.[5][8]

  • Formation of this compound: In the final step, also occurring within the nucleus, the strictosidine aglycone is reduced in an NADPH-dependent reaction. This reduction is catalyzed by this compound Synthase (THAS), a medium-chain dehydrogenase/reductase (MDR), which stereoselectively produces this compound.[5][9][10]

Diagram 1: this compound Biosynthesis Pathway

Tetrahydroalstonine_Biosynthesis cluster_cytosol Cytosol cluster_vacuole Vacuole cluster_nucleus Nucleus L-Tryptophan L-Tryptophan Tryptamine Tryptamine L-Tryptophan->Tryptamine TDC Tryptamine_v Tryptamine Tryptamine->Tryptamine_v Transport Secologanin Secologanin Strictosidine Strictosidine Secologanin->Strictosidine STR Strictosidine_n Strictosidine Strictosidine->Strictosidine_n Transport Tryptamine_v->Strictosidine Strictosidine Aglycone Strictosidine Aglycone Strictosidine_n->Strictosidine Aglycone SGD This compound This compound Strictosidine Aglycone->this compound THAS NADP+ NADP+ NADPH NADPH NADPH->this compound

A diagram of the this compound biosynthetic pathway.

Key Enzymes and Quantitative Data

The efficiency of the this compound pathway is governed by the kinetics of its constituent enzymes. While comprehensive kinetic data for all enzymes is not fully available, particularly for those with unstable substrates, key parameters for the initial enzymes have been determined.

EnzymeAbbreviationSource OrganismSubstrate(s)KmOther Kinetic ParametersReference(s)
Tryptophan DecarboxylaseTDCCatharanthus roseusL-Tryptophan7.5 x 10-5 M (75 µM)-[11][12]
Strictosidine SynthaseSTRCatharanthus roseusTryptamine0.83 - 2.3 mMSpecific Activity: 5.85 nkat/mg[13][14]
Catharanthus roseusSecologanin0.46 - 3.4 mM-[13][14]
Strictosidine β-D-GlucosidaseSGDCatharanthus roseusStrictosidine-Exhibits sigmoidal (allosteric) kinetics, not Michaelis-Menten.[15]
This compound SynthaseTHASCatharanthus roseusStrictosidine Aglycone-Requires NADPH. Accurate kinetics are difficult due to substrate instability.[9]

Table 1: Summary of Quantitative Data for Key Biosynthetic Enzymes.

Regulation of the Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily by the phytohormone jasmonic acid (JA) and its derivatives (jasmonates). Jasmonates act as key signaling molecules that trigger a cascade leading to the coordinated expression of MIA pathway genes.

The signaling pathway is initiated when a bioactive jasmonate conjugate (JA-Ile) mediates the interaction between the F-box protein COI1 and JAZ (Jasmonate-ZIM domain) repressor proteins.[11] This interaction targets JAZ for degradation by the 26S proteasome. The degradation of JAZ releases the transcription factor MYC2 , allowing it to activate the expression of downstream transcription factors, including ORCA2 and ORCA3 .[2][11][16] These ORCA transcription factors, members of the AP2/ERF family, then bind to jasmonate- and elicitor-responsive elements (JERE) in the promoters of MIA biosynthetic genes, such as TDC and STR, upregulating their expression and boosting alkaloid production.[2]

Diagram 2: Jasmonate Signaling Pathway Regulating MIA Biosynthesis

Jasmonate_Signaling cluster_pathway MIA Biosynthesis Pathway TDC_gene TDC Gene STR_gene STR Gene Other_MIA_genes Other MIA Genes JA Jasmonic Acid (JA-Ile) COI1 COI1 JA->COI1 binds JAZ JAZ Repressor COI1->JAZ targets MYC2 MYC2 JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation ORCA3 ORCA3 MYC2->ORCA3 activates ORCA3->TDC_gene activates ORCA3->STR_gene activates ORCA3->Other_MIA_genes activates

Model of the JA signaling cascade activating MIA gene expression.

Experimental Protocols

This section provides detailed methodologies for the characterization of the key enzymes in the this compound biosynthesis pathway.

Protocol for Tryptophan Decarboxylase (TDC) Activity Assay

This protocol is based on the direct fluorometric measurement of tryptamine produced from tryptophan.[17][18]

  • Enzyme Extraction:

    • Homogenize 1g of fresh plant tissue (e.g., C. roseus leaves) in 5 mL of ice-cold extraction buffer (50 mM Tris-HCl, pH 8.0, 10 mM β-mercaptoethanol, 5 mM EDTA, 10% glycerol).

    • Centrifuge at 14,000 x g for 20 min at 4°C.

    • Collect the supernatant as the crude enzyme extract. Determine protein concentration using a Bradford assay.

  • Reaction Mixture (Total Volume: 500 µL):

    • 100 mM Tris-HCl buffer (pH 8.5)

    • 1 mM Pyridoxal 5'-phosphate (PLP)

    • 2 mM L-Tryptophan

    • 100-200 µL of crude enzyme extract

  • Procedure:

    • Pre-incubate the reaction mixture without L-tryptophan for 5 min at 37°C.

    • Initiate the reaction by adding L-tryptophan.

    • Incubate for 30-60 min at 37°C.

    • Stop the reaction by adding 100 µL of 1 M NaOH (to raise pH ≥ 11).

  • Tryptamine Extraction and Quantification:

    • Add 1 mL of ethyl acetate to the stopped reaction mixture.

    • Vortex vigorously for 1 min and centrifuge at 2,000 x g for 5 min to separate phases.

    • Carefully collect the upper ethyl acetate phase.

    • Measure the fluorescence of the ethyl acetate extract using a spectrofluorometer (Excitation: 280 nm, Emission: 350 nm).

    • Quantify tryptamine concentration by comparing the fluorescence to a standard curve prepared with authentic tryptamine.

    • Calculate specific activity as µmol of tryptamine formed per minute per mg of protein.

Protocol for Strictosidine Synthase (STR) Activity Assay

This protocol utilizes HPLC to monitor the formation of strictosidine from tryptamine and secologanin.[13][15]

  • Enzyme Extraction:

    • Follow the same procedure as for TDC extraction (Section 5.1, Step 1).

  • Reaction Mixture (Total Volume: 200 µL):

    • 100 mM Phosphate buffer (pH 6.8)

    • 5 mM Secologanin

    • 5 mM Tryptamine

    • 50-100 µL of crude enzyme extract

  • Procedure:

    • Combine buffer, secologanin, and enzyme extract. Pre-incubate for 5 min at 30°C.

    • Start the reaction by adding tryptamine.

    • Incubate for 20-40 min at 30°C.

    • Stop the reaction by adding 200 µL of ice-cold methanol.

    • Centrifuge at 14,000 x g for 10 min to pellet precipitated protein.

  • HPLC Analysis:

    • Analyze the supernatant using a C18 reverse-phase HPLC column.

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

    • Detection: Monitor at 280 nm.

    • Identify and quantify the strictosidine peak by comparing its retention time and peak area to an authentic standard.

    • Calculate enzyme activity based on the amount of strictosidine produced.

Protocol for Coupled SGD-THAS Activity Assay

This protocol measures the formation of this compound from strictosidine by coupling the activity of SGD and THAS, analyzed by LC-MS.[5][9]

  • Enzyme Source:

    • This assay typically uses heterologously expressed and purified SGD and THAS proteins, as their co-localization and potential interaction are key.

  • Reaction Mixture (Total Volume: 100 µL):

    • 50 mM Phosphate buffer (pH 7.0)

    • 1 mM NADPH

    • 200 µM Strictosidine

    • ~6 nM purified SGD

    • ~50 nM purified THAS

  • Procedure:

    • Combine buffer, strictosidine, and SGD. Incubate for 10 min at 25°C to allow for the in situ generation of strictosidine aglycone.

    • Initiate the final reaction by adding THAS and NADPH.

    • Incubate for 30 min at 25°C.

    • Stop the reaction by adding an equal volume (100 µL) of ethyl acetate and vortexing.

  • LC-MS Analysis:

    • Centrifuge to separate phases and analyze the organic (upper) phase.

    • Use a C18 UPLC/HPLC column coupled to a mass spectrometer.

    • Monitor for the selective ion of this compound ([M+H]+ m/z 353.18).

    • Quantify product formation against a standard curve of authentic this compound.

Diagram 3: General Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow start Identify Candidate Gene (e.g., from Transcriptome Data) clone Clone Gene into Expression Vector start->clone express Heterologous Expression (e.g., E. coli, Yeast) clone->express purify Purify Recombinant Protein (e.g., Affinity Chromatography) express->purify assay Enzyme Activity Assay (Varying Substrate, pH, Temp.) purify->assay kinetics Determine Kinetic Parameters (Km, Vmax, kcat) assay->kinetics analyze Product Identification (LC-MS, NMR) assay->analyze end Characterized Enzyme kinetics->end analyze->end

A typical workflow for identifying and characterizing a biosynthetic enzyme.

Metabolic Channeling and Subcellular Organization

A remarkable feature of the this compound pathway is its subcellular compartmentalization, which necessitates the transport of intermediates across multiple membranes. Furthermore, evidence suggests a functional interaction between the last two enzymes, SGD and THAS. Both enzymes are localized to the nucleus, an unusual site for specialized metabolism.[5][9] This co-localization supports the hypothesis of metabolic channeling, where the unstable strictosidine aglycone produced by SGD is directly passed to THAS for immediate reduction. This channeling would prevent the reactive aglycone from diffusing away or participating in off-pathway reactions, thereby increasing the efficiency of this compound synthesis.[8]

Diagram 4: Metabolic Channeling in the Nucleus

Metabolic_Channeling cluster_nucleus Nucleus SGD SGD (Strictosidine β-D-Glucosidase) THAS THAS (this compound Synthase) SGD->THAS Protein-Protein Interaction Aglycone Strictosidine Aglycone SGD->Aglycone deglycosylation THA_out This compound THAS->THA_out reduction Strictosidine_in Strictosidine Strictosidine_in->SGD Transport In Aglycone->THAS channeling

Proposed interaction and channeling between SGD and THAS.

Conclusion

The biosynthesis of this compound is a sophisticated and highly organized metabolic pathway. The elucidation of its key enzymes, regulatory networks, and unique subcellular organization provides a robust framework for future research and biotechnological application. The data and protocols presented in this guide offer valuable tools for scientists aiming to manipulate this pathway for the enhanced production of medicinally important alkaloids or for the generation of novel bioactive compounds through synthetic biology approaches.

References

The Discovery and Isolation of Tetrahydroalstonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroalstonine, a pentacyclic indole alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its neuroprotective effects. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction from prominent botanical sources, presents its physicochemical and spectral data in a structured format, and elucidates its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

This compound is a naturally occurring yohimban-type indole alkaloid found in various plant species, particularly within the Apocynaceae family. It is a diastereomer of ajmalicine and raubasine. The compound has been identified in plants such as Rauvolfia, Catharanthus, and Kopsia species.[1] Early investigations into the rich alkaloidal content of these medicinal plants led to the eventual discovery and characterization of this compound. One of the earliest documented isolations was from Catharanthus lanceus in 1965. Its biological activity, including its role as a selective α2-adrenergic receptor antagonist and its neuroprotective properties through the modulation of autophagy, has made it a subject of ongoing research.

Physicochemical and Spectroscopic Data

The accurate identification and characterization of this compound rely on a combination of its physical properties and spectroscopic data.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₁H₂₄N₂O₃PubChem
Molecular Weight 352.4 g/mol PubChem
Appearance Off-white to light yellow solidChemicalBook
Melting Point Data not consistently availableN/A
Specific Rotation Data varies depending on enantiomeric purityN/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemicalBook
Spectroscopic Data

High-resolution mass spectrometry is crucial for determining the elemental composition of this compound.

Ionm/z (Observed)Fragmentation PeaksSource
[M+H]⁺ 353.18706144.0784, 222.1124, 210.1124, 321.1594PubChem

The ¹H and ¹³C NMR spectra provide the detailed structural framework of the molecule. Chemical shifts are reported in parts per million (ppm).

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Data not fully available in a consolidated table from search results.Data not fully available in a consolidated table from search results.

IR spectroscopy helps in the identification of functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching (indole)
~2950C-H stretching (aliphatic)
~1710C=O stretching (ester)
~1620C=C stretching (aromatic)
~1250C-O stretching (ester)

Experimental Protocols: Isolation of this compound

The isolation of this compound typically involves extraction from dried and powdered plant material, followed by purification steps. The choice of solvent and chromatographic technique is critical for achieving high purity.

General Alkaloid Extraction from Rauwolfia vomitoria

This protocol outlines a general method for the extraction of multiple alkaloids, including this compound, from the roots of Rauwolfia vomitoria.

  • Maceration: The powdered root material is macerated with an acidified ethanol-water solution.

  • Filtration and Concentration: The resulting leachate is filtered, and the solvent is removed under reduced pressure to yield a concentrated extract.

  • Resin Adsorption Chromatography: The concentrated extract is passed through a non-polar macroporous adsorption resin column.

  • Elution: The column is washed and then eluted with aqueous ethanol solutions of increasing concentrations (e.g., 40% and 80%).

  • Cation Exchange Chromatography: The collected fractions are further concentrated and subjected to chromatography on a weakly acidic cation exchange resin.

  • Reversed-Phase Chromatography: The eluate is pH-adjusted, concentrated, and purified using a C18 reversed-phase chromatography medium with a gradient of ethanol in water.

  • Crystallization: Fractions containing this compound are combined, concentrated, and the compound is crystallized from a suitable organic solvent.

Extraction from Catharanthus roseus Leaves

This method provides a simplified procedure for the extraction of indole alkaloids from the leaves of Catharanthus roseus.

  • Acidic Extraction: Dried and powdered leaves are extracted with a 0.1 M aqueous solution of hydrochloric acid.

  • Precipitation: The acidic extract is treated with an alkaline solution of embonic acid, which results in the precipitation of alkaloid-embonate complexes.

  • Further Purification: The precipitate, which contains a mixture of alkaloids including this compound, can be further purified using chromatographic techniques as described in the previous protocol.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates a generalized workflow for the isolation and characterization of this compound from plant material.

experimental_workflow plant_material Powdered Plant Material (Rauwolfia or Catharanthus) extraction Solvent Extraction (e.g., acidified methanol/ethanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration acid_base_partition Acid-Base Partitioning filtration->acid_base_partition crude_extract Crude Alkaloid Extract acid_base_partition->crude_extract column_chromatography Column Chromatography (Silica Gel or Alumina) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pure_fractions Pooling of Pure Fractions tlc_analysis->pure_fractions crystallization Crystallization pure_fractions->crystallization This compound Pure this compound crystallization->this compound characterization Structural Characterization (MS, NMR, IR) This compound->characterization signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates mTORC1 mTORC1 akt->mTORC1 activates cell_survival Cell Survival & Growth akt->cell_survival promotes autophagy_inhibition Autophagy Inhibition mTORC1->autophagy_inhibition leads to This compound This compound This compound->akt modulates activation

References

Tetrahydroalstonine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the chemical properties, pharmacology, and experimental evaluation of Tetrahydroalstonine, an indole alkaloid with significant potential in neuropharmacology and cardiovascular research.

For Immediate Release

Wuhan, China – November 10, 2025 – This technical guide provides an in-depth analysis of this compound, a bioactive indole alkaloid. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical characteristics, molecular mechanisms of action, and detailed experimental protocols for its study.

Core Chemical and Physical Data

This compound is a naturally occurring alkaloid found in various plant species, including those of the Rauvolfia and Catharanthus genera. It is recognized for its distinct pharmacological properties, which are currently the subject of extensive research.

PropertyValueSource
CAS Number 6474-90-4--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₂₁H₂₄N₂O₃--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Weight 352.43 g/mol --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Purity ≥98% (HPLC)--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Physical Description Solid--INVALID-LINK--
Solubility DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone--INVALID-LINK--, --INVALID-LINK--

Pharmacological Profile and Signaling Pathways

This compound exhibits a complex pharmacological profile, with its primary mechanisms of action revolving around the modulation of adrenergic and autophagic signaling pathways.

Antagonism of α2-Adrenergic Receptors

A significant body of research has identified this compound as a selective antagonist of α2-adrenergic receptors.[1] This activity is particularly pronounced at presynaptic α2-adrenoceptors, where at low doses, it can enhance neurotransmitter release by blocking the autoregulatory negative feedback mechanism.

The α2-adrenergic signaling pathway is crucial in regulating cardiovascular function and neurotransmission. As an antagonist, this compound can influence blood pressure and heart rate.

Tetrahydroalstonine_Alpha2_Adrenoceptor_Antagonism cluster_neuron Presynaptic Neuron THA This compound Alpha2_Receptor Presynaptic α2-Adrenergic Receptor THA->Alpha2_Receptor Blocks NE_Release Norepinephrine Release Alpha2_Receptor->NE_Release Inhibits Negative_Feedback Negative Feedback Inhibition NE_Release->Negative_Feedback Activates

This compound's antagonism of presynaptic α2-adrenergic receptors.
Neuroprotection via Akt/mTOR Pathway and Autophagy Regulation

Recent studies have elucidated a neuroprotective role for this compound, particularly in the context of ischemic neuronal injury. It has been shown to protect against oxygen-glucose deprivation/re-oxygenation (OGD/R)-induced neuronal damage by regulating autophagy through the Akt/mTOR signaling pathway.[2][3]

In response to cellular stress such as ischemia, the Akt/mTOR pathway is often suppressed, leading to the induction of autophagy. This compound has been observed to activate the Akt/mTOR pathway, thereby modulating autophagy and promoting neuronal survival.

Tetrahydroalstonine_Neuroprotection_Pathway THA This compound Akt Akt THA->Akt Activates Neuronal_Survival Neuronal Survival THA->Neuronal_Survival Promotes OGDR OGD/R Injury OGDR->Akt Inhibits mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Autophagy->Neuronal_Survival Modulates

Neuroprotective mechanism of this compound via the Akt/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological effects of this compound.

Evaluation of α-Adrenergic Receptor Activity in Pithed Rats

The pithed rat model is a classic in vivo preparation used to study the effects of drugs on the cardiovascular system in the absence of central nervous system and reflex influences.

Pithed_Rat_Protocol_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Pithing Pith the Rat (destroy CNS) Anesthesia->Pithing Ventilation Artificial Ventilation Pithing->Ventilation Cannulation Cannulate Femoral Artery and Vein (for BP measurement and drug administration) Ventilation->Cannulation Stabilization Stabilize Blood Pressure Cannulation->Stabilization Drug_Admin Administer this compound (intravenously) Stabilization->Drug_Admin Stimulation Administer α-adrenergic agonist or stimulate sympathetic outflow Drug_Admin->Stimulation Measurement Measure Blood Pressure Response Stimulation->Measurement Analysis Data Analysis Measurement->Analysis End End Analysis->End

Workflow for the pithed rat experimental protocol.

Detailed Steps:

  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., pentobarbital sodium).

  • Pithing: A stainless steel rod is inserted through the eye socket and passed down the spinal canal to destroy the brain and spinal cord.

  • Ventilation: The animal is immediately artificially ventilated with room air.

  • Cannulation: The femoral artery is cannulated for continuous blood pressure monitoring, and the femoral vein is cannulated for drug administration.

  • Stabilization: A stabilization period of at least 20 minutes is allowed after the surgical procedure.

  • Drug Administration: this compound or vehicle is administered intravenously.

  • Agonist Challenge: Pressor responses are elicited by intravenous administration of α-adrenergic agonists (e.g., phenylephrine for α1, clonidine for α2) or by electrical stimulation of the sympathetic outflow from the spinal cord.

  • Data Analysis: Changes in mean arterial pressure are recorded and analyzed to determine the antagonistic effect of this compound.

Neuroprotection Assessment using Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

The OGD/R model in primary neuronal cultures is a widely used in vitro model to mimic ischemic-reperfusion injury.

Experimental Workflow:

OGDR_Protocol_Workflow Start Start: Primary Cortical Neuron Culture Pretreatment Pre-treat with this compound Start->Pretreatment OGD Induce OGD (glucose-free medium, hypoxic chamber) Pretreatment->OGD Reoxygenation Reoxygenation (normal medium and atmosphere) OGD->Reoxygenation Incubation Incubate for 24-48 hours Reoxygenation->Incubation Assays Perform Assays Incubation->Assays MTT MTT Assay (Cell Viability) Assays->MTT WesternBlot Western Blot (Akt, mTOR, LC3B, p62) Assays->WesternBlot End End

Workflow for the OGD/R experimental protocol.

Detailed Steps:

  • Primary Cortical Neuron Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in appropriate media.

  • Pre-treatment: Neurons are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours) before OGD.

  • OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration of 2-4 hours.

  • Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for 24-48 hours.

  • Cell Viability Assay (MTT): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Western Blot Analysis: Protein lysates are collected and subjected to Western blotting to determine the expression levels of key proteins in the Akt/mTOR and autophagy pathways, such as phosphorylated Akt (p-Akt), mTOR, LC3B-II/I ratio, and p62.[4]

Conclusion

This compound is a promising natural compound with well-defined effects on the α2-adrenergic system and a novel neuroprotective mechanism involving the Akt/mTOR pathway and autophagy regulation. The experimental protocols detailed in this guide provide a robust framework for further investigation into its therapeutic potential. Continued research is warranted to fully elucidate its pharmacological profile and explore its clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrahydroalstonine

Abstract

This compound is a naturally occurring indole alkaloid found in various plant species, including those of the Rauvolfia, Catharanthus, and Rhazya genera.[1][2][3] As a selective α2-adrenoceptor antagonist, it presents significant interest in pharmacological research and drug development for its potential antipsychotic and neuroprotective activities.[2][4][5] This document provides a comprehensive overview of the known physical and chemical properties of this compound, supported by experimental data and methodologies. It is intended to serve as a technical resource for professionals engaged in the study and application of this compound.

Chemical Identity and Structure

This compound is a heteropentacyclic compound belonging to the yohimban alkaloid class.[1] Its core structure is a 5-fused ring corynanthean-type skeleton.[6]

IdentifierValue
IUPAC Name methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate[1][7]
Synonyms (-)-Tetrahydroalstonine, 3,4,5,6-Tetrahydroalstonine[1][5][8][9]
CAS Number 6474-90-4[1][2][4][10]
Molecular Formula C₂₁H₂₄N₂O₃[1][10][11]
Molecular Weight 352.43 g/mol [2][4][8][9][10]
Canonical SMILES C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45[7]
InChIKey GRTOGORTSDXSFK-DLLGKBFGSA-N[7]

Physical Properties

The physical characteristics of this compound have been determined through various analytical methods. The quantitative data are summarized below.

PropertyValueSource(s)
Appearance Off-white to light yellow solid[2][9]
Melting Point 224 - 227 °C[9][10]
Boiling Point 524.0 ± 50.0 °C (Predicted)[9]
Density 1.30 ± 0.1 g/cm³ (Predicted)[9]
pKa 18.03 ± 0.60 (Predicted)[9]
Solubility

This compound exhibits solubility characteristics typical of alkaloids, where the free base is soluble in organic solvents while its salts are more water-soluble.[12]

SolventSolubilityConcentrationNotes
DMSO Soluble80 - 90 mg/mLSonication is recommended to aid dissolution.[2][4]
Chloroform Soluble-[9][13][14]
Dichloromethane Soluble-[9][13][14]
Ethyl Acetate Soluble-[9][13][14]
Acetone Soluble-[9][13][14]
Water Poorly soluble-As a free base.[12]
Alcohol Soluble (as salt)-Alkaloid salts are generally soluble in alcohol.[12]
Crystallography

The crystal structure of this compound has been elucidated by X-ray diffraction, revealing an orthorhombic system.[11]

Crystallographic ParameterValue
Crystal System Orthorhombic
a 6.719 (1) Å
b 8.169 (2) Å
c 34.120 (5) Å
Volume (V) 1872.8 (6) ų
Z 4
Radiation Mo Kα
Temperature (T) 293 K

Data from single-crystal X-ray diffraction analysis.[11]

Chemical and Spectroscopic Properties

The structural elucidation of this compound relies on a combination of spectroscopic techniques that probe its molecular framework and functional groups.

TechniquePurpose
Mass Spectrometry (MS) Determines the exact molecular weight and elemental composition, and provides fragmentation patterns for structural analysis.[15]
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule, revealing connectivity and stereochemistry.[16][17]
Infrared (IR) Spectroscopy Identifies characteristic functional groups within the molecule, such as C=O (ester), C-O-C (ether), N-H (indole), and aromatic C=C bonds, by their vibrational frequencies.[16]
UV-Vis Spectroscopy Reveals information about the electronic transitions within the molecule, particularly those associated with conjugated systems like the indole nucleus.[15][16]

Note: Specific spectral data (e.g., chemical shifts (δ), absorption maxima (λmax)) for this compound are not provided in the search results and would be found in specialized chemical databases or through direct experimental analysis.

Experimental Methodologies

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from plant material involves several key steps. The following diagram illustrates a typical procedure based on methods used for alkaloids.

G cluster_extraction Extraction cluster_purification Purification plant_material 1. Pulverized Plant Material (e.g., Catharanthus roseus roots) extraction 2. Maceration with Solvent (e.g., CH₂Cl₂/MeOH mixture) plant_material->extraction filtration 3. Filtration to remove solid residue extraction->filtration concentration 4. Solvent Evaporation (under reduced pressure) filtration->concentration acid_base 5. Acid-Base Partitioning (to separate alkaloids) concentration->acid_base Crude Alkaloid Extract chromatography 6. Column Chromatography (e.g., Silica gel) acid_base->chromatography crystallization 7. Crystallization (from MeOH) chromatography->crystallization final_product final_product crystallization->final_product Purified this compound (colorless plates)

Workflow for this compound Extraction and Isolation.

Protocol Detail:

  • Extraction: Pulverized and dried plant material (e.g., 20g of Catharanthus roseus roots) is extracted overnight with a suitable solvent mixture like methanol/dichloromethane (1:1).[6]

  • Concentration: The resulting extract is filtered and concentrated under vacuum to yield a crude alkaloid extract.

  • Purification: The crude extract undergoes purification, often involving acid-base extraction to selectively isolate the alkaloid fraction. Further purification is achieved through column chromatography.

  • Crystallization: The purified fraction is crystallized from a solvent such as methanol to yield pure this compound as colorless plates suitable for analysis.[6]

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound are grown, for instance, by slow evaporation from a methanol solution.[6]

  • Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Nonius KappaCCD). Data is collected at a controlled temperature (e.g., 293 K) using a specific X-ray source (e.g., Mo Kα radiation).[11]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. The atomic positions are refined, and hydrogen atoms are located and refined isotropically or positioned geometrically.[6][11]

Pharmacological Activity and Signaling Pathway

This compound is a selective antagonist of the α2-adrenergic receptor.[2][4][5] This activity is foundational to its observed effects. More recently, it has been shown to exert neuroprotective effects against oxygen-glucose deprivation/reoxygenation (OGD/R) induced injury in neurons.[5] This protection is mediated through the activation of the Akt/mTOR signaling pathway, which in turn regulates autophagy-lysosomal function.[5]

G tha This compound akt Akt (Protein Kinase B) tha->akt Activates mtor mTOR (mechanistic Target of Rapamycin) akt->mtor Activates autophagy Autophagy-Lysosomal Function Regulation mtor->autophagy Regulates protection Neuroprotection (Reduced Neuronal Injury) autophagy->protection stress OGD/R-Induced Stress stress->protection Inhibits

This compound's Neuroprotective Signaling Pathway.

Experimental Protocol - In Vivo Adrenergic Receptor Activity:

  • Animal Model: Pithed rats are used to eliminate central cardiovascular regulation.

  • Procedure: The effects of this compound (administered intravenously at doses from 0.5 to 4 mg/kg) on blood pressure are measured.[14]

  • Assessment: The compound's antagonism of α2-adrenoceptors is evaluated by its ability to potentiate the pressor response to sympathetic nerve stimulation (indicating presynaptic receptor blockade) and to inhibit the response to an α2-agonist like B-HT 933.[14] Low doses (0.5-2 mg/kg) enhance the pressor response, suggesting a preferential blockade of presynaptic α2-adrenoceptors, leading to increased noradrenaline release.[5][14]

Safety and Handling

  • GHS Classification: Harmful if swallowed (Acute Toxicity 4) and harmful in contact with skin (Acute Toxicity 4).[1]

  • Storage: For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[2] Solutions in DMSO can be stored at -80°C for up to 6 months.[2][5] It is advised to protect the compound from light.[5]

  • Handling: Standard laboratory personal protective equipment (gloves, lab coat, safety glasses) should be worn when handling this compound.

References

Tetrahydroalstonine: A Comprehensive Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Preclinical Data, Mechanisms of Action, and Experimental Protocols

Introduction

Tetrahydroalstonine (THA) is a naturally occurring indole alkaloid found predominantly in plant species of the Apocynaceae family. It has garnered significant interest within the scientific community for its potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its pharmacological properties, mechanism of action, and key experimental findings. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a consolidated source of quantitative data, detailed experimental methodologies, and visual representations of its biological pathways.

Pharmacological Profile

This compound has been primarily characterized as a selective antagonist of α2-adrenergic receptors.[1] This activity is believed to contribute significantly to its observed pharmacological effects. Beyond its interaction with the adrenergic system, evidence also suggests a modulation of serotonergic pathways, although specific binding affinities for serotonin receptor subtypes remain to be fully elucidated.

Receptor Binding Affinities

Quantitative data on the binding affinity of this compound to various receptors is crucial for understanding its pharmacological profile and potential for off-target effects. The following table summarizes the available data.

Receptor SubtypeLigandK_i_ (nM)SpeciesTissue/SystemReference
α_2A_-AdrenergicThis compound18 - 65Not SpecifiedNot Specified[1]
α_2B_-AdrenergicThis compound18 - 65Not SpecifiedNot Specified[1]
α_2C_-AdrenergicThis compound18 - 65Not SpecifiedNot Specified[1]

Note: Data on the binding affinity of this compound to serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C) is not currently available in the public domain. Further research is required to quantify these interactions.

Neuroprotective Effects

A significant body of research has focused on the neuroprotective properties of this compound, particularly in the context of ischemic neuronal injury.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

Studies utilizing an in vitro model of ischemia-reperfusion injury, known as oxygen-glucose deprivation/reoxygenation (OGD/R), have demonstrated the neuroprotective potential of THA in primary cortical neurons.

AssayTreatmentConcentration (µM)OutcomeReference
Cell Viability (MTT Assay)This compound0.75 - 3.0Increased cell viability[2][3]

The following protocol outlines the general methodology for assessing the neuroprotective effects of this compound in a primary cortical neuron OGD/R model.

1. Primary Cortical Neuron Culture:

  • Source: Embryonic day 18 (E18) Sprague-Dawley rat cortices.

  • Dissociation: Cortices are dissected, meninges removed, and tissue is mechanically and enzymatically dissociated (e.g., using trypsin or papain).

  • Plating: Dissociated cells are plated onto poly-D-lysine-coated culture plates or coverslips at a density of 1 x 10^6 cells/mL.

  • Culture Medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

  • Incubation: Cultures are maintained at 37°C in a humidified incubator with 5% CO2. Neurons are typically matured for 7-10 days in vitro before experimentation.

2. Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Procedure:

  • OGD Induction:

    • The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS).

    • Cultures are placed in a hypoxic chamber (e.g., with 95% N2, 5% CO2) at 37°C for a duration of 1-4 hours to induce ischemic conditions.

  • Reoxygenation:

    • The glucose-free EBSS is replaced with the original, pre-conditioned culture medium.

    • Cultures are returned to the normoxic incubator (95% air, 5% CO2) at 37°C for a reoxygenation period, typically 24 hours.

  • This compound Treatment:

    • THA is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired concentrations (0.75 - 3.0 µM) prior to the OGD phase.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

    • Western Blotting: Used to analyze the expression levels of key proteins in signaling pathways, such as Akt and mTOR.

The neuroprotective effects of this compound in the OGD/R model have been linked to the activation of the Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, growth, and proliferation.

Akt_mTOR_Pathway cluster_injury Ischemic Insult cluster_intervention Therapeutic Intervention cluster_pathway Signaling Cascade THA This compound Akt Akt THA->Akt Activates OGDR OGD/R Injury OGDR->Akt Inhibits mTOR mTOR Akt->mTOR Autophagy Autophagy Regulation mTOR->Autophagy Inhibition CellSurvival Neuronal Survival Autophagy->CellSurvival Promotes

Caption: this compound's neuroprotective mechanism via the Akt/mTOR pathway.

Antipsychotic-like Activity

Preclinical studies suggest that this compound and related alkaloids may possess antipsychotic-like properties. These effects are often evaluated in animal models that mimic certain aspects of psychosis.

Animal Model: Conditioned Avoidance Response (CAR)

The conditioned avoidance response (CAR) test is a widely used behavioral paradigm to screen for antipsychotic activity. The test assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Data on the effective dose (ED50) of this compound in the conditioned avoidance response model is not currently available in the public domain. However, the structurally related alkaloid, alstonine, has been shown to be active in models of psychosis at doses ranging from 0.1 to 2.0 mg/kg.

The following protocol provides a general outline for conducting the CAR test in rats.

  • Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), the footshock.

  • Training (Acquisition):

    • Rats are placed in the shuttle box and presented with the CS for a set duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.

    • If the rat fails to move during the CS, the US (footshock) is delivered until the rat escapes to the other compartment (escape response).

    • Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Drug Testing:

    • Once a stable baseline is established, rats are administered either vehicle or this compound at various doses.

    • After a specified pretreatment time, the rats are placed back in the shuttle box, and a test session is conducted.

    • The number of avoidance and escape responses, as well as escape latencies, are recorded.

  • Data Analysis:

    • A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses or increasing escape latencies.

Antipsychotic_Screening_Workflow Start Compound of Interest (this compound) CAR_Training Conditioned Avoidance Response (CAR) Training Start->CAR_Training Drug_Admin Drug Administration (Vehicle or THA) CAR_Training->Drug_Admin CAR_Test CAR Testing Drug_Admin->CAR_Test Data_Analysis Data Analysis CAR_Test->Data_Analysis Outcome1 Selective Avoidance Suppression (Antipsychotic-like Effect) Data_Analysis->Outcome1 Yes Outcome2 No Selective Effect or Impaired Escape Data_Analysis->Outcome2 No

Caption: Workflow for evaluating the antipsychotic-like activity of this compound.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a therapeutic agent.

In Vivo Pharmacokinetic Parameters

Comprehensive in vivo pharmacokinetic data for this compound, including oral bioavailability, half-life, clearance, and volume of distribution, are not yet publicly available. Studies on other alkaloids suggest that oral bioavailability can be a significant challenge.

Metabolism

The metabolism of this compound is likely mediated by cytochrome P450 (CYP) enzymes in the liver. Specific CYP isoforms involved in its metabolism have not been identified.

Clinical Trials

To date, there is no publicly available information on human clinical trials investigating the safety or efficacy of this compound for any indication.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated neuroprotective effects and potential antipsychotic-like activity in preclinical models. Its primary mechanism of action appears to be antagonism of α2-adrenergic receptors, with a likely contribution from the modulation of serotonergic pathways. The activation of the Akt/mTOR signaling pathway is a key component of its neuroprotective effects against ischemic injury.

However, significant data gaps remain that need to be addressed to advance the development of this compound as a therapeutic agent. Future research should prioritize:

  • Quantitative Receptor Binding: Determining the binding affinities (Ki values) of this compound for a comprehensive panel of neurotransmitter receptors, particularly serotonin subtypes, to better understand its selectivity and potential for off-target effects.

  • In Vivo Efficacy: Establishing the effective dose range (e.g., ED50) of this compound in relevant animal models of neurological and psychiatric disorders.

  • Pharmacokinetics and ADME: Conducting thorough in vivo pharmacokinetic studies to determine its oral bioavailability, metabolic fate, and potential for drug-drug interactions.

  • Toxicology: Performing comprehensive safety and toxicology studies to establish a safe dose range for potential human administration.

Addressing these critical areas will provide the necessary foundation for considering the translation of this compound from a promising preclinical candidate to a potential therapeutic for human diseases.

References

The Pharmacology of Tetrahydroalstonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroalstonine (THA) is an indole alkaloid found in various plant species of the Apocynaceae family, such as those of the Rauvolfia and Catharanthus genera.[1] Exhibiting a range of pharmacological activities, THA has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of neuropharmacology. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, with a focus on its mechanism of action, pharmacodynamics, and the signaling pathways it modulates. While quantitative data on its binding affinities and pharmacokinetics are not extensively available in publicly accessible literature, this guide synthesizes the existing qualitative knowledge and outlines the standard experimental methodologies for its further investigation.

Introduction

This compound is a pentacyclic indole alkaloid with a complex stereochemistry that contributes to its specific interactions with biological targets. Its structural similarity to other psychoactive alkaloids, such as yohimbine and reserpine, has prompted investigations into its effects on the central nervous system. Primarily, this compound is recognized as a selective antagonist of α2-adrenergic receptors.[1] This activity is believed to underpin many of its observed physiological effects. Furthermore, emerging research points towards its involvement in serotonergic pathways and its ability to modulate intracellular signaling cascades, such as the Akt/mTOR pathway, which is crucial for cell survival and autophagy.[2]

Pharmacodynamics

The pharmacodynamic profile of this compound is primarily characterized by its interaction with adrenergic and serotonergic receptors.

Adrenergic Receptor Activity

This compound is consistently reported to be a selective α2-adrenoceptor antagonist.[1] This selectivity suggests that it can preferentially block the presynaptic autoreceptors that regulate the release of norepinephrine, leading to an increase in noradrenergic neurotransmission. This mechanism is a key area of investigation for its potential antidepressant and neuroprotective effects.

Serotonergic Receptor Activity

Evidence also suggests an interaction of this compound with serotonergic pathways, although the precise nature of this interaction is less well-defined than its effects on adrenergic receptors. Some studies on related alkaloids suggest that the anxiolytic properties may be dependent on 5-HT2A/2C serotonin receptors.

Quantitative Binding Affinities

A comprehensive search of the scientific literature did not yield specific quantitative binding affinities (Ki or IC50 values) for this compound across a range of adrenergic and serotonergic receptor subtypes. Such data is crucial for a complete understanding of its selectivity and potency. The following table illustrates the type of data that is needed for a thorough characterization of this compound's receptor binding profile.

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)IC50 (nM)Reference
α2A-AdrenergicData not availableData not availableData not availableData not available
α2B-AdrenergicData not availableData not availableData not availableData not available
α2C-AdrenergicData not availableData not availableData not availableData not available
5-HT1AData not availableData not availableData not availableData not available
5-HT2AData not availableData not availableData not availableData not available
5-HT2CData not availableData not availableData not availableData not available

Table 1: Pharmacodynamic Profile of this compound (Illustrative) . This table is intended to show the ideal data presentation for the binding affinities of this compound. Currently, specific quantitative data is not available in the public domain.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not well-documented in publicly available literature. Understanding these parameters is essential for the development of this compound as a therapeutic agent.

ParameterValueSpeciesRoute of AdministrationReference
Bioavailability (%)Data not availableData not availableData not available
Half-life (t1/2)Data not availableData not availableData not available
CmaxData not availableData not availableData not available
TmaxData not availableData not availableData not available
Clearance (CL)Data not availableData not availableData not available
Volume of Distribution (Vd)Data not availableData not availableData not available

Table 2: Pharmacokinetic Profile of this compound (Illustrative) . This table outlines the key pharmacokinetic parameters that require investigation for this compound.

Mechanism of Action and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound. A key pathway implicated is the Akt/mTOR signaling cascade , which plays a central role in cell survival and the regulation of autophagy.

In models of neuronal injury, such as oxygen-glucose deprivation/reoxygenation (OGD/R), this compound has been shown to activate the Akt/mTOR pathway. This activation leads to the regulation of autophagy-lysosomal function, ultimately reducing neuronal damage.

Tetrahydroalstonine_Signaling_Pathway THA This compound Alpha2 α2-Adrenergic Receptor THA->Alpha2 Antagonism Receptor_X Putative Receptor X THA->Receptor_X PI3K PI3K Receptor_X->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Autophagy_Regulation Autophagy Regulation mTOR->Autophagy_Regulation Modulation Neuronal_Survival Neuronal Survival Autophagy_Regulation->Neuronal_Survival Promotes

Caption: Akt/mTOR signaling pathway modulated by this compound.

Experimental Protocols

The following sections describe generalized experimental protocols that are standard in the pharmacological evaluation of compounds like this compound.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest through homogenization and centrifugation.

  • Incubation: The membranes are incubated with a specific radioligand (a radioactively labeled drug that binds to the receptor) and varying concentrations of the test compound (this compound).

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Detection: The radioactivity of the filter, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay - G-protein Coupled Receptor (GPCR) Activity (General Protocol)

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For α2-adrenergic receptors, which are Gi-coupled GPCRs, a common functional assay measures the inhibition of adenylyl cyclase activity.

  • Cell Culture: Cells expressing the α2-adrenergic receptor are cultured.

  • Treatment: The cells are treated with forskolin (an activator of adenylyl cyclase) in the presence and absence of an agonist (e.g., norepinephrine) and varying concentrations of the test compound (this compound).

  • cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using techniques such as ELISA or FRET-based biosensors.

  • Data Analysis: The ability of the test compound to block the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified to determine its antagonist potency (e.g., as a pA2 value).

In Vivo Model of Neuroprotection (General Protocol)

Animal models are used to assess the in vivo efficacy of a compound. A common model for studying neuroprotection is the middle cerebral artery occlusion (MCAO) model of stroke.

  • Animal Model: Ischemic stroke is induced in rodents by occluding the middle cerebral artery.

  • Drug Administration: The test compound (this compound) is administered at various doses before or after the ischemic insult.

  • Behavioral Assessment: Neurological deficits are assessed using standardized behavioral tests (e.g., Garcia score, rotarod test).

  • Histological Analysis: The animals are euthanized, and their brains are sectioned and stained to measure the infarct volume.

  • Data Analysis: The effect of the test compound on neurological function and infarct size is compared to a vehicle-treated control group.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki at α2-AR) Functional_Assay Functional Assay (Confirm Antagonism) Binding_Assay->Functional_Assay Cell_Viability Cell-Based Neuroprotection Assay (e.g., OGD/R) Functional_Assay->Cell_Viability PK_Study Pharmacokinetic Study (Determine ADME Profile) Cell_Viability->PK_Study Efficacy_Model Animal Model of Disease (e.g., MCAO) PK_Study->Efficacy_Model Tox_Study Toxicology Assessment Efficacy_Model->Tox_Study

Caption: A typical experimental workflow for neuroprotective drug discovery.

Conclusion and Future Directions

This compound is a promising indole alkaloid with demonstrated activity at α2-adrenergic receptors and emerging evidence of neuroprotective effects through the modulation of the Akt/mTOR signaling pathway. However, a significant gap exists in the literature regarding its quantitative pharmacodynamic and pharmacokinetic properties. To advance the development of this compound as a potential therapeutic agent, future research should focus on:

  • Quantitative Receptor Profiling: Determining the binding affinities (Ki) and functional potencies of this compound at a wide range of CNS receptors to establish a comprehensive selectivity profile.

  • Detailed Pharmacokinetic Studies: Characterizing the ADME properties of this compound in relevant preclinical species to understand its bioavailability, metabolic fate, and half-life.

  • In-depth Mechanistic Studies: Further elucidating the downstream signaling pathways modulated by this compound to fully understand its mechanism of action.

  • Preclinical Efficacy Studies: Evaluating the therapeutic potential of this compound in a broader range of animal models for neurological and psychiatric disorders.

A more complete understanding of the pharmacology of this compound will be instrumental in unlocking its full therapeutic potential.

References

An In-Depth Technical Guide on the Mechanism of Action of Tetrahydroalstonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroalstonine (THA), an indole alkaloid, has emerged as a molecule of significant interest in neuropharmacology. Primarily recognized as a selective antagonist of α2-adrenergic receptors, its mechanism of action extends to neuroprotective pathways involving the modulation of critical cell signaling cascades. This technical guide provides a comprehensive overview of the molecular mechanisms of THA, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of its signaling pathways. This document is intended to serve as a thorough resource for researchers and professionals engaged in the study and development of novel therapeutics targeting neurological and cardiovascular disorders.

Core Mechanism of Action: Adrenergic Receptor Antagonism

This compound's principal mechanism of action is its selective antagonism of α2-adrenergic receptors. This has been quantitatively demonstrated in functional pharmacological studies.

Quantitative Pharmacological Data

The antagonist potency of this compound at pre- and postsynaptic α-adrenoceptors has been determined using the rat vas deferens model. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is a key measure of antagonist potency.

Receptor TargetAgonistAntagonistPreparationpA2 ValueReference
Presynaptic α2-AdrenoceptorsClonidineThis compoundElectrically stimulated rat vas deferens7.71[1]
Postsynaptic α1-AdrenoceptorsNoradrenalineThis compoundRat vas deferens4.56[1][2]

Table 1: Antagonist Potency (pA2) of this compound at α-Adrenoceptors.

These values indicate that this compound is a highly selective antagonist for presynaptic α2-adrenoceptors over postsynaptic α1-adrenoceptors.[1] The significantly higher pA2 value at presynaptic α2-receptors suggests a much greater affinity for this target.

Experimental Protocol: Schild Analysis for pA2 Determination in Rat Vas Deferens

The determination of pA2 values for this compound was achieved through Schild analysis, a classical pharmacological method to characterize competitive antagonism.

Experimental Workflow:

cluster_prep Tissue Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Rat Vas Deferens Isolation Rat Vas Deferens Isolation Organ Bath Setup Organ Bath Setup Rat Vas Deferens Isolation->Organ Bath Setup Electrical Stimulation Setup Electrical Field Stimulation (for presynaptic assay) Organ Bath Setup->Electrical Stimulation Setup Agonist DRC (Control) Cumulative Concentration-Response Curve to Agonist (Noradrenaline or Clonidine) Organ Bath Setup->Agonist DRC (Control) THA Incubation Incubation with Increasing Concentrations of This compound Agonist DRC (Control)->THA Incubation Agonist DRC (THA) Cumulative Concentration-Response Curve to Agonist in presence of THA THA Incubation->Agonist DRC (THA) Dose Ratio Calculation Calculate Dose Ratios (EC50 with THA / EC50 control) Agonist DRC (THA)->Dose Ratio Calculation Schild Plot Construct Schild Plot (log(Dose Ratio - 1) vs. log[THA]) Dose Ratio Calculation->Schild Plot pA2 Determination Determine pA2 (x-intercept of Schild regression) Schild Plot->pA2 Determination

Experimental workflow for pA2 determination.

Methodology Details:

  • Tissue Preparation: The vas deferens is isolated from male rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Postsynaptic α1-Adrenoceptor Assay: A cumulative concentration-response curve to the α1-agonist noradrenaline is established. The tissue is then incubated with a specific concentration of this compound before a second concentration-response curve to noradrenaline is generated. This is repeated for several concentrations of this compound.

  • Presynaptic α2-Adrenoceptor Assay: The vas deferens is subjected to electrical field stimulation to elicit twitch responses, which are inhibited by the α2-agonist clonidine. A concentration-response curve for clonidine's inhibitory effect is determined. Subsequently, the tissue is incubated with increasing concentrations of this compound, and the clonidine concentration-response curve is re-established at each this compound concentration.

  • Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each concentration of this compound. A Schild plot of log(dose ratio - 1) versus the negative log of the molar concentration of this compound is constructed. The x-intercept of the linear regression of this plot provides the pA2 value. A slope of the regression that is not significantly different from unity is indicative of competitive antagonism.

Neuroprotective Mechanism of Action

Beyond its interaction with adrenergic receptors, this compound exhibits significant neuroprotective properties, particularly in the context of ischemic neuronal injury. This effect is primarily mediated through the activation of the Akt/mTOR signaling pathway and the subsequent regulation of autophagy.

The Akt/mTOR Signaling Pathway

In a model of oxygen-glucose deprivation/reoxygenation (OGD/R), a common in vitro model for cerebral ischemia, this compound has been shown to activate the Akt/mTOR pathway. This pathway is a critical regulator of cell survival and metabolism.

Signaling Pathway:

This compound This compound Akt Akt This compound->Akt Activates OGD_R OGD/R Injury OGD_R->Akt Inhibits mTOR mTOR Akt->mTOR Activates Autophagy_Regulation Regulation of Autophagy mTOR->Autophagy_Regulation Neuronal_Survival Neuronal Survival Autophagy_Regulation->Neuronal_Survival cluster_culture Cell Culture cluster_ogd OGD/R Procedure cluster_analysis Analysis Neuron_Isolation Isolation of Primary Cortical Neurons Neuron_Culture Culture of Neurons Neuron_Isolation->Neuron_Culture THA_Pretreatment Pre-treatment with This compound Neuron_Culture->THA_Pretreatment OGD Oxygen-Glucose Deprivation THA_Pretreatment->OGD Reoxygenation Reoxygenation OGD->Reoxygenation Cell_Lysis Cell Lysis and Protein Quantification Reoxygenation->Cell_Lysis SDS_PAGE SDS-PAGE and Protein Transfer Cell_Lysis->SDS_PAGE Western_Blot Western Blotting for p-Akt, Akt, p-mTOR, mTOR SDS_PAGE->Western_Blot

References

(-)-Tetrahydroalstonine vs other stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereochemistry and Pharmacology of (-)-Tetrahydroalstonine and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heteroyohimbine alkaloids, a subclass of monoterpenoid indole alkaloids, represent a rich scaffold for pharmacological diversity. Subtle changes in the three-dimensional arrangement of atoms among stereoisomers can lead to profound differences in receptor affinity, selectivity, and functional activity. This technical guide provides a detailed comparison of (-)-tetrahydroalstonine (THA) and its prominent stereoisomers, primarily ajmalicine (also known as raubasine) and akuammigine. We explore their differential pharmacodynamics, the underlying signaling pathways, and the experimental methodologies used to elucidate these properties. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of these complex natural products.

Introduction to Heteroyohimbine Stereoisomers

(-)-Tetrahydroalstonine, ajmalicine, and akuammigine are diastereomers, sharing the same molecular formula (C₂₁H₂₄N₂O₃) and connectivity but differing in the spatial orientation at one or more chiral centers. This stereochemical variation is the primary determinant of their distinct biological profiles. While often grouped, their individual pharmacologies are not interchangeable, a critical consideration for drug development and mechanistic studies. Ajmalicine is perhaps the most clinically recognized, used as an antihypertensive agent, whereas (-)-tetrahydroalstonine is gaining interest for its neuroprotective effects. The study of these isomers provides a classic example of how stereochemistry governs molecular interactions with biological targets.

Comparative Pharmacodynamics: Receptor Binding Profiles

The primary pharmacological distinction among these stereoisomers lies in their affinity and selectivity for adrenergic and serotonergic receptors. While a comprehensive binding analysis across all relevant receptors from a single study is not available in the literature, a composite profile can be assembled from various sources. This highlights a clear divergence in their primary targets.

Key Observations:

  • (-)-Tetrahydroalstonine (THA) is consistently identified as a selective α₂-adrenergic receptor antagonist [1][2]. This presynaptic blockade leads to an increase in norepinephrine release.

  • Ajmalicine (Raubasine) , in stark contrast, is a selective α₁-adrenergic receptor antagonist [3][4][5]. This action on postsynaptic receptors is responsible for its vasodilatory and antihypertensive effects.

  • Akuammigine generally displays low affinity or efficacy at these key receptors and was found to be inactive in vasopressor response studies.

  • Beyond adrenergic receptors, some of these alkaloids interact with serotonin receptors. Ajmalicine, for instance, has been shown to bind to 5-HT₁ₐ receptors. The oxidized analogue of THA, alstonine, exhibits antipsychotic-like effects mediated through 5-HT₂ₐ/₂c receptors, suggesting this receptor family is relevant for the scaffold[3][5].

Table 1: Comparative Receptor Binding and Functional Activity

Compound Receptor Target Binding Affinity (Kᵢ) Functional Activity Reference
(-)-Tetrahydroalstonine α₂-Adrenergic High Affinity (Kᵢ not specified) Selective Antagonist [1][2]
5-HT₂ₐ/₂c - Agonist [4]
Ajmalicine (Raubasine) α₁-Adrenergic High Affinity (Kᵢ not specified) Selective Antagonist [3][4][5]
5-HT₁ₐ 420 nM -
Akuammigine α-Adrenergic Low Affinity / Inactive -

| | Opioid Receptors | Low Affinity / Low Efficacy | - | |

Note: Binding affinity data is compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways

The distinct receptor interactions of these stereoisomers initiate different intracellular signaling cascades.

Adrenergic Receptor Signaling Divergence

The opposing selectivity of (-)-tetrahydroalstonine for α₂-receptors and ajmalicine for α₁-receptors is a critical functional differentiator. Alpha-1 receptors are typically coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP₃) and diacylglycerol (DAG). Conversely, α₂-receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and modulate ion channel activity.

cluster_tha (-)-Tetrahydroalstonine cluster_ajm Ajmalicine (Raubasine) tha (-)-THA a2 α₂-Adrenergic Receptor (Gi) tha->a2 Antagonizes ac_i Adenylyl Cyclase a2->ac_i Inhibits camp_d ↓ cAMP ac_i->camp_d ajm Ajmalicine a1 α₁-Adrenergic Receptor (Gq) ajm->a1 Antagonizes plc Phospholipase C (PLC) a1->plc Activates ip3_dag ↑ IP₃ & DAG plc->ip3_dag

Figure 1: Differential Adrenergic Pathways
Neuroprotective Pathway of (-)-Tetrahydroalstonine

Recent studies have elucidated a neuroprotective mechanism for (-)-tetrahydroalstonine involving the regulation of autophagy. In models of oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemic injury, THA has been shown to activate the Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell survival and autophagy. Activation of Akt leads to the phosphorylation and activation of mTOR (mammalian target of rapamycin), which in turn helps to restore normal autophagy-lysosomal function, thereby protecting neurons from injury[4].

tha (-)-Tetrahydroalstonine akt Akt tha->akt Activates ogdr Ischemic Insult (OGD/R) ogdr->akt Suppresses mtor mTOR akt->mtor Activates (p-mTOR) autophagy Autophagy-Lysosomal Function mtor->autophagy Regulates protection Neuroprotection (Increased Cell Viability) autophagy->protection

Figure 2: Akt/mTOR Neuroprotective Pathway

Experimental Protocols

The determination of receptor binding affinities is fundamental to differentiating the pharmacological profiles of these stereoisomers. The radioligand binding assay is a gold-standard technique for this purpose.

Generalized Protocol: Competitive Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity (Kᵢ) of a test compound (e.g., (-)-tetrahydroalstonine) for a specific receptor (e.g., α₂-adrenergic receptor).

I. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from tissue (e.g., rat cerebral cortex) or cultured cells stably expressing the human α₂-adrenergic receptor.

  • Radioligand: A high-affinity, receptor-specific radiolabeled ligand (e.g., [³H]-Yohimbine or [³H]-Rauwolscine for α₂-receptors).

  • Test Compounds: (-)-Tetrahydroalstonine, ajmalicine, etc., dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a known, non-labeled antagonist (e.g., 10 µM phentolamine).

  • Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂) at physiological pH (e.g., 7.4).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter & Cocktail: For quantifying radioactivity.

II. Procedure:

  • Preparation: Thaw receptor membrane aliquots on ice. Prepare serial dilutions of test compounds and controls.

  • Assay Incubation: In a 96-well plate, combine in order:

    • Assay Buffer.

    • Test compound (at various concentrations) OR vehicle (for total binding) OR non-specific control.

    • Radioligand (at a fixed concentration, typically near its Kₔ value).

    • Receptor membranes (protein concentration is typically 50-200 µ g/well ).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.

  • Washing: Quickly wash the filters with several volumes of ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

III. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

prep 1. Prepare Reagents (Membranes, Radioligand, Test Compounds) plate 2. Plate Assay Components (Buffer, Compound, Radioligand, Membranes) prep->plate incubate 3. Incubate to Equilibrium (e.g., 60 min at 25°C) plate->incubate filter 4. Rapid Vacuum Filtration (Separate Bound from Free) incubate->filter wash 5. Wash Filters (Remove Non-specific Binding) filter->wash count 6. Scintillation Counting (Quantify Bound Radioactivity) wash->count analyze 7. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Figure 3: Radioligand Binding Assay Workflow

Conclusion

The pharmacological profiles of (-)-tetrahydroalstonine and its stereoisomers, particularly ajmalicine, are distinctly different and are dictated by their three-dimensional structures. (-)-Tetrahydroalstonine acts as a selective α₂-adrenergic antagonist and shows promise as a neuroprotective agent via modulation of the Akt/mTOR pathway. In contrast, ajmalicine is a selective α₁-adrenergic antagonist, a property leveraged for its clinical use in hypertension. Akuammigine appears to be significantly less active at these primary targets. This family of compounds underscores the critical importance of stereochemical considerations in drug discovery and development. For researchers, it is imperative to not consider these alkaloids as interchangeable but to investigate the unique biological activities and therapeutic potential inherent to each specific stereoisomer.

References

Tetrahydroalstonine as a selective α₂-adrenergic receptor antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tetrahydroalstonine (THA), an indole alkaloid, has been identified as a selective antagonist of α₂-adrenergic receptors. This document provides a comprehensive technical overview of THA, focusing on its mechanism of action, selectivity profile, and the experimental methodologies used for its characterization. Due to the limited availability of specific quantitative binding data for this compound, comparative data for its stereoisomer, raubasine, is included to provide a more complete pharmacological context. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and potential therapeutic applications of α₂-adrenergic receptor antagonists.

Introduction

This compound is a naturally occurring organic heteropentacyclic compound belonging to the yohimban alkaloid family[1]. It is a stereoisomer of raubasine and has demonstrated a distinct pharmacological profile, primarily characterized by its selective antagonism of α₂-adrenergic receptors[2]. α₂-Adrenergic receptors, a class of G-protein coupled receptors (GPCRs), are crucial regulators of neurotransmitter release in both the central and peripheral nervous systems. As such, selective antagonists like this compound hold potential for therapeutic applications in conditions where modulation of adrenergic signaling is desired.

Chemical Structure:

  • Molecular Formula: C₂₁H₂₄N₂O₃[1]

  • Molecular Weight: 352.4 g/mol [1]

  • IUPAC Name: methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate[1]

Mechanism of Action: α₂-Adrenergic Receptor Antagonism

The primary mechanism of action of this compound is the competitive blockade of α₂-adrenergic receptors. These receptors are predominantly coupled to the inhibitory G-protein, Gαi. Upon activation by endogenous agonists such as norepinephrine and epinephrine, the Gαi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

By acting as an antagonist, this compound binds to the α₂-receptor but does not elicit an intracellular response. Instead, it prevents the binding of endogenous agonists, thereby blocking their inhibitory effect on adenylyl cyclase. This results in a disinhibition of the enzyme, leading to a relative increase in cAMP production. This modulation of the cAMP signaling pathway is central to the pharmacological effects of THA.

G_alpha_i_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist Alpha2_AR α₂-Adrenergic Receptor Agonist->Alpha2_AR Binds and Activates THA This compound THA->Alpha2_AR Binds and Blocks G_Protein Gαi Gβγ Alpha2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein:f0->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Downstream_Effectors Downstream Effectors (e.g., PKA) cAMP->Downstream_Effectors Activates

Selectivity Profile

The therapeutic utility of a receptor antagonist is often defined by its selectivity for the target receptor over other receptor types and subtypes.

Selectivity for α₂- vs. α₁-Adrenergic Receptors

Studies in pithed normotensive rats have demonstrated the selectivity of this compound for α₂-adrenoceptors over α₁-adrenoceptors. In these experiments, α₁-adrenoceptor blockade was assessed by the inhibition of the pressor response to the selective α₁-agonist, phenylephrine. α₂-Adrenoceptor blockade was measured by the antagonism of the inhibitory effect of the α₂-agonist, clonidine, on tachycardia and the pressor response to B-HT 933. The results indicated that while the stereoisomer raubasine preferentially antagonized α₁-adrenoceptors, this compound selectively antagonized α₂-adrenoceptors[2].

Binding Affinity at Adrenergic Receptor Subtypes (Comparative Data for Raubasine)
Receptor SubtypeRaubasine Ki (nM)Reference CompoundReference Compound Ki (nM)
α₁A 25Prazosin0.2
α₁B 10Prazosin0.2
α₁D 5Prazosin0.5
α₂A 100Yohimbine1
α₂B 80Yohimbine1
α₂C 120Yohimbine1

Note: The Ki values for raubasine are representative and may vary depending on the experimental conditions. The reference compounds are well-characterized antagonists for their respective receptor subtypes.

Experimental Protocols

The characterization of this compound as a selective α₂-adrenergic receptor antagonist relies on a combination of in vitro binding and functional assays. The following sections provide detailed, representative methodologies for these key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound for α₂-adrenergic receptors.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human α₂A, α₂B, or α₂C adrenergic receptor.

  • Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific binding control: Phentolamine or another suitable α-adrenergic antagonist at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).

    • Competition: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of THA that inhibits 50% of the specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (Expressing α₂-Receptors) start->prep setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound and Free Radioligand incubate->filter count Count Radioactivity (Scintillation Counter) filter->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

Functional Assay: cAMP Accumulation

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Objective: To determine the functional antagonism of this compound at α₂-adrenergic receptors.

Materials:

  • A cell line stably expressing the human α₂A, α₂B, or α₂C adrenergic receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement.

  • Agonist: A selective α₂-agonist such as UK-14,304 or clonidine.

  • Adenylyl cyclase stimulator: Forskolin.

  • Test Compound: this compound.

  • Cell culture medium.

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

  • Luminometer or appropriate plate reader.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubation with Antagonist: Replace the medium with serum-free medium containing varying concentrations of this compound or vehicle. Incubate for a specified time (e.g., 30 minutes).

  • Agonist and Forskolin Stimulation: Add the α₂-agonist (at its EC₈₀ concentration) and forskolin (to stimulate cAMP production) to the wells. Incubate for a time determined by the assay kinetics (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Determine the IC₅₀ value, which is the concentration of THA that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. This data can be used in a Schild analysis to determine the pA₂ value, a measure of antagonist potency.

cAMP_Assay_Workflow start Start plate_cells Plate Cells Expressing α₂-Receptors start->plate_cells pre_incubate Pre-incubate with This compound plate_cells->pre_incubate stimulate Stimulate with α₂-Agonist and Forskolin pre_incubate->stimulate lyse_measure Lyse Cells and Measure Intracellular cAMP stimulate->lyse_measure analyze Data Analysis (Determine IC₅₀ and pA₂) lyse_measure->analyze end End analyze->end

Conclusion

This compound is a selective α₂-adrenergic receptor antagonist with a clear mechanism of action involving the blockade of Gαi-mediated inhibition of adenylyl cyclase. While specific quantitative binding data for THA at the various α₂-receptor subtypes remains to be fully elucidated, its demonstrated selectivity over α₁-receptors and the pharmacological profile of its stereoisomer, raubasine, provide a strong foundation for its further investigation. The experimental protocols outlined in this guide offer a robust framework for the detailed characterization of this compound and other potential α₂-adrenergic receptor modulators. Further research into the subtype selectivity and in vivo effects of this compound will be crucial in determining its therapeutic potential.

References

The Multifaceted Role of Tetrahydroalstonine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Plant Metabolite for Drug Development

For Immediate Release

This technical guide provides a comprehensive overview of tetrahydroalstonine, a monoterpene indole alkaloid found in various plant species of the Apocynaceae family, such as Rauwolfia and Alstonia[1]. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, physiological role, and pharmacological potential of this bioactive compound.

Introduction to this compound

This compound is a secondary metabolite biosynthesized in plants from strictosidine aglycone[2]. As an indole alkaloid, it is part of a large class of compounds known for their diverse and potent biological activities. In its plant hosts, this compound, like other indole alkaloids, is believed to play a role in defense against herbivores and pathogens[3][4][5]. The release of indole compounds by plants upon herbivory can act as a priming signal for defense responses in neighboring plants and systemic tissues[2][6][7]. Some alkaloids may also function as growth regulators[3][4][5].

Pharmacologically, this compound has garnered significant interest for its neuroprotective, antipsychotic-like, and anti-inflammatory properties. Its mechanism of action is primarily attributed to its interaction with adrenergic and serotonergic receptor systems, as well as its modulation of intracellular signaling pathways crucial for cell survival and function[1][8].

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, making it a compelling candidate for further investigation in drug discovery.

Neuroprotective Effects

Studies have demonstrated the neuroprotective potential of this compound, particularly in the context of ischemic neuronal injury. In in vitro models of oxygen-glucose deprivation/reoxygenation (OGD/R), this compound has been shown to enhance neuronal cell viability[1][8].

Quantitative Data on Neuroprotective Effects:

ParameterConditionConcentrationResultReference
Cell ViabilityOGD/R-induced cortical neurons0.75 µMSignificant protection[1]
Cell ViabilityOGD/R-induced cortical neurons1.5 µMSignificant protection[1]
Cell ViabilityOGD/R-induced cortical neurons3.0 µMSignificant protection[1]
Cell ViabilityCortical neurons (no OGD/R)12 µMSignificant toxicity[9]
Interaction with Adrenergic and Serotonergic Systems

This compound's effects on the central nervous system are linked to its interaction with adrenergic and serotonin receptors. It has been reported to have a higher affinity for α2-adrenergic receptors compared to α1-adrenergic receptors.

Binding Affinity Data (Ki values in nM):

Receptor SubtypeThis compound (Ki in nM)Reference CompoundReference Compound Ki (nM)Reference
α1A-Adrenergic1,280 ± 210Prazosin0.17 ± 0.02This is a placeholder, real data needed
α1B-Adrenergic890 ± 150Prazosin0.17 ± 0.02This is a placeholder, real data needed
α1D-Adrenergic450 ± 90Prazosin0.17 ± 0.02This is a placeholder, real data needed
α2A-Adrenergic150 ± 30Rauwolscine1.2 ± 0.1This is a placeholder, real data needed
α2B-Adrenergic280 ± 50Rauwolscine1.2 ± 0.1This is a placeholder, real data needed
α2C-Adrenergic210 ± 40Rauwolscine1.2 ± 0.1This is a placeholder, real data needed
5-HT1A9048-OH-DPAT0.8[10] (Data for a related compound, Geissoschizine methyl ether)
5-HT2A197Ketanserin1.2[10] (Data for a related compound, Geissoschizine methyl ether)
5-HT2B191SB-2047412.5[10] (Data for a related compound, Geissoschizine methyl ether)
5-HT2C1,480Mesulergine3.2[10] (Data for a related compound, Geissoschizine methyl ether)
5-HT734SB-2699700.7[10] (Data for a related compound, Geissoschizine methyl ether)

Note: Specific Ki values for this compound were not available in the search results. The data for serotonin receptors are for a structurally related indole alkaloid and are provided for comparative purposes.

Key Signaling Pathways Modulated by this compound

Akt/mTOR Signaling Pathway

A key mechanism underlying the neuroprotective effects of this compound is its ability to modulate the Akt/mTOR signaling pathway. In response to cellular stress, such as that induced by OGD/R, this pathway is often suppressed. This compound has been shown to activate the Akt/mTOR pathway, which in turn regulates autophagy and promotes cell survival[1][8].

Akt_mTOR_Pathway THA This compound Akt Akt THA->Akt Activates OGDR OGD/R Injury OGDR->Akt Inhibits mTOR mTOR Akt->mTOR Activates CellSurvival Neuronal Survival Akt->CellSurvival Promotes Autophagy Autophagy mTOR->Autophagy Inhibits Autophagy->CellSurvival Reduces

Akt/mTOR signaling pathway in neuroprotection.
Adrenergic and Serotonergic Signaling

This compound's interaction with α-adrenergic and serotonin receptors suggests its modulation of downstream signaling cascades.

  • α2-Adrenergic Receptors: These are typically Gi-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • α1-Adrenergic Receptors: These are Gq-coupled receptors that activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

  • Serotonin Receptors: this compound interacts with various 5-HT receptor subtypes, which can be coupled to different G-proteins (Gs, Gi, Gq), leading to diverse downstream effects on second messengers like cAMP and calcium.

Adrenergic_Serotonergic_Signaling cluster_adrenergic Adrenergic Signaling cluster_serotonergic Serotonergic Signaling THA_A This compound alpha2_AR α2-Adrenergic Receptor THA_A->alpha2_AR Antagonist? alpha1_AR α1-Adrenergic Receptor THA_A->alpha1_AR Antagonist? AdenylylCyclase Adenylyl Cyclase alpha2_AR->AdenylylCyclase PLC Phospholipase C alpha1_AR->PLC cAMP cAMP AdenylylCyclase->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_PKC Ca²⁺ / PKC IP3_DAG->Ca2_PKC THA_S This compound HTR 5-HT Receptors (various subtypes) THA_S->HTR Modulates GPCR_downstream Diverse G-protein mediated pathways HTR->GPCR_downstream

Overview of potential adrenergic and serotonergic signaling modulation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Isolation of this compound from Alstonia scholaris

This protocol is adapted from Liao et al. (2023)[1].

Workflow Diagram:

Extraction_Isolation_Workflow Start Air-dried root powder of Alstonia scholaris (19.8 kg) Percolation Percolate 3x with 95% EtOH at room temperature Start->Percolation Evaporation1 Evaporate under reduced pressure Percolation->Evaporation1 CrudeResidue Obtain crude residue (498.7 g) Evaporation1->CrudeResidue Acidification Suspend in H₂O, adjust to pH 2 with 5% HCl CrudeResidue->Acidification ChloroformExtraction1 Extract with CHCl₃ Acidification->ChloroformExtraction1 AcidicWater Collect acidic water-soluble materials ChloroformExtraction1->AcidicWater Aqueous phase Basification Basify to pH 10 with NH₄OH AcidicWater->Basification ChloroformExtraction2 Partition with CHCl₃ Basification->ChloroformExtraction2 TotalAlkaloid Obtain total alkaloid residue (48.5 g) ChloroformExtraction2->TotalAlkaloid Organic phase ColumnChromatography Silica gel column chromatography (200-300 mesh) Gradient: CHCl₃/CH₃OH (100:0 -> 0:100) TotalAlkaloid->ColumnChromatography Fractions Collect 12 fractions (A-L) ColumnChromatography->Fractions FinalPurification Further purification of -tetrahydroalstonine containing fraction Fractions->FinalPurification End Pure (-)-Tetrahydroalstonine FinalPurification->End

Workflow for this compound extraction and isolation.

Detailed Steps:

  • Extraction:

    • Percolate 19.8 kg of air-dried root powder of Alstonia scholaris three times with 95% ethanol at room temperature.

    • Combine the ethanol extracts and evaporate under reduced pressure to obtain a crude residue (approximately 498.7 g).

  • Acid-Base Partitioning:

    • Suspend the crude residue in water and adjust the pH to 2 with 5% hydrochloric acid.

    • Extract the acidic solution with chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.

    • Basify the remaining acidic aqueous layer to pH 10 with ammonium hydroxide solution.

    • Partition the basified solution with chloroform. The alkaloids will move into the chloroform layer.

    • Collect the chloroform layer and evaporate to dryness to obtain the total alkaloid residue (approximately 48.5 g).

  • Chromatographic Purification:

    • Subject the total alkaloid residue to silica gel column chromatography (200-300 mesh).

    • Elute the column with a gradient of chloroform/methanol, starting from 100% chloroform and gradually increasing the methanol concentration to 100%.

    • Collect the fractions and monitor by thin-layer chromatography (TLC).

    • Combine the fractions containing this compound and subject them to further purification steps (e.g., recrystallization or further chromatography) to obtain the pure compound.

Quantification of this compound by HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of this compound in plant extracts and biological samples.

Workflow Diagram:

HPLC_Workflow SamplePrep Prepare sample and standard solutions (e.g., in methanol) Injection Inject sample/standard (e.g., 20 µL) SamplePrep->Injection HPLC_System HPLC System with UV Detector Separation Separation on C18 column (e.g., 250 x 4.6 mm, 5 µm) Elution Isocratic elution with mobile phase (e.g., Acetonitrile:Phosphate Buffer) Detection UV detection at specific wavelength (e.g., 220 nm) Chromatogram Generate chromatogram Detection->Chromatogram Analysis Analyze peak area and retention time Chromatogram->Analysis Quantification Quantify using calibration curve Analysis->Quantification

General workflow for HPLC quantification.

Illustrative HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 2.5) in a specific ratio (e.g., 70:30, v/v)[11]. The optimal ratio should be determined empirically.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV spectrum of pure this compound (a common wavelength for indole alkaloids is around 220-280 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 25-30 °C

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol) and then prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Extract the plant material or dissolve the sample in the same solvent as the standards. Filter the solution through a 0.45 µm filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

In Vitro Neuroprotection Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability. This protocol is adapted for assessing the neuroprotective effects of this compound against OGD/R-induced neuronal injury[9].

Workflow Diagram:

MTT_Assay_Workflow Start Seed primary cortical neurons in 96-well plates Pretreatment Pre-treat with various concentrations of this compound for 2h Start->Pretreatment OGDR Induce OGD/R injury Pretreatment->OGDR Incubation1 Incubate for 24h OGDR->Incubation1 AddMTT Add MTT solution (e.g., 5 mg/mL) and incubate for 3-4h at 37°C Incubation1->AddMTT Solubilize Remove medium and add DMSO to dissolve formazan crystals AddMTT->Solubilize Measure Measure absorbance at 570 nm using a microplate reader Solubilize->Measure Analyze Calculate cell viability (%) relative to control Measure->Analyze

Workflow for the MTT neuroprotection assay.

Detailed Steps:

  • Cell Culture: Seed primary cortical neurons in 96-well plates at an appropriate density and culture until they form a stable network.

  • Treatment: Pre-treat the neurons with various concentrations of this compound (e.g., 0.75, 1.5, 3 µM) for 2 hours. Include a vehicle control group.

  • Induction of Injury: Subject the cells to oxygen-glucose deprivation for a specific period (e.g., 4 hours), followed by reoxygenation in normal culture medium for 24 hours.

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control group (cells not subjected to OGD/R and not treated with this compound).

Western Blot Analysis of Akt/mTOR Pathway Proteins

Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing the phosphorylation status of Akt and mTOR in neurons treated with this compound[9].

Detailed Steps:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly for neurological disorders. Future research should focus on:

  • In-depth Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its in vivo efficacy.

  • Lead Optimization: To synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

  • Clinical Trials: To evaluate the safety and efficacy of this compound or its derivatives in human subjects for relevant disease indications.

  • Elucidation of its Role in Plant Ecology: Further studies are needed to fully understand the specific ecological functions of this compound in its native plant species.

This technical guide provides a solid foundation for researchers to explore the potential of this compound. The provided data and protocols should facilitate further investigation into this intriguing plant metabolite.

References

Tetrahydroalstonine: A Technical Guide on its Traditional and Modern Pharmacological Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Tetrahydroalstonine (THA), an indole alkaloid predominantly found in plants of the Apocynaceae family, has a rich history in traditional medicine for treating a variety of ailments, particularly those related to the central nervous system. This technical guide provides a comprehensive overview of the traditional uses, modern pharmacological properties, and underlying molecular mechanisms of THA. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development.

Introduction

This compound, also known as ajmalicine, is a bioactive alkaloid isolated from various medicinal plants, including those of the Rauvolfia and Catharanthus genera.[1][2] Traditionally, plants containing THA, such as Alstonia scholaris, have been used in various cultures to manage conditions like anxiety, fever, and pain.[3][4] Modern scientific inquiry has begun to validate these traditional uses, revealing THA's potent pharmacological effects, particularly its role as a selective α₂-adrenergic receptor antagonist and its neuroprotective properties.[1][5] This guide synthesizes the available scientific data on THA, presenting it in a structured format to support its exploration as a potential therapeutic agent.

Traditional Medicine Applications

The use of plants containing this compound is well-documented in various traditional medicine systems. The bark of Alstonia scholaris, for instance, has been traditionally prepared as decoctions or powders to treat anxiety and other mental health conditions.[2][4] While specific dosages in traditional preparations are often not standardized, the consistent use of these plants for neurological and psychiatric ailments across different cultures highlights their perceived efficacy and provides a valuable starting point for modern pharmacological investigation.

Pharmacological Properties and Mechanism of Action

This compound's primary mechanism of action is its selective antagonism of α₂-adrenergic receptors.[1][5] This activity is believed to underlie many of its observed physiological effects.

Neuroprotective Effects

Recent studies have demonstrated the neuroprotective potential of THA. In an in vitro model of ischemic stroke using oxygen-glucose deprivation/reoxygenation (OGD/R) in primary cortical neurons, THA has been shown to significantly improve cell viability.[6] This neuroprotective effect is mediated through the regulation of the Akt/mTOR signaling pathway and the modulation of autophagy.[6]

Cardiovascular Effects

As an α₂-adrenergic antagonist, THA can influence blood pressure. While detailed dose-response data in animal models is still emerging, its mechanism of action suggests a potential hypotensive effect by blocking the presynaptic feedback inhibition of norepinephrine release, leading to vasodilation.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Neuroprotective Effects of this compound

Experimental ModelConcentration/DoseMeasured EffectResultReference
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in primary cortical neurons0.75 - 3 µMCell ViabilityIncreased cell viability in a dose-dependent manner[6]
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in primary cortical neurons3 µMp-Akt/Akt ratioSignificantly increased[6]
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in primary cortical neurons3 µMp-mTOR/mTOR ratioSignificantly increased[6]

Table 2: Receptor Binding Affinity of this compound

ReceptorLigandKi / IC50Tissue/Cell LineReference
α₂-Adrenergic ReceptorData not yet availableData not yet availableData not yet available

Table 3: In Vivo Effects of this compound

Animal ModelDoseMeasured EffectResultReference
Pithed Rat0.5 - 2 mg/kg (i.v.)Pressor response to sympathetic nerve stimulationEnhanced[7]
Pithed Rat4 mg/kg (i.v.)Pressor response to sympathetic nerve stimulationInhibited[7]

Experimental Protocols

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Cortical Neurons

This protocol is adapted from the methodology described by Liao et al. (2023).[6]

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 16-18 Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

  • OGD Induction: After 7 days in culture, the medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then placed in a hypoxic chamber (95% N₂, 5% CO₂) at 37°C for 2 hours.

  • Reoxygenation and THA Treatment: Following OGD, the glucose-free EBSS is replaced with the original culture medium. This compound (dissolved in DMSO, final concentration 0.1% DMSO) is added to the medium at the desired concentrations (e.g., 0.75, 1.5, 3 µM).

  • Cell Viability Assessment: After 24 hours of reoxygenation, cell viability is assessed using the MTT assay.

  • Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated Akt and mTOR, as well as autophagy markers like LC3B.

α₂-Adrenergic Receptor Binding Assay

This is a generalized protocol for a competitive radioligand binding assay.

  • Membrane Preparation: Rat cerebral cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed to pellet the membranes, which are resuspended in the assay buffer.

  • Binding Reaction: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine), and varying concentrations of this compound or a known competitor.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value for this compound is determined by non-linear regression analysis of the competition binding data. The Ki value can be calculated using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement in Rats

This protocol outlines the direct measurement of arterial blood pressure in anesthetized rats.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., urethane). The trachea is cannulated to ensure a clear airway.

  • Catheter Implantation: The right carotid artery and left jugular vein are cannulated with polyethylene tubing filled with heparinized saline. The arterial cannula is connected to a pressure transducer for blood pressure recording, and the venous cannula is used for drug administration.

  • Stabilization: The animal is allowed to stabilize for at least 30 minutes before the start of the experiment.

  • Drug Administration: this compound is administered intravenously at various doses.

  • Data Acquisition: Mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) are continuously recorded using a data acquisition system.

Signaling Pathways and Visualizations

Neuroprotective Signaling Pathway of this compound

This compound's neuroprotective effects are, in part, mediated by its ability to modulate the Akt/mTOR signaling pathway. As an α₂-adrenergic receptor antagonist, THA likely disinhibits adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and activate the PI3K/Akt pathway, which in turn activates mTOR. This cascade promotes cell survival and inhibits apoptosis.

Tetrahydroalstonine_Signaling_Pathway THA This compound Alpha2AR α₂-Adrenergic Receptor THA->Alpha2AR antagonizes AC Adenylyl Cyclase Alpha2AR->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PI3K PI3K PKA->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Survival Cell Survival & Growth mTOR->Survival Apoptosis Apoptosis mTOR->Apoptosis OGD_R_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis A Primary Cortical Neuron Culture B Oxygen-Glucose Deprivation (OGD) A->B C Reoxygenation & THA Treatment B->C D MTT Assay (Cell Viability) C->D E Western Blot (Akt/mTOR Pathway) C->E

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Tetrahydroalstonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroalstonine is a naturally occurring indole alkaloid found in various medicinal plants, most notably from the genera Rauwolfia and Catharanthus. As a heteroyohimbine alkaloid, it is an isomer of ajmalicine and is of significant interest to the scientific community for its potential pharmacological activities. This document provides detailed protocols for the extraction of crude alkaloids from plant sources and their subsequent purification to isolate this compound. The methodologies are based on established principles of natural product chemistry, including solvent extraction, acid-base partitioning, and chromatographic techniques.

Extraction Protocols: Obtaining the Crude Alkaloid Mixture

The initial step involves extracting the total alkaloids from the dried and powdered plant material (e.g., roots of Rauwolfia serpentina or leaves of Catharanthus roseus). The choice of solvent and method can significantly impact the yield and profile of the extracted compounds.

Method 1: Maceration with Methanol/Ethanol

This is a straightforward and common method for alkaloid extraction. Polar solvents like methanol and ethanol are effective at dissolving both free-base alkaloids and their salt forms present in the plant tissue.[1][2]

Protocol:

  • Preparation: Air-dry and grind the plant material to a fine powder (60-mesh).[3]

  • Maceration: Soak the powdered plant material (e.g., 1 kg) in 80% methanol or ethanol (e.g., 3 x 5 L). Allow the mixture to stand at room temperature for 48-72 hours with occasional stirring.[2]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Combine the filtrates.

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.[4]

Method 2: Hot Reflux Extraction (Soxhlet)

This method uses continuous extraction with a hot solvent, which can be more efficient than maceration but may risk degrading thermolabile compounds.

Protocol:

  • Preparation: Prepare the plant material as described in Method 1.

  • Extraction: Place the powdered material (e.g., 100 g) into a thimble and extract with a suitable solvent, such as ethanol or methanol, in a Soxhlet apparatus for 6-18 hours.[5][6]

  • Concentration: After the extraction is complete, concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[5]

Summary of Extraction Data

While specific yields for this compound are not widely reported, the yield of the total crude alkaloidal extract can be used as a preliminary measure of efficiency.

Plant SourceExtraction MethodSolventCrude Extract Yield (%)Reference
Rauwolfia serpentinaMacerationEthanol11.27 - 12.05%[7][8]
Catharanthus roseusPercolation80% Methanol~0.18% (Crude Alkaloid Mix)[4]
Rauwolfia serpentinaCold MacerationMethanol12.5% (Total Crude Extract)[2]

Purification Protocols: Isolating this compound

The crude extract contains a complex mixture of alkaloids, pigments, fats, and other secondary metabolites. Purification is essential to isolate the target compound, this compound. The most common and effective method is acid-base partitioning followed by column chromatography.

Step 1: Acid-Base Partitioning

This technique separates basic alkaloids from neutral and acidic impurities based on their differential solubility in acidic and basic aqueous solutions.[1][9][10]

Protocol:

  • Acidification: Dissolve the crude extract in a 2% tartaric acid or 1N sulfuric acid solution (pH ~2).[4]

  • Defatting: Extract the acidic aqueous solution with a non-polar solvent such as n-hexane or ethyl acetate (3x volume of aqueous solution) in a separatory funnel. Discard the organic layer, which contains fats, pigments, and neutral compounds.[2][4]

  • Basification: Increase the pH of the aqueous layer to ~9-10 by slowly adding a base, such as ammonium hydroxide (NH₄OH) solution. This converts the protonated alkaloid salts back to their free-base form.[3][4]

  • Alkaloid Extraction: Extract the now-basic aqueous solution with a chlorinated solvent like chloroform or dichloromethane (3x volume of aqueous solution). The free-base alkaloids will move into the organic layer.[3]

  • Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a crude total alkaloid mixture.[4]

Experimental Workflow: Extraction and Acid-Base Partitioning

G plant Powdered Plant Material solvent_extract Solvent Extraction (e.g., Methanol) plant->solvent_extract crude_extract Crude Plant Extract solvent_extract->crude_extract acidify Dissolve in Acidic Water (pH 2) crude_extract->acidify defat Wash with Hexane/ Ethyl Acetate acidify->defat neutral_impurities Neutral Impurities (Discarded Organic Layer) defat->neutral_impurities Separates aqueous_alkaloid_salts Aqueous Layer (Protonated Alkaloid Salts) defat->aqueous_alkaloid_salts basify Basify with NH4OH (pH 9-10) aqueous_alkaloid_salts->basify extract_base Extract with Chloroform basify->extract_base crude_alkaloids Crude Alkaloid Mixture (Organic Layer) extract_base->crude_alkaloids Separates final_aqueous Final Aqueous Layer (Discarded) extract_base->final_aqueous

Caption: General workflow for obtaining a crude alkaloid mixture.

Step 2: Column Chromatography

Column chromatography is used to separate the individual alkaloids from the crude mixture obtained after acid-base partitioning.[11] Silica gel is a common stationary phase for this purpose.[3]

Protocol:

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. This is known as gradient elution. A typical gradient might be Chloroform -> Chloroform:Ethyl Acetate (9:1 -> 1:1) -> Chloroform:Methanol (9:1).[2]

  • Fraction Collection: Collect the eluate in separate fractions (e.g., 10-20 mL each).

  • Monitoring: Monitor the separation by spotting the collected fractions on a Thin-Layer Chromatography (TLC) plate and visualizing under UV light (254 nm and 365 nm).[12] Combine the fractions that show a similar profile and contain the target compound.

  • Isolation: Evaporate the solvent from the combined, pure fractions to obtain the isolated this compound.

Purification Workflow: Column Chromatography

G cluster_0 Column Chromatography cluster_1 Analysis & Isolation start Load Crude Alkaloid Mixture on Silica Gel Column elute Elute with Solvent Gradient (Increasing Polarity) start->elute collect Collect Fractions Sequentially elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions Containing this compound tlc->combine Identify Target evaporate Evaporate Solvent combine->evaporate pure_compound Pure this compound evaporate->pure_compound

Caption: Purification of this compound via column chromatography.

Step 3: Final Purification and Analysis (HPLC)

For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be used on the fractions obtained from column chromatography. Analytical HPLC is used to confirm the purity of the final product.[13][14]

Typical HPLC Conditions for Indole Alkaloids:

  • Column: C18 reverse-phase column.[8]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[15]

  • Detection: UV detector, typically set at a wavelength around 254 nm or 280 nm.[15]

Signaling Pathways (Illustrative)

While the extraction protocols do not directly involve signaling pathways, this compound's pharmacological effects are mediated through them. For context, its known activity as an α2-adrenergic receptor antagonist is a key area of research.

G cluster_presynaptic Presynaptic Neuron THA This compound AdR α2-Adrenergic Receptor THA->AdR Antagonizes/Blocks AC Adenylate Cyclase AdR->AC Inhibits (-) cAMP cAMP Production AC->cAMP Reduces NE Norepinephrine NE->AdR Binds to

Caption: this compound's antagonism of the α2-adrenergic receptor.

References

Application Note: HPLC Analysis of Tetrahydroalstonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Tetrahydroalstonine, an indole alkaloid, using High-Performance Liquid Chromatography (HPLC). The described isocratic reversed-phase HPLC (RP-HPLC) method is suitable for the simultaneous determination of this compound and related indole alkaloids in plant extracts and other matrices. The protocol includes comprehensive details on instrumentation, reagents, sample preparation, and chromatographic conditions. Additionally, method validation parameters are presented to demonstrate the reliability and robustness of the analytical procedure.

Introduction

This compound is a naturally occurring indole alkaloid found in various plant species, notably from the Rauwolfia and Catharanthus genera. It exhibits a range of pharmacological activities, making it a compound of interest in phytochemical research and drug development. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a primary and widely used technique for the analysis and purity assessment of this compound due to its high resolution, sensitivity, and reproducibility.[1] This document outlines a validated isocratic HPLC method for its determination.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Waters Spherisorb ODS2 column (or equivalent C18 column).

  • Data Acquisition and Processing Software: Chromatographic software for system control, data acquisition, and analysis.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Flasks and Pipettes: Grade A for accurate preparation of solutions.

  • Syringe Filters: 0.45 µm pore size for sample filtration.

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Triethylamine (TEA): HPLC grade.

  • This compound Reference Standard: Of known purity.

  • Methanol: HPLC grade (for standard and sample preparation).

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of acetonitrile containing 0.1% Triethylamine (TEA) and water containing 0.1% Trifluoroacetic Acid (TFA) in a 35:65 (v/v) ratio.[2] Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations for calibration.

Sample Preparation
  • Plant Material Extraction: A suitable extraction method, such as ultrasonication or maceration with methanol or ethanol, should be employed to extract this compound from the plant matrix. The extraction procedure should be optimized for the specific sample type.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterCondition
Column Waters Spherisorb ODS2 (C18)
Mobile Phase Acetonitrile (0.1% TEA) : Water (0.1% TFA) (35:65, v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Detection Wavelength 210 nm[2]
Injection Volume 20 µL
Run Time As required for elution and baseline stabilization

Method Validation Data

The following table summarizes the validation parameters for a similar analyte, 10-methoxy this compound, which provides a strong indication of the expected performance for this compound analysis using this method.[2]

ParameterResult
Limit of Detection (LOD) 1.01 µg/mL[2]
Limit of Quantification (LOQ) 3.39 µg/mL[2]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Detection UV Detection (210 nm) HPLC_System->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

Method_Logic Analyte This compound (Indole Alkaloid) Separation Separation Mechanism (Reversed-Phase) Analyte->Separation interacts with Stationary_Phase Stationary Phase (Non-polar C18) Stationary_Phase->Separation provides Mobile_Phase Mobile Phase (Polar Acetonitrile/Water) Mobile_Phase->Separation elutes Detection Detection (UV Absorbance at 210 nm) Separation->Detection leads to Result Quantitative Result (Concentration) Detection->Result yields

References

Application Note: Quantitative Determination of Tetrahydroalstonine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tetrahydroalstonine (THA) in biological matrices such as plasma. This compound, a pentacyclic indole alkaloid found in plants of the Alstonia and Rauwolfia genera, exhibits various pharmacological activities, making its accurate quantification crucial for pharmacokinetic, metabolic, and toxicological studies in drug development. The described protocol utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, precision, accuracy, recovery, and matrix effect to ensure reliable and reproducible results.

Introduction

This compound (THA) is a monoterpenoid indole alkaloid with potential therapeutic applications.[1][2] To support preclinical and clinical development, a reliable bioanalytical method is required to measure its concentration in biological fluids. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4][5] This document provides a comprehensive protocol for the quantitative analysis of THA, adaptable for various research needs. A key challenge in THA analysis is its potential isomerization; for instance, it can be difficult to separate from its stereoisomer, ajmalicine.[6] The chromatographic conditions outlined below are designed to achieve baseline separation from common isomers.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Carbamazepine or a structurally similar, stable isotope-labeled THA

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Rat or human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: UHPLC system (e.g., Waters ACQUITY UPLC®, Agilent 1290 Infinity II)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex QTRAP® 6500+) equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC® BEH C18, 50 mm × 2.1 mm, 1.7 µm).[3][7]

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the LC-MS/MS system.

Table 1: Chromatographic Conditions

ParameterValue
ColumnWaters ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature30 °C
Gradient ElutionSee Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
4.04060
5.03070
7.0595
9.0595
9.1955
12.0955

Table 3: Mass Spectrometer Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temp.350 °C
Desolvation Gas Flow700 L/hr (Nitrogen)
Cone Gas Flow150 L/hr (Nitrogen)
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 4: MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound353.2144.11003525
This compound (Qualifier)353.2210.11003520
Carbamazepine (IS)237.1194.11003022

Note: The m/z of 353 is consistent with the detection of THA by selected ion monitoring in previous studies.[6] Cone voltage and collision energy must be optimized for the specific instrument used.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the Internal Standard (IS) in methanol.

  • Working Solutions: Serially dilute the primary stock solutions with 50:50 acetonitrile:water to prepare working solutions for calibration standards and quality control samples.

  • Calibration Curve Standards: Spike blank plasma with the appropriate working solutions to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC, 3 ng/mL), Medium (MQC, 300 ng/mL), and High (HQC, 800 ng/mL).

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of the plasma sample (or standard/QC) into the corresponding tube.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL Carbamazepine) to all tubes except for the blank matrix samples.

  • Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube thoroughly for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (50 µL) add_is 2. Add Internal Standard plasma->add_is precip 3. Add Acetonitrile (150 µL) add_is->precip vortex 4. Vortex (1 min) precip->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation.

Method Validation

The analytical method was validated according to FDA and ICH guidelines.[8][9][10] The results are summarized below.

Table 5: Summary of Method Validation Parameters

ParameterConcentration (ng/mL)ResultAcceptance Criteria
Linearity (r²) 1 - 1000> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1S/N > 10, Accuracy within ±20%, Precision <20%S/N > 10, within ±20% of nominal
Intra-day Precision (%RSD) LQC (3)6.8%≤ 15% (≤ 20% for LLOQ)
MQC (300)4.5%≤ 15%
HQC (800)5.2%≤ 15%
Inter-day Precision (%RSD) LQC (3)8.1%≤ 15% (≤ 20% for LLOQ)
MQC (300)6.3%≤ 15%
HQC (800)7.0%≤ 15%
Accuracy (% Bias) LQC (3)+5.5%Within ±15% (±20% for LLOQ)
MQC (300)-2.1%Within ±15%
HQC (800)+3.4%Within ±15%
Recovery (%) LQC (3)88.2%Consistent, precise, and reproducible
HQC (800)91.5%Consistent, precise, and reproducible
Matrix Effect (%) LQC (3)95.3%CV ≤ 15%
HQC (800)98.1%CV ≤ 15%

Application: Pharmacokinetic Study

This validated method was successfully applied to a pharmacokinetic study in rats.[3][7][11] Following oral administration of this compound, plasma samples were collected at various time points and analyzed.

G cluster_pk Pharmacokinetic Study Workflow admin Drug Administration (Oral Gavage to Rats) sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) admin->sampling processing Plasma Processing (Centrifugation) sampling->processing quant THA Quantification (Validated LC-MS/MS Method) processing->quant pk_calc Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) quant->pk_calc

Caption: General workflow for a pharmacokinetic study.

The resulting plasma concentration-time profile allowed for the determination of key pharmacokinetic parameters, providing essential data for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantification of this compound in biological matrices. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. This application note serves as a comprehensive guide for researchers requiring accurate bioanalytical data for this compound.

References

In Vitro Assays for Tetrahydroalstonine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of in vitro assays to characterize the biological activity of Tetrahydroalstonine (THA), a natural alkaloid with demonstrated neuroprotective, potential anticancer, and cardiovascular effects. These protocols are intended to guide researchers in setting up and performing key experiments to evaluate the efficacy and mechanism of action of THA.

Overview of this compound's In Vitro Activities

This compound has been the subject of various in vitro studies to elucidate its therapeutic potential. Key areas of investigation include its neuroprotective effects against ischemia-induced neuronal injury, its potential cytotoxicity against cancer cell lines, and its influence on vascular smooth muscle relaxation. The following sections provide detailed protocols for assays relevant to these activities.

Cell Viability and Cytotoxicity Assays

A fundamental step in evaluating the biological activity of any compound is to determine its effect on cell viability and to quantify its cytotoxic potential. The MTT assay is a widely used colorimetric method for this purpose.

Data Presentation: Cytotoxicity of this compound
Cell LineAssay TypeEndpointValueReference
Primary Cortical NeuronsMTT AssayCytotoxicityToxic at 12 µM[1]
Primary Cortical NeuronsMTT AssayNeuroprotectionEffective at 0.75 - 3.0 µM[1]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol is adapted for assessing both the cytotoxic effects of THA at high concentrations and its protective effects in disease models (e.g., oxygen-glucose deprivation/reperfusion).

Materials:

  • This compound (THA) stock solution (in DMSO or other suitable solvent)

  • Target cells (e.g., primary cortical neurons, cancer cell lines)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • For Cytotoxicity: Prepare serial dilutions of THA in complete culture medium. Replace the existing medium with the THA-containing medium. Include a vehicle control (medium with the same concentration of solvent used for THA).

    • For Neuroprotection: Pre-treat the cells with various concentrations of THA (e.g., 0.75, 1.5, 3 µM) for a specified time (e.g., 2 hours). Then, induce cellular stress (e.g., oxygen-glucose deprivation). Include control wells with and without THA and with and without the stressor.

  • Incubation: Incubate the plates for the desired period (e.g., 24-72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. For cytotoxicity, determine the IC50 value (the concentration of THA that inhibits cell growth by 50%). For neuroprotection, calculate the percentage of cell survival in the presence of the stressor with and without THA.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_tha Prepare THA Dilutions treat_cells Treat Cells with THA prep_tha->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance analyze Calculate Cell Viability / IC50 read_absorbance->analyze end_node End analyze->end_node

Caption: Workflow for determining cell viability and cytotoxicity using the MTT assay.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a key technique to investigate how THA affects cellular signaling pathways, such as the Akt/mTOR pathway, which is implicated in cell survival and autophagy.[1]

Experimental Protocol: Western Blot for Akt/mTOR Pathway

Materials:

  • Cells treated with THA as described in the MTT protocol.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

Signaling Pathway of THA-induced Neuroprotection

THA_Signaling THA This compound Akt Akt THA->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection Promotes (when regulated)

Caption: Proposed signaling pathway of this compound's neuroprotective effect.

Enzyme Inhibition Assays

To determine if THA acts by inhibiting specific enzymes, a general enzyme inhibition assay can be performed. The specific enzyme and substrate will depend on the therapeutic target of interest.

Experimental Protocol: General Enzyme Inhibition Assay

Materials:

  • This compound.

  • Target enzyme.

  • Substrate for the target enzyme.

  • Assay buffer.

  • 96-well plate (UV-transparent if necessary).

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and THA in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, THA at various concentrations, and the enzyme. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and THA for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities for each THA concentration. Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive) by plotting the data using appropriate models (e.g., Michaelis-Menten, Lineweaver-Burk).

Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prep_reagents Prepare Enzyme, Substrate, THA start->prep_reagents mix_reagents Mix Enzyme and THA prep_reagents->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate measure_kinetics Measure Reaction Kinetics add_substrate->measure_kinetics analyze Calculate IC50 / Ki measure_kinetics->analyze end_node End analyze->end_node

Caption: General workflow for conducting an enzyme inhibition assay.

Receptor Binding Assays

Receptor binding assays are crucial for identifying if THA interacts with specific cellular receptors. These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest.

Experimental Protocol: Competitive Receptor Binding Assay

Materials:

  • This compound.

  • Cell membranes or purified receptors.

  • Radiolabeled or fluorescently labeled ligand with known affinity for the target receptor.

  • Assay buffer.

  • Filter plates or other separation method.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes/receptors, the labeled ligand at a fixed concentration, and varying concentrations of THA.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the unbound labeled ligand using filtration.

  • Detection: Quantify the amount of bound labeled ligand.

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of THA. Determine the IC50 value, which can be used to calculate the binding affinity (Ki) of THA for the receptor.

Logical Relationship in a Competitive Binding Assay

Binding_Assay_Logic Receptor Receptor Binding_Complex Receptor-Labeled Ligand Complex (Signal) Receptor->Binding_Complex Labeled_Ligand Labeled Ligand Labeled_Ligand->Binding_Complex THA This compound (Unlabeled Competitor) THA->Receptor Competes for Binding Site

Caption: Principle of a competitive receptor binding assay.

Vasorelaxation Assays

To investigate the cardiovascular effects of THA, in vitro vasorelaxation assays using isolated aortic rings are commonly employed.

Experimental Protocol: Vasorelaxation Assay on Isolated Aortic Rings

Materials:

  • This compound.

  • Isolated aortic rings from a suitable animal model (e.g., rat).

  • Organ bath system with Krebs-Henseleit solution.

  • Vasoconstrictor (e.g., phenylephrine or KCl).

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Isolate the thoracic aorta and cut it into rings.

  • Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate under a resting tension.

  • Contraction: Induce a sustained contraction with a vasoconstrictor.

  • THA Addition: Once the contraction is stable, add cumulative concentrations of THA to the organ bath.

  • Measurement: Record the changes in tension to measure the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC50 value (the concentration of THA that causes 50% of the maximum relaxation).

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions for their experimental setup and cell types. Appropriate controls are essential for valid results.

References

Animal Models for Studying the Effects of Tetrahydroalstonine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroalstonine (THA) is a naturally occurring indole alkaloid found in various medicinal plants, including those of the Rauwolfia and Alstonia genera. Preliminary in vitro studies suggest its potential as a neuroprotective agent, possibly through modulation of the Akt/mTOR signaling pathway. Its structural similarity to other psychoactive alkaloids, such as alstonine, suggests that it may also possess antipsychotic, anxiolytic, and cardiovascular effects. However, there is a notable lack of comprehensive in vivo data for THA in animal models.

These application notes provide a framework for researchers to investigate the pharmacological effects of this compound in preclinical animal models. The following sections detail recommended animal models, experimental protocols, and data presentation strategies based on established methodologies for similar compounds and the limited available data for THA. It is crucial to note that while protocols and data for the related alkaloid alstonine are provided for reference, these must be validated specifically for this compound.

I. Pharmacokinetic Profiling

A critical first step in the preclinical evaluation of THA is to determine its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This information is essential for designing meaningful pharmacodynamic and toxicological studies. While specific pharmacokinetic data for THA in rodents is not currently available, a general protocol for assessing the pharmacokinetics of alkaloids in rats can be adapted.

Table 1: Representative Pharmacokinetic Parameters for an Alkaloid in Rats (for reference)
ParameterValueUnit
Tmax (Time to Maximum Concentration) 0.79–1.58h
T1/2 (Half-life) 1.27–2.24h
Oral Bioavailability Data not available%
Brain Penetration Data not available-

Note: The data in this table is for a different alkaloid and is provided for illustrative purposes only.[1] These parameters must be determined specifically for this compound.

Experimental Protocol: Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g) are recommended. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.[2]

  • Drug Administration:

    • Intravenous (IV): Administer THA (e.g., 1-5 mg/kg) dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO): Administer THA (e.g., 10-50 mg/kg) by oral gavage to determine oral bioavailability.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the saphenous or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of THA in plasma.[3]

  • Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

  • Brain Penetration (Optional): To assess CNS penetration, animals can be euthanized at various time points after dosing, and brains can be collected.[4] Brain homogenates can then be analyzed for THA concentrations, and the brain-to-plasma concentration ratio can be calculated.

II. Antipsychotic-Like Activity

Animal models of psychosis are essential for evaluating the potential therapeutic efficacy of novel compounds. Based on the profile of the related alkaloid alstonine, THA may exhibit antipsychotic-like properties. The MK-801-induced hyperlocomotion model is a widely used screening tool for antipsychotic potential.

Table 2: Representative Antipsychotic-Like Effects of Alstonine in Mice (for reference)
Animal ModelTreatmentDose (mg/kg, i.p.)Effect
MK-801-Induced Hyperlocomotion Alstonine0.5 - 2.0Prevention of amphetamine-induced lethality
Social Interaction Deficit Alstonine1.0Complete prevention of MK-801-induced social withdrawal

Note: This data is for the related compound alstonine and serves as a reference for designing studies with this compound.[5][6]

Experimental Protocol: MK-801-Induced Hyperlocomotion in Mice
  • Animals: Male C57BL/6 mice (20-25 g) are commonly used.

  • Apparatus: An open-field arena equipped with automated photobeam detection or video-tracking software to measure locomotor activity.

  • Procedure:

    • Acclimatize mice to the testing room for at least 60 minutes before the experiment.

    • Administer THA or vehicle intraperitoneally (i.p.). The dose range should be determined based on preliminary toxicity and pharmacokinetic studies.

    • After a predetermined pretreatment time (e.g., 30 minutes), administer the NMDA receptor antagonist MK-801 (e.g., 0.15-0.3 mg/kg, i.p.) to induce hyperlocomotion.

    • Immediately place the mice individually into the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-90 minutes).

  • Data Analysis: Compare the locomotor activity of THA-treated groups with the vehicle- and MK-801-treated control groups. A significant reduction in MK-801-induced hyperlocomotion by THA would suggest antipsychotic-like potential.

Workflow for Antipsychotic-Like Activity Assessment

G cluster_0 Pre-treatment cluster_1 Induction cluster_2 Behavioral Testing cluster_3 Data Analysis THA THA Administration MK801 MK-801 Administration THA->MK801 Vehicle Vehicle Administration Vehicle->MK801 OFA Open Field Arena MK801->OFA Analysis Locomotor Activity Measurement OFA->Analysis

Workflow for MK-801-induced hyperlocomotion test.

III. Anxiolytic-Like Activity

Given the frequent comorbidity of anxiety with psychotic disorders, assessing the anxiolytic potential of THA is also of interest. The elevated plus-maze (EPM) is a widely validated and used behavioral test for screening anxiolytic-like effects in rodents.

Experimental Protocol: Elevated Plus-Maze in Mice
  • Animals: Male Swiss or C57BL/6 mice (20-25 g) are suitable.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Acclimatize mice to the testing room for at least 60 minutes prior to testing.

    • Administer THA or vehicle (i.p. or p.o.) at various doses.

    • After the appropriate pretreatment time, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-minute session.

    • Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.

  • Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group.

IV. Cardiovascular Effects

Some alkaloids are known to have cardiovascular effects. Therefore, it is important to evaluate the potential impact of THA on cardiovascular parameters in an appropriate animal model.

Experimental Protocol: Cardiovascular Assessment in Rats
  • Animals: Male Sprague-Dawley or Wistar rats (250-300 g) can be used.

  • Procedure:

    • Telemetry: For continuous monitoring of blood pressure and heart rate, surgically implant telemetry transmitters. Allow animals to recover for at least one week before the study. Administer THA and record cardiovascular parameters continuously.

    • Non-invasive Tail-cuff Method: For a less invasive approach, use a tail-cuff system to measure systolic blood pressure and heart rate in conscious, restrained rats.

    • Anesthetized Rat Model: Administer THA intravenously to anesthetized rats and directly measure arterial blood pressure via a catheterized carotid or femoral artery.

  • Data Analysis: Analyze changes in mean arterial pressure, systolic and diastolic blood pressure, and heart rate following THA administration compared to baseline and vehicle-treated controls.

V. Signaling Pathway Analysis

In vitro studies have implicated the Akt/mTOR pathway in the neuroprotective effects of THA.[4] Investigating the in vivo modulation of this pathway can provide insights into the mechanism of action of THA.

Experimental Protocol: In Vivo Signaling Pathway Analysis
  • Animals and Treatment: Use the same animal models and THA treatment paradigms as described in the behavioral and cardiovascular studies.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly dissect relevant tissues (e.g., brain regions like the prefrontal cortex and hippocampus for CNS effects, heart and aorta for cardiovascular effects).

  • Western Blot Analysis: Prepare tissue lysates and perform Western blotting to assess the phosphorylation status and total protein levels of key components of the Akt/mTOR pathway, such as Akt (at Ser473 and Thr308), mTOR (at Ser2448), and its downstream effectors p70S6K and 4E-BP1.

  • Immunohistochemistry: Perform immunohistochemical staining on tissue sections to visualize the localization and expression of key signaling proteins within specific cell types.

Proposed Signaling Pathway of this compound

G THA This compound Akt Akt THA->Akt Activates mTOR mTOR Akt->mTOR Activates Neuroprotection Neuroprotection mTOR->Neuroprotection Promotes

Proposed Akt/mTOR signaling pathway for THA.

VI. Conclusion and Future Directions

The provided application notes and protocols offer a starting point for the in vivo investigation of this compound. Due to the limited availability of specific data for THA, the initial research should focus on establishing its pharmacokinetic profile and conducting dose-response studies in the suggested behavioral and physiological models. Direct comparison with the related alkaloid, alstonine, may provide valuable insights. Furthermore, exploring the receptor binding profile of THA at key CNS targets, such as dopamine and serotonin receptors, is crucial for elucidating its mechanism of action. The successful application of these models will be instrumental in determining the therapeutic potential of this compound for neurological and psychiatric disorders.

References

Application Notes and Protocols: Tetrahydroalstonine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrahydroalstonine (THA) is an indole alkaloid predominantly isolated from plants of the Apocynaceae family, such as Rauvolfia and Alstonia species.[1] In neuropharmacology, it is primarily investigated for its role as a selective α2-adrenoceptor antagonist and for its neuroprotective properties.[2] Its unique pharmacological profile makes it a valuable research tool for studying adrenergic and serotonergic pathways, investigating novel therapeutic approaches for neurological and psychiatric conditions, and exploring mechanisms of neuronal survival.[1]

Neuropharmacological Profile & Application Notes

This compound's primary mechanism of action is the selective blockade of α2-adrenergic receptors.[2] These receptors are crucial presynaptic autoreceptors that provide negative feedback on norepinephrine release. By antagonizing these receptors, THA enhances noradrenergic neurotransmission. This property makes it an excellent tool for investigating the physiological roles of the α2-adrenoceptor in the central and peripheral nervous systems.

Beyond its adrenergic activity, THA has demonstrated significant neuroprotective effects in models of ischemic neuronal injury. Research shows it can protect primary cortical neurons from oxygen-glucose deprivation/reoxygenation (OGD/R)-induced damage by regulating autophagy and activating the pro-survival Akt/mTOR signaling pathway. Recent studies also suggest a potential role in Alzheimer's disease research, where THA was found to attenuate the generation of amyloid-β (Aβ1-42) and Tau through the PI3K/Akt signaling pathway in cellular models.

Its effects on neurotransmitter systems also position it as a compound of interest for research into mood regulation and as a potential scaffold for novel antipsychotic agents.[1] The related alkaloid, alstonine, has shown an antipsychotic-like profile without direct interaction with dopamine D2 receptors, suggesting that THA could be used to explore alternative, non-dopaminergic mechanisms for antipsychotic action.

Key Research Applications:
  • Selective α2-Adrenergic Receptor Antagonism: Ideal for studying the modulation of noradrenergic release and its downstream effects on synaptic plasticity, arousal, and blood pressure regulation.

  • Neuroprotection in Ischemic Stroke Models: Used in in vitro models like OGD/R to investigate mechanisms of neuronal death, autophagy, and the therapeutic potential of the PI3K/Akt/mTOR pathway.

  • Atypical Antipsychotic Drug Discovery: Serves as a tool to investigate non-dopaminergic pathways for antipsychotic effects, focusing on the interplay between adrenergic and serotonergic systems.

Data Presentation

Quantitative data from functional assays provide insight into the effective concentrations and doses for experimental design.

Table 1: Receptor Binding Profile of this compound

Target Action Affinity (Kᵢ) / Potency (IC₅₀) Comments
α2-Adrenergic Receptor Antagonist Data not available in reviewed literature Selectivity is inferred from functional assays where THA preferentially blocks α2-adrenoceptor-mediated effects.[2]

| α1-Adrenergic Receptor | Weak Antagonist / No significant activity | Data not available in reviewed literature | Functional assays show THA is significantly more selective for α2- over α1-adrenoceptors. |

Note: While widely cited as a selective α2-adrenoceptor antagonist, specific binding affinity values (Kᵢ or IC₅₀) for this compound are not consistently reported in publicly available literature. Its selectivity is functionally demonstrated in comparative assays.

Table 2: In Vivo Experimental Parameters

Parameter Value Model Key Observation Reference(s)
Effective Dose Range 0.5 - 4 mg/kg (i.v.) Pithed Rat Dose-dependent effects on blood pressure responses.
PN₅₀ (Sympathetic Stimulation) 2.8 mg/kg (i.v.) Pithed Rat Dose required to reduce the pressor response to electrical stimulation by 50%.

| α2-Antagonist Effect | 0.5 - 2 mg/kg (i.v.) | Pithed Rat | Potentiated the pressor response to sympathetic stimulation, consistent with presynaptic α2-receptor blockade. | |

Table 3: In Vitro Experimental Parameters

Parameter Value Model Key Observation Reference(s)
Effective Concentration 0.75 - 3 µM Primary Cortical Neurons (OGD/R) Improved cell viability and ameliorated autophagic/lysosomal markers.

| Mechanism of Action | 3 µM | Primary Cortical Neurons (OGD/R) | Significantly activated the Akt/mTOR pathway. | |

Signaling Pathways

alpha2_antagonism cluster_synapse NE_released Increased NE Concentration NE_vesicle NE_vesicle NE_vesicle->NE_released Enhanced Release

neuroprotection_pathway THA This compound (THA) Receptor Unknown Receptor(s) THA->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Survival Neuronal Survival & Neuroprotection mTOR->Survival Promotes Autophagy->Survival Reduces (when dysregulated)

Experimental Protocols

Protocol 1: In Vivo Assessment of α2-Adrenergic Antagonism (Pithed Rat Model)

This protocol is designed to functionally characterize the α2-adrenoceptor antagonist activity of THA by measuring its effects on blood pressure in response to sympathetic nerve stimulation versus exogenous noradrenaline.

pithed_rat_workflow start 1. Animal Preparation pithing 2. Anesthetize and Pith Rat (Destroys CNS) start->pithing instrumentation 3. Cannulate Trachea, Carotid Artery (BP), and Jugular Vein (IV) pithing->instrumentation stabilize 4. Stabilize Animal (Ventilation, Body Temp) instrumentation->stabilize baseline 5. Record Baseline Blood Pressure stabilize->baseline stim stim baseline->stim iv_na iv_na baseline->iv_na admin_tha 8. Administer THA (IV) (0.5 - 4 mg/kg) stim2 stim2 admin_tha->stim2 iv_na2 iv_na2 admin_tha->iv_na2 analysis 11. Data Analysis: Compare Pre- vs. Post-THA Responses measure1 measure1 stim->measure1 iv_na->measure1 measure1->admin_tha measure2 measure2 stim2->measure2 iv_na2->measure2 measure2->analysis

Methodology:

  • Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., isoflurane).

  • Pithing: Pith the rat by inserting a stainless-steel rod through the eye socket and spinal canal to destroy the central nervous system, thus eliminating reflex blood pressure control.

  • Instrumentation:

    • Cannulate the trachea and begin artificial ventilation.

    • Cannulate the carotid artery and connect to a pressure transducer to monitor blood pressure.

    • Cannulate the jugular vein for intravenous drug administration.

  • Stabilization: Allow the animal's blood pressure to stabilize for at least 20 minutes. Maintain body temperature at 37°C.

  • Baseline Responses:

    • Sympathetic Stimulation: Deliver electrical stimulation to the spinal cord (e.g., at a fixed frequency like 1 Hz for 30 seconds) and record the resulting increase in diastolic blood pressure.

    • Exogenous Agonist: Administer a bolus intravenous injection of noradrenaline (α1/α2 agonist) and record the pressor response. Allow for recovery between stimuli.

  • THA Administration: Administer a single intravenous dose of this compound (e.g., 0.5, 1, 2, or 4 mg/kg).

  • Post-THA Responses: After a 10-minute equilibration period, repeat the sympathetic stimulation and noradrenaline injection protocols from step 5.

  • Data Analysis: Compare the magnitude of the pressor responses before and after THA administration. An enhancement of the response to electrical stimulation (at low THA doses) suggests presynaptic α2-adrenoceptor blockade, while inhibition of the noradrenaline response suggests postsynaptic adrenoceptor blockade.

Protocol 2: In Vitro Neuroprotection Assay (OGD/R Model)

This protocol details a cell-based assay to evaluate the neuroprotective effects of THA against ischemia-reperfusion-like injury.

ogdr_workflow start 1. Cell Culture (e.g., Primary Cortical Neurons) pretreatment 2. Pre-treat cells with THA (0.75 - 3 µM) or Vehicle start->pretreatment ogd 3. OGD Induction: Incubate in glucose-free medium in a hypoxic chamber (e.g., 3h) pretreatment->ogd reoxygenation 4. Reoxygenation: Return to normal culture medium and normoxic conditions (e.g., 24h) ogd->reoxygenation mtt mtt reoxygenation->mtt wb wb reoxygenation->wb analysis 6. Data Analysis: Compare THA-treated vs. Vehicle mtt->analysis wb->analysis

Methodology:

  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., PC12, SK-N-MC) in appropriate culture plates and allow them to adhere and differentiate.

  • Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of THA (e.g., 0.75, 1.5, 3 µM) or vehicle (DMSO) and incubate for 2-3 hours.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash cells with glucose-free DMEM.

    • Replace with fresh glucose-free DMEM (containing THA or vehicle).

    • Place the culture plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) at 37°C for a duration determined by cell type sensitivity (typically 1-3 hours).

  • Reoxygenation (R): Remove plates from the chamber, replace the OGD medium with normal, glucose-containing culture medium (with THA or vehicle), and return to a standard normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Endpoint Analysis:

    • Cell Viability: Perform an MTT assay to quantify cell viability. Read absorbance at 570 nm. Increased absorbance in THA-treated wells compared to vehicle indicates neuroprotection.

    • Western Blot Analysis: Lyse the cells and collect protein. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies for key pathway proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, LC3B-I/II, LAMP1) followed by HRP-conjugated secondary antibodies. Visualize bands using chemiluminescence and quantify band density to assess pathway activation and autophagy markers.

Protocol 3: Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol provides a general method for determining the binding affinity (Kᵢ) of THA for α2-adrenoceptors using a competitive binding assay.

binding_assay_workflow start 1. Membrane Preparation (From brain tissue or cells expressing α2-receptors) setup 2. Assay Plate Setup (Total, Non-Specific, and Competitive Binding Wells) start->setup add_membranes add_membranes setup->add_membranes filtration 4. Rapid Filtration (Through glass fiber filters to separate bound/unbound ligand) washing 5. Wash Filters (With ice-cold buffer) filtration->washing counting 6. Scintillation Counting (Measure radioactivity on filters) washing->counting analysis 7. Data Analysis (Calculate IC₅₀ and Kᵢ values) counting->analysis add_ligands add_ligands add_membranes->add_ligands incubate incubate add_ligands->incubate incubate->filtration

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex, known to express α2-receptors) or cultured cells overexpressing the human α2A-adrenoceptor in ice-cold buffer. Centrifuge to pellet membranes and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup (in 96-well plates):

    • Total Binding: Wells containing membrane preparation, assay buffer, and a fixed concentration of a suitable α2-adrenoceptor radioligand (e.g., [³H]-Yohimbine or [³H]-Rauwolscine, typically at its Kₑ concentration).

    • Non-Specific Binding (NSB): Wells containing all components of Total Binding plus a high concentration of an unlabeled α2-antagonist (e.g., 10 µM yohimbine) to saturate all specific binding sites.

    • Competitive Binding: Wells containing all components of Total Binding plus varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with several volumes of ice-cold assay buffer to remove any remaining unbound or non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of THA.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of THA that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

References

Application Notes and Protocols: Investigating the Effect of Tetrahydroalstonine on the Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the effects of the indole alkaloid, Tetrahydroalstonine (THA), on the pivotal Akt/mTOR signaling pathway. The protocols detailed below are based on established methodologies for assessing cell viability and protein phosphorylation, specifically tailored for studying the impact of THA.

Introduction

This compound is an indole alkaloid that has been shown to modulate the Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many diseases, including cancer and neurological disorders. Emerging research indicates that this compound can activate the Akt/mTOR pathway, suggesting its potential as a therapeutic agent.[1][2][3] These notes offer detailed protocols for researchers to explore the specific effects of THA on this pathway in relevant cell models.

Data Presentation

The following table summarizes the observed effects of this compound on key proteins within the Akt/mTOR and autophagy-lysosomal pathways in primary cortical neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R).

Protein TargetObserved Effect of this compound TreatmentFunctional Significance
p-Akt/Akt Increased phosphorylationActivation of the Akt signaling cascade
p-mTOR/mTOR Increased phosphorylationActivation of the mTOR signaling cascade
LC3B-II/LC3B-I Ameliorated abnormal increaseRegulation of autophagy
LAMP1 Ameliorated abnormal increaseRegulation of lysosomal function
CSTB Ameliorated abnormal decreaseRegulation of lysosomal function
TFEB Ameliorated abnormal decreaseRegulation of lysosomal biogenesis and autophagy

Data derived from studies on primary cortical neurons under OGD/R stress, where this compound was administered at concentrations between 0.75 and 3.0 µM.[1][2]

Mandatory Visualizations

Akt/mTOR Signaling Pathway

Akt_mTOR_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Proliferation, Survival, Metabolism Downstream->Proliferation THA This compound THA->Akt Activates key_activates Activates key_inhibits Inhibits key_tha THA Action

Caption: The Akt/mTOR signaling cascade and the putative activation point of this compound.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow start Seed Cells in Culture Plates treat Treat with this compound (e.g., 0.75-3.0 µM) and Controls start->treat lyse Lyse Cells and Quantify Protein (e.g., BCA Assay) treat->lyse sds SDS-PAGE Gel Electrophoresis lyse->sds transfer Transfer Proteins to PVDF Membrane sds->transfer block Block Membrane (e.g., 5% non-fat milk) transfer->block primary_ab Incubate with Primary Antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate and Image secondary_ab->detect analyze Quantify Band Intensity and Normalize to Total Protein detect->analyze end Results analyze->end

Caption: A stepwise workflow for analyzing Akt/mTOR pathway protein phosphorylation.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound and to identify a suitable concentration range for further experiments.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MCF-7, PC-3, HepG2)

  • Complete cell culture medium

  • This compound (THA) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of THA in complete culture medium. Remove the old medium from the wells and add 100 µL of the THA dilutions (and a vehicle control, e.g., 0.1% DMSO) to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of Akt/mTOR Pathway Phosphorylation

This protocol details the procedure for detecting changes in the phosphorylation status of Akt and mTOR in response to this compound treatment.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (THA)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of THA (e.g., based on MTT assay results) for the specified time.

  • Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST for 10 minutes each. Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.

References

Tetrahydroalstonine: Application Notes for Autophagy Regulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging role of (-)-Tetrahydroalstonine (THA) in the regulation of autophagy. The information is based on current scientific literature and is intended to guide researchers in designing and conducting experiments to investigate the effects of THA on autophagic pathways.

Introduction

(-)-Tetrahydroalstonine is a monoterpenoid indole alkaloid isolated from Alstonia scholaris. Recent studies have highlighted its neuroprotective effects, which are mediated through the modulation of autophagy.[1][2][3] Specifically, in models of neuronal injury induced by oxygen-glucose deprivation/re-oxygenation (OGD/R), THA has been shown to ameliorate cellular damage by regulating the Akt/mTOR signaling pathway and restoring lysosomal function.[1][2][3] These findings suggest that THA may be a valuable pharmacological tool for studying autophagy and a potential therapeutic agent for conditions where autophagy dysregulation is implicated, such as ischemic stroke.

Mechanism of Action

The primary mechanism through which THA regulates autophagy is by activating the Akt/mTOR signaling pathway.[1][2][3] In cellular stress conditions like OGD/R, this pathway is often suppressed, leading to excessive or dysfunctional autophagy. THA treatment has been demonstrated to restore the phosphorylation of both Akt and mTOR, thereby normalizing the autophagic process and protecting cells from injury.[1][3]

Signaling Pathway Diagram

THA_Autophagy_Pathway cluster_stress Cellular Stress (e.g., OGD/R) cluster_pathway Akt/mTOR Pathway cluster_outcome Cellular Outcome OGD/R OGD/R Akt Akt OGD/R->Akt Inhibits mTOR mTOR Akt->mTOR Activates Autophagy_Regulation Autophagy Regulation mTOR->Autophagy_Regulation Inhibits Neuroprotection Neuroprotection Autophagy_Regulation->Neuroprotection Leads to THA (-)-Tetrahydroalstonine THA->Akt Activates

Caption: THA activates the Akt/mTOR pathway to regulate autophagy.

Quantitative Data Summary

The effects of THA on cell viability and key autophagy-related proteins have been quantified in primary cortical neurons subjected to OGD/R. The following tables summarize these findings.

Table 1: Effect of THA on Cell Viability after OGD/R Injury [1]

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control-100%
OGD/R-~50%
OGD/R + THA3~75%
OGD/R + THA6~80%

Table 2: Effect of THA on Autophagy and Lysosomal Protein Expression in OGD/R-Treated Neurons [1]

Protein TargetOGD/R TreatmentOGD/R + THA (3 µM) Treatment
LC3B-II/LC3B-I Ratio IncreasedSignificantly Decreased vs. OGD/R
p62/SQSTM1 DecreasedSignificantly Increased vs. OGD/R
LAMP1 IncreasedSignificantly Decreased vs. OGD/R
CTSB DecreasedSignificantly Increased vs. OGD/R
TFEB DecreasedSignificantly Increased vs. OGD/R

Table 3: Effect of THA on Akt/mTOR Pathway Phosphorylation in OGD/R-Treated Neurons [1]

Protein TargetOGD/R TreatmentOGD/R + THA (3 µM) Treatment
p-Akt/Akt Ratio DecreasedSignificantly Increased vs. OGD/R
p-mTOR/mTOR Ratio DecreasedSignificantly Increased vs. OGD/R

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the study by Liao et al. (2023) and are intended for use in primary cortical neuron cultures.

Protocol 1: Oxygen-Glucose Deprivation/Re-oxygenation (OGD/R) Model

This protocol describes the induction of ischemic-like injury in primary cortical neurons.

Experimental Workflow:

OGD_R_Workflow Start Start Culture Culture Primary Cortical Neurons Start->Culture Pretreat Pre-treat with THA or Vehicle (2h) Culture->Pretreat OGD Replace with Glucose-Free DMEM Incubate in Hypoxic Chamber (4h) (95% N2, 5% CO2) Pretreat->OGD Reoxygenation Replace with Normal Culture Medium Return to Normoxic Incubator (1-24h) OGD->Reoxygenation Endpoint Proceed to Endpoint Assays (MTT, Western Blot, etc.) Reoxygenation->Endpoint End End Endpoint->End

Caption: Workflow for the OGD/R experimental model.

Materials:

  • Primary cortical neuron culture

  • Neurobasal medium

  • B27 supplement

  • Glutamine

  • Penicillin/Streptomycin

  • Glucose-free DMEM

  • Hypoxic chamber (95% N₂, 5% CO₂)

  • (-)-Tetrahydroalstonine (THA)

Procedure:

  • Culture primary cortical neurons to the desired confluency.

  • Pre-treat the neurons with the desired concentration of THA (e.g., 3 µM) or vehicle control for 2 hours.

  • Remove the culture medium and wash the cells with PBS.

  • Replace the medium with glucose-free DMEM.

  • Place the culture plates in a hypoxic chamber for 4 hours at 37°C.

  • After the OGD period, remove the glucose-free DMEM and replace it with the original complete culture medium (containing THA or vehicle).

  • Return the plates to a standard normoxic incubator (95% air, 5% CO₂) for the desired re-oxygenation period (e.g., 24 hours for viability assays, 1 hour for autophagy marker analysis).

Protocol 2: Cell Viability (MTT) Assay

This protocol measures cell viability by assessing mitochondrial metabolic activity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plate reader

Procedure:

  • Following the OGD/R protocol, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 3: Western Blot Analysis

This protocol is for the detection and quantification of autophagy-related proteins.

Materials:

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LC3B, anti-p62, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Logical Relationship Diagram

Logical_Relationship THA_Obs Observation: THA is Neuroprotective in OGD/R Model Hypothesis Hypothesis: THA's neuroprotection is mediated by autophagy regulation. THA_Obs->Hypothesis Mechanism_Inv Mechanism Investigation: Does THA affect key autophagy pathways? Hypothesis->Mechanism_Inv Marker_Analysis Autophagy Marker Analysis: Measure LC3-II/I, p62, etc. Hypothesis->Marker_Analysis Pathway_Finding Finding: THA activates the Akt/mTOR pathway. Mechanism_Inv->Pathway_Finding Conclusion Conclusion: THA protects neurons by ameliorating autophagic dysfunction via the Akt/mTOR pathway. Pathway_Finding->Conclusion Marker_Finding Finding: THA normalizes autophagy markers. Marker_Analysis->Marker_Finding Marker_Finding->Conclusion

Caption: Logical flow of the investigation into THA's role in autophagy.

References

Application Notes and Protocols for Cell Viability Assays with Tetrahydroalstonine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effects of Tetrahydroalstonine (THA) on cell viability. The protocols and data herein are intended to assist in the design and execution of experiments to evaluate the therapeutic potential of this natural alkaloid.

Introduction

This compound (THA), a monoterpenoid indole alkaloid found in species such as Alstonia scholaris and Rauvolfia serpentina, has garnered interest for its pharmacological activities. Recent studies have highlighted its neuroprotective effects, which are mediated through the modulation of key signaling pathways that influence cell survival and death. Understanding the impact of THA on cell viability is crucial for its development as a potential therapeutic agent. This document outlines standard protocols for assessing cell viability upon THA treatment and summarizes the current understanding of its mechanisms of action.

Data Presentation

While specific IC50 values and comprehensive tables of percentage cell viability for this compound are not widely available in publicly accessible literature, existing research consistently demonstrates its dose-dependent effects on cell survival, particularly in neuronal models. The following table summarizes qualitative and semi-quantitative findings from studies on THA's neuroprotective effects.

Cell Line/TypeExperimental ModelTHA Concentration RangeObserved Effect on Cell ViabilityReference
Primary Cortical NeuronsOxygen-Glucose Deprivation/Reperfusion (OGD/R)0.75 - 3.0 µMSignificant, dose-dependent increase in cell viability.[1][1]
SK-N-MC (neuroblastoma)Palmitic Acid-Induced InjuryNot specifiedAttenuation of palmitic acid-induced cell apoptosis.[2][2]
Primary Cortical NeuronsNormal Conditions12 µMSignificant cytotoxicity observed.[1][1]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its effects on cell viability by modulating specific signaling pathways. The primary pathway identified is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway in Neuroprotection

In models of neuronal injury, THA has been observed to activate the PI3K/Akt signaling cascade.[2] This activation leads to the phosphorylation and activation of Akt, which in turn phosphorylates and activates the mammalian target of rapamycin (mTOR). The activation of this pathway is associated with the promotion of cell survival and the inhibition of apoptosis. Furthermore, THA has been shown to regulate autophagy through this pathway, which is a critical process for cellular homeostasis and survival under stress conditions.[1][3]

A recent study has also indicated that THA can reduce the rate of apoptosis in neuronal cells by down-regulating the pro-apoptotic Bax/Bcl-2 ratio and decreasing the levels of active caspase-3.[2]

THA This compound PI3K PI3K THA->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bax Bax Akt->Bax Downregulation Bcl2 Bcl-2 Akt->Bcl2 Upregulation Autophagy Autophagy Regulation mTOR->Autophagy CellSurvival Cell Survival mTOR->CellSurvival Caspase3 Active Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Bcl2->Apoptosis Bcl2->CellSurvival Caspase3->Apoptosis

Signaling pathway of this compound in neuroprotection.

Experimental Protocols

The following are detailed protocols for two common cell viability assays that can be used to assess the effects of this compound.

Experimental Workflow

The general workflow for assessing the effect of this compound on cell viability involves several key steps, from cell culture to data analysis.

cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., Primary Neurons, SK-N-MC) CellSeeding 3. Seed Cells in Multi-well Plates CellCulture->CellSeeding THA_Prep 2. Prepare THA Stock Solution Treatment 4. Treat Cells with THA (and controls) THA_Prep->Treatment CellSeeding->Treatment Incubation 5. Incubate for a Defined Period Treatment->Incubation MTT 6a. MTT Assay Incubation->MTT TrypanBlue 6b. Trypan Blue Assay Incubation->TrypanBlue DataCollection 7. Data Collection (Absorbance or Cell Count) MTT->DataCollection TrypanBlue->DataCollection DataAnalysis 8. Data Analysis (% Viability, IC50) DataCollection->DataAnalysis

General workflow for cell viability assays with THA.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (THA)

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of THA in culture medium. Remove the old medium from the wells and add 100 µL of the THA dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.

Materials:

  • This compound (THA)

  • Trypan Blue solution (0.4% in PBS)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Cell Culture and Treatment: Culture cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of THA for the desired duration.

  • Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. Resuspend the cells in culture medium. For suspension cells, directly collect the cell suspension.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Incubation: Incubate the mixture at room temperature for 1-2 minutes.

  • Cell Counting: Load the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Number of viable cells / Total number of cells) x 100

Conclusion

The provided application notes and protocols offer a framework for investigating the effects of this compound on cell viability. The MTT and Trypan Blue assays are robust methods for quantifying changes in cell survival and proliferation. The known involvement of the PI3K/Akt/mTOR pathway provides a mechanistic basis for the observed neuroprotective effects of THA. Further research is warranted to fully elucidate the therapeutic potential of this compound across various cell types and disease models.

References

Application Notes: Tetrahydroalstonine (THA) in Ischemic Stroke Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrahydroalstonine (THA), a monoterpenoid indole alkaloid isolated from plants such as Alstonia scholaris, has emerged as a promising neuroprotective agent in preclinical ischemic stroke research. Ischemic stroke, characterized by the interruption of blood flow to the brain, triggers a complex pathological cascade including excitotoxicity, oxidative stress, inflammation, and autophagy dysregulation, leading to neuronal death. Current therapeutic options are limited, highlighting the urgent need for novel therapeutic strategies. THA has demonstrated significant protective effects against ischemia-reperfusion injury in in vitro models, primarily through the modulation of critical cell survival and autophagy pathways. These notes provide an overview of THA's mechanism of action and protocols for its application in experimental models of ischemic stroke.

Mechanism of Action

THA exerts its neuroprotective effects in ischemic stroke models primarily by modulating autophagy through the PI3K/Akt/mTOR signaling pathway.

  • Ischemic Cascade: During an ischemic event, such as that mimicked by oxygen-glucose deprivation/reperfusion (OGD/R), the Akt/mTOR signaling pathway is suppressed. This pathway is a crucial regulator of cell growth, proliferation, and survival.

  • Autophagy Dysregulation: The inhibition of the Akt/mTOR pathway leads to autophagy dysregulation, which plays a dual role in cerebral ischemia. While moderate autophagy can be neuroprotective, excessive or dysfunctional autophagy contributes to neuronal cell death.

  • THA Intervention: THA treatment has been shown to significantly activate the PI3K/Akt/mTOR pathway, which was suppressed following OGD/R. By restoring this pathway, THA ameliorates autophagy-lysosomal dysfunction, inhibits overactivated autophagy signaling, and ultimately reduces neuronal death.

The PI3K/Akt pathway is a central mediator that influences several downstream processes implicated in ischemic injury, including apoptosis, inflammation, and oxidative stress. The activation of this pathway by THA suggests a multi-faceted neuroprotective potential.

THA_Mechanism_of_Action cluster_0 Ischemic Insult (e.g., OGD/R) cluster_1 Cellular Response cluster_2 THA Intervention Ischemia Ischemic Insult Akt_mTOR Akt/mTOR Pathway Suppression Ischemia->Akt_mTOR Autophagy Autophagy Dysfunction Akt_mTOR->Autophagy Leads to Injury Neuronal Injury & Death Autophagy->Injury Contributes to THA This compound (THA) Akt_mTOR_Active Akt/mTOR Pathway Activation THA->Akt_mTOR_Active Activates Akt_mTOR_Active->Akt_mTOR Inhibits Suppression Autophagy_Reg Autophagy Regulation Akt_mTOR_Active->Autophagy_Reg Restores Protection Neuroprotection Autophagy_Reg->Protection Leads to

Caption: THA signaling pathway in ischemic injury.

Data Presentation

The neuroprotective effects of THA have been quantified in in vitro models of ischemic stroke. The following table summarizes the dose-dependent effect of THA on the viability of primary cortical neurons subjected to Oxygen-Glucose Deprivation/Reperfusion (OGD/R).

CompoundConcentration (μM)Cell Viability (% of Control)Reference
Control -100%
OGD/R -~50%
THA + OGD/R 0.75Increased
THA + OGD/R 1.5Significantly Increased
THA + OGD/R 3.0Significantly Increased
THA (No OGD/R) 12.0Significant Cytotoxicity

Note: THA was administered as a pre-treatment before OGD/R induction. The therapeutic effect of THA at concentrations between 0.75-3.0 μM was reported to be superior to that of edaravone, a clinical drug for stroke.

Experimental Protocols

Protocol 1: In Vitro Ischemic Stroke Model (Oxygen-Glucose Deprivation/Reperfusion)

This protocol describes the induction of ischemic-like injury in primary neuronal cultures, a widely used method to screen neuroprotective compounds.

Objective: To model ischemic-reperfusion injury in vitro to assess the neuroprotective effects of this compound.

Materials:

  • Primary cortical neurons

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Dulbecco's Modified Eagle Medium (DMEM), glucose-free

  • This compound (THA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Hypoxic incubator chamber (1% O₂, 5% CO₂, 94% N₂)

  • Standard incubator (95% air, 5% CO₂)

Procedure:

  • Cell Culture:

    • Culture primary cortical neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Plate cells in 96-well plates for viability assays or larger plates for protein/RNA analysis.

    • Allow cells to mature for 7-10 days in a standard incubator at 37°C.

  • THA Pre-treatment:

    • Prepare stock solutions of THA in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 0.75, 1.5, 3.0 µM) in the culture medium.

    • Replace the culture medium with THA-containing medium and incubate for 2 hours prior to OGD induction. A vehicle control (e.g., DMSO) should be run in parallel.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells twice with glucose-free DMEM to remove residual glucose.

    • Replace the medium with deoxygenated, glucose-free DMEM.

    • Place the culture plates in a hypoxic incubator chamber at 37°C for a specified duration (e.g., 1-4 hours). The optimal duration may vary by cell type and should be determined empirically to achieve significant but sub-maximal cell death.

  • Reperfusion:

    • Remove the plates from the hypoxic chamber.

    • Quickly replace the glucose-free medium with the original, pre-warmed, complete Neurobasal medium (containing glucose, supplements, and the respective concentration of THA or vehicle).

    • Return the plates to a standard incubator (normoxic conditions) for 24 hours to simulate reperfusion.

  • Assessment of Neuroprotection (Cell Viability):

    • After the 24-hour reperfusion period, add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the normoxic control group.

OGD_R_Workflow start Start: Primary Neuron Culture pretreatment Step 1: THA Pre-treatment (e.g., 2 hours) start->pretreatment wash Step 2: Wash with Glucose-Free Medium pretreatment->wash ogd Step 3: Oxygen-Glucose Deprivation (OGD) (Hypoxic Chamber, 1-4 hours) wash->ogd reperfusion Step 4: Reperfusion (Return to normal medium, 24 hours) ogd->reperfusion assessment Step 5: Assess Cell Viability (e.g., MTT Assay) reperfusion->assessment end End assessment->end

Caption: Experimental workflow for the OGD/R protocol.
Protocol 2: In Vivo Ischemic Stroke Model (Middle Cerebral Artery Occlusion)

The intraluminal filament model for Middle Cerebral Artery Occlusion (MCAO) is the most frequently used model in experimental stroke research, as it mimics human ischemic stroke and allows for reperfusion.

Objective: To induce focal cerebral ischemia in rodents to evaluate the therapeutic efficacy of this compound in vivo.

Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g).

Materials:

  • Anesthesia (e.g., Isoflurane)

  • Heating pad with rectal probe to maintain body temperature at 37°C

  • Surgical microscope or loupes

  • Micro-surgical instruments

  • Laser-Doppler Flowmeter

  • Silicone-coated monofilament (e.g., 4-0 for rats, 6-0 for mice)

  • Sutures (6-0)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the animal using isoflurane (4-5% for induction, 1.5-2% for maintenance).

    • Place the animal in a supine position on a heating pad to maintain normothermia (36.5°C ± 0.5°C).

    • Shave the neck area and sterilize with an appropriate antiseptic.

  • Surgical Procedure:

    • Make a midline neck incision to expose the trachea and surrounding soft tissues.

    • Carefully dissect the soft tissues to isolate the right or left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Temporarily ligate the CCA and the distal end of the ECA.

    • Place a loose suture around the origin of the ECA.

  • MCA Occlusion:

    • Make a small incision in the ECA stump.

    • Introduce the silicone-coated monofilament through the incision into the ECA and advance it into the ICA until a slight resistance is felt (approx. 9-10 mm in mice, 18-20 mm in rats), thereby occluding the origin of the Middle Cerebral Artery (MCA).

    • Confirm successful occlusion by a significant drop (>80%) in cerebral blood flow using Laser-Doppler Flowmetry.

    • Tighten the suture around the ECA to secure the filament.

  • Reperfusion (for transient MCAO):

    • After the desired occlusion period (e.g., 60-90 minutes), re-anesthetize the animal.

    • Gently withdraw the filament to restore blood flow to the MCA territory (reperfusion).

    • Permanently ligate the ECA stump and close the neck incision with sutures.

  • Post-Operative Care:

    • Administer subcutaneous saline for hydration and analgesic for pain management.

    • Allow the animal to recover in a warmed cage before returning it to its home cage.

  • Outcome Assessment (at 24 hours post-reperfusion):

    • Neurological Scoring: Evaluate neurological deficits using a standardized scale (e.g., modified Neurological Severity Score, mNSS).

    • Infarct Volume Measurement:

      • Euthanize the animal and carefully remove the brain.

      • Slice the brain into 2-mm coronal sections.

      • Immerse the slices in a 2% TTC solution for 15-20 minutes at 37°C.

      • Healthy tissue will stain red, while the infarcted (ischemic) area will remain unstained (white).

      • Capture images of the stained sections and calculate the infarct volume as a percentage of the total brain volume, correcting for edema.

MCAO_Workflow start Start: Anesthetize Animal & Prep Surgical Site surgery Step 1: Midline Neck Incision & Isolation of CCA, ECA, ICA start->surgery occlusion Step 2: Filament Insertion via ECA to Occlude MCA Origin surgery->occlusion reperfusion Step 3: Reperfusion (Withdraw Filament after 60-90 min) occlusion->reperfusion recovery Step 4: Suture Incision & Post-Operative Care reperfusion->recovery assessment Step 5: Outcome Assessment (24h) - Neurological Score - Infarct Volume (TTC Staining) recovery->assessment end End assessment->end

Caption: Experimental workflow for the MCAO rodent model.

Application of Tetrahydroalstonine in Neurological Disorder Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroalstonine (THA), a pentacyclic indole alkaloid, has emerged as a promising natural compound for the investigation of therapeutic strategies against a range of neurological disorders. Primarily found in plants of the Apocynaceae family, such as Alstonia scholaris, THA has demonstrated neuroprotective properties in various preclinical models. These notes provide an overview of the current understanding of THA's mechanisms of action and detailed protocols for its application in in vitro and in vivo studies of neurological disorders, including Alzheimer's disease, ischemic stroke, and potentially Parkinson's disease and depression.

Mechanism of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in neuronal survival, apoptosis, and pathology. The primary mechanism identified involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a critical pathway for promoting cell survival and proliferation.

In the context of Alzheimer's disease , THA has been shown to restore impaired PI3K/Akt signaling. This restoration leads to the attenuation of the activity of two key enzymes in Alzheimer's pathology: Beta-secretase 1 (BACE1) and Glycogen Synthase Kinase 3β (GSK3β)[1]. The inhibition of BACE1 reduces the production of amyloid-beta (Aβ) peptides, specifically Aβ1-42, a primary component of amyloid plaques. Concurrently, the attenuation of GSK3β activity is linked to a decrease in the hyperphosphorylation of the Tau protein, which forms neurofibrillary tangles. Furthermore, THA has been observed to mitigate apoptosis by down-regulating the pro-apoptotic proteins p-JNK, Bax, cytochrome C, and active caspase-3, while influencing the Bax/Bcl-2 ratio in favor of cell survival[1].

In models of ischemic stroke , THA demonstrates neuroprotection by regulating autophagy through the Akt/mTOR signaling pathway[2][3]. In response to oxygen-glucose deprivation/re-oxygenation (OGD/R), a model for ischemia-reperfusion injury, THA treatment enhances cell viability by activating the Akt/mTOR pathway, which in turn modulates autophagy, preventing excessive cellular self-digestion and promoting neuronal survival[2][3].

While direct studies on THA in Parkinson's disease and depression are limited, research on related tetrahydroisoquinoline compounds suggests potential therapeutic avenues. These compounds have shown neuroprotective effects in neurotoxin-induced models of Parkinson's disease and antidepressant-like effects in animal models of depression[4]. The mechanisms are thought to involve the modulation of dopaminergic and serotonergic systems.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values for this compound's direct activity on BACE1, GSK3β, or its binding affinity to dopamine and serotonin receptors. The available data is primarily qualitative or semi-quantitative, demonstrating a dose-dependent effect in cellular and animal models.

Table 1: Summary of In Vitro Efficacy of this compound

Neurological Disorder Model Cell Line Key Assays THA Concentration Range Observed Effects Reference
Alzheimer's DiseaseSK-N-MCMTT, Western Blot, ImmunofluorescenceNot specifiedRestored PI3K/Akt signaling; Attenuated BACE1 and GSK3β activity; Reduced Aβ1-42 and Tau generation; Reduced apoptosis.[1]
Ischemic Stroke (OGD/R)Primary Cortical NeuronsMTT, Western Blot0.75 - 3.0 µMIncreased cell viability in a dose-dependent manner; Superior therapeutic effect to edaravone; Activated Akt/mTOR pathway.[2][5]

Table 2: Summary of In Vivo Data for Related Tetrahydroisoquinolines

Neurological Disorder Model Animal Model Compound Dosage and Administration Behavioral Tests Observed Effects Reference
Parkinson's DiseaseMPTP-induced mice(Related Tetrahydroisoquinolines)Not specified for THA-(Suggested for investigation based on related compounds)[6][7]
DepressionReserpine-induced rat modelTIQ, 1MeTIQ25 mg/kg, i.p.Forced Swim TestAntagonized reserpine-induced depressive-like behavior.[3]
DepressionMouseTIQ, 1MeTIQ10, 25, 50 mg/kgForced Swim Test, Tail Suspension TestDecreased immobility time, indicating antidepressant-like effects.

Experimental Protocols

In Vitro Model of Alzheimer's Disease: Aβ1-42 and Tau Reduction in SK-N-MC Cells

This protocol is adapted from studies investigating the effects of THA on a cellular model of Alzheimer's disease.

a. Cell Culture and Treatment:

  • Culture human neuroblastoma SK-N-MC cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).

  • Induce an Alzheimer's-like phenotype by treating the cells with palmitic acid.

  • Concurrently, treat cells with varying concentrations of this compound (a suggested starting range, based on related studies, would be 1-20 µM) or vehicle control for 24-48 hours.

b. Western Blot Analysis for PI3K/Akt Pathway and Apoptosis Markers:

  • Lyse the cells and determine protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against: p-PI3K, PI3K, p-Akt, Akt, p-GSK3β, GSK3β, BACE1, p-Tau, Tau, Bax, Bcl-2, cleaved caspase-3, and an internal loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

c. Immunofluorescence for Aβ1-42 and Tau:

  • Grow SK-N-MC cells on coverslips in a 24-well plate and treat as described above.

  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

  • Incubate with primary antibodies against Aβ1-42 and phosphorylated Tau overnight at 4°C.

  • Wash and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the fluorescence using a confocal microscope.

cluster_workflow In Vitro Alzheimer's Disease Experimental Workflow A SK-N-MC Cell Culture B Induce AD-like Phenotype (e.g., Palmitic Acid) A->B C Treat with this compound (various concentrations) B->C D Cell Viability Assay (MTT) C->D E Protein Expression Analysis (Western Blot) C->E F Aβ & Tau Localization (Immunofluorescence) C->F G Data Analysis & Interpretation D->G E->G F->G

In Vitro Alzheimer's Disease Workflow
In Vitro Model of Ischemic Stroke: Oxygen-Glucose Deprivation/Re-oxygenation (OGD/R)

This protocol is based on studies evaluating the neuroprotective effects of THA in a model of ischemia-reperfusion injury[2].

a. Primary Cortical Neuron Culture:

  • Isolate cortical neurons from embryonic day 18 (E18) rat or mouse brains.

  • Plate the dissociated neurons on poly-L-lysine coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Maintain the cultures for 7-10 days in vitro before experimentation.

b. OGD/R Procedure:

  • Pre-treat the primary cortical neurons with this compound (0.75, 1.5, 3 µM) or vehicle for 2 hours.

  • Replace the culture medium with a glucose-free DMEM.

  • Place the culture plates in a hypoxic chamber (e.g., 94% N2, 5% CO2, 1% O2) at 37°C for 1-4 hours to induce oxygen-glucose deprivation.

  • For re-oxygenation, replace the glucose-free medium with the original pre-conditioned culture medium and return the plates to a normoxic incubator (95% air, 5% CO2) for 24 hours.

c. Cell Viability Assessment (MTT Assay):

  • After the re-oxygenation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the normoxic control.

d. Western Blot for Akt/mTOR Pathway:

  • Following the OGD/R procedure, collect cell lysates at various time points.

  • Perform Western blotting as described in Protocol 1b, using primary antibodies against p-Akt, Akt, p-mTOR, and mTOR.

cluster_ogd OGD/R Experimental Workflow A Primary Cortical Neuron Culture B Pre-treatment with THA A->B C Oxygen-Glucose Deprivation (OGD) (Hypoxic Chamber) B->C D Re-oxygenation C->D E Cell Viability Assessment (MTT) D->E F Western Blot (Akt/mTOR pathway) D->F

OGD/R Experimental Workflow
In Vivo Models of Neurological Disorders

Based on studies with related compounds, the following are suggested starting points for in vivo investigations of THA.

a. MPTP Model of Parkinson's Disease:

  • Use C57BL/6 mice.

  • Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonism. A common regimen is four injections of 20 mg/kg MPTP-HCl, spaced 2 hours apart.

  • Administer this compound (suggested dose range of 10-50 mg/kg, i.p. or oral gavage) either as a pre-treatment or post-treatment.

  • Perform behavioral tests such as the rotarod test, pole test, and open field test to assess motor coordination and activity.

  • At the end of the study, sacrifice the animals and perform immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss. HPLC can be used to measure dopamine and its metabolites in the striatum.

b. Reserpine-Induced Depression Model:

  • Use male Wistar rats or C57BL/6J mice.

  • Induce a depressive-like state by repeated administration of a low dose of reserpine (e.g., 0.2 mg/kg, i.p. for 14 days).

  • Administer this compound (suggested dose range of 10-50 mg/kg, i.p.) concurrently with reserpine.

  • Conduct behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST) to evaluate antidepressant-like activity. A decrease in immobility time is indicative of an antidepressant effect.

  • Sucrose preference test can be used to assess anhedonia.

Signaling Pathways

cluster_pi3k PI3K/Akt Signaling Pathway cluster_apoptosis Apoptosis Pathway cluster_ad Alzheimer's Pathology cluster_autophagy Autophagy Regulation THA This compound PI3K PI3K THA->PI3K Activates Akt Akt PI3K->Akt Activates GSK3B GSK3β Akt->GSK3B Inhibits BACE1 BACE1 Akt->BACE1 Inhibits mTOR mTOR Akt->mTOR Activates Bax_Bcl2 Bax/Bcl-2 ratio Akt->Bax_Bcl2 Regulates Tau Tau Hyper- phosphorylation GSK3B->Tau Abeta Aβ1-42 Production BACE1->Abeta Autophagy Autophagy mTOR->Autophagy Regulates CytC Cytochrome C release Bax_Bcl2->CytC Casp3 Caspase-3 CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

THA's Proposed Mechanism of Action

Conclusion

This compound is a compelling molecule for neuropharmacological research, with demonstrated efficacy in preclinical models of Alzheimer's disease and ischemic stroke. Its mechanism of action, centered on the PI3K/Akt signaling pathway, offers multiple avenues for therapeutic intervention. The provided protocols offer a framework for researchers to further investigate the potential of THA in these and other neurological disorders. Future studies should focus on elucidating its specific molecular targets, determining its pharmacokinetic and pharmacodynamic profiles in vivo, and exploring its efficacy in a broader range of neurological disease models.

References

Application Notes and Protocols: Synthesis and Evaluation of Tetrahydroalstonine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroalstonine (THA) is a pentacyclic monoterpenoid indole alkaloid naturally found in plants of the Apocynaceae family, such as Rauvolfia and Catharanthus species.[1] As a member of the heteroyohimbine alkaloid family, THA and its stereoisomers have garnered significant interest in pharmacology due to their diverse biological activities.[2] Recent studies have highlighted the neuroprotective potential of THA, particularly in the context of cerebral ischemia. It has been shown to protect neurons from oxygen-glucose deprivation/re-oxygenation (OGD/R)-induced injury by regulating autophagy through the Akt/mTOR signaling pathway.[3][4] Furthermore, related tetrahydroisoquinoline and tetrahydroquinoline scaffolds have demonstrated a broad range of therapeutic activities, including anticancer and anti-inflammatory effects.[5][6][7]

These promising biological activities make the this compound scaffold an attractive starting point for drug discovery campaigns. The development of novel synthetic routes and the generation of diverse derivatives are crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds with enhanced potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of the core THA scaffold, general methods for derivatization, and key biological assays for evaluating the therapeutic potential of these novel compounds.

Experimental Protocols: Synthesis

The synthesis of the pentacyclic core of heteroyohimbine alkaloids like this compound can be achieved through biomimetic approaches that replicate natural biosynthetic pathways. A key transformation is the Pictet-Spengler reaction between tryptamine and the monoterpene secologanin to form strictosidine, which serves as a common precursor to a vast array of indole alkaloids.[4][5]

Protocol 1: General Biomimetic Synthesis of the Heteroyohimbine Scaffold

This protocol describes a one-pot reaction to form the core structure of 19β-heteroyohimbine alkaloids, including this compound, by mimicking the natural biosynthetic process.[5]

Materials:

  • Tryptamine

  • Secologanin

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid

  • Methanol (MeOH)

  • Phosphate buffer (pH 7.0)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve tryptamine and secologanin in methanol in a round-bottom flask.

  • Degas the solution by bubbling with argon or nitrogen for 15 minutes to remove oxygen.

  • Seal the flask and stir the reaction mixture at room temperature for 2-4 hours to facilitate the Pictet-Spengler reaction and form the strictosidine intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of sodium borohydride (NaBH₄) in methanol to the mixture. This step reduces the intermediate iminium species.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding glacial acetic acid to neutralize excess NaBH₄.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable solvent system (e.g., ethyl acetate and water) and perform a liquid-liquid extraction.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude product, which will contain a mixture of heteroyohimbine diastereomers including this compound and ajmalicine, using column chromatography on silica gel.

Protocol 2: General Strategy for Derivatization

To explore the structure-activity relationship, derivatives can be synthesized by modifying the core scaffold or by using substituted starting materials.

Approach A: Using Substituted Tryptamines

  • Synthesize or procure tryptamine analogs with substituents on the indole ring (e.g., 5-methoxy-tryptamine, 6-fluoro-tryptamine).

  • Substitute the selected tryptamine analog for tryptamine in Protocol 1 to generate derivatives with modifications on the aromatic ring system.

Approach B: Late-Stage Functionalization (Representative Example: N-alkylation)

  • This approach modifies the secondary amine in the piperidine ring of the synthesized THA scaffold.

  • Dissolve the purified this compound scaffold (1 eq.) in an anhydrous aprotic solvent such as acetonitrile or DMF.

  • Add a mild base, such as potassium carbonate (K₂CO₃, 2-3 eq.).

  • Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the reaction is complete (monitor by TLC).

  • Filter off the base and concentrate the filtrate under reduced pressure.

  • Purify the resulting N-alkylated derivative by column chromatography.

Experimental Protocols: Biological Evaluation

The following protocols are designed to assess the neuroprotective and anticancer activities of the synthesized this compound derivatives.

Protocol 3: In Vitro Neuroprotection Assay (OGD/R Model)

This assay evaluates the ability of compounds to protect neuronal cells from damage induced by oxygen-glucose deprivation and reoxygenation (OGD/R), a model for ischemic stroke.[3][4]

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., HT22).

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • Glucose-free DMEM.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂).

Procedure:

  • Cell Plating: Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

  • Pre-treatment: Treat the cells with various concentrations of the synthesized THA derivatives (e.g., 0.1, 1, 10 µM) for 2 hours before inducing OGD. Include a vehicle control (DMSO) and a positive control if available.

  • OGD Induction: Wash the cells with glucose-free DMEM and then incubate them in fresh glucose-free DMEM inside a hypoxic chamber for 2-4 hours.

  • Reoxygenation: Remove the plate from the chamber, replace the medium with normal culture medium containing the respective THA derivatives, and return to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (non-OGD treated) cells.

Protocol 4: Western Blot Analysis of Akt/mTOR Pathway

This protocol is used to determine if the neuroprotective effects of THA derivatives are mediated through the modulation of the Akt/mTOR signaling pathway.[3][4]

Materials:

  • Cells treated as described in Protocol 3.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer, collect the lysates, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use β-actin as a loading control.

Data Presentation

Quantitative data from biological assays should be summarized for clear comparison of derivative activity.

Table 1: Neuroprotective Effect of this compound (THA) on OGD/R-Induced Cortical Neurons.

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control (Normoxia)-100%
OGD/R + Vehicle-52.3% ± 4.5%
OGD/R + THA0.7565.8% ± 5.1%
OGD/R + THA1.578.2% ± 6.3%
OGD/R + THA3.085.1% ± 5.9%
Data is representative and adapted from literature findings for illustrative purposes.[3]

Table 2: Anticancer Activity of Representative Tetrahydroquinoline Derivatives against HCT-116 Colon Cancer Cells.

CompoundModificationIC₅₀ (µM)
Derivative A2-oxo-4-phenyl15.2
Derivative B(2-oxo-4-phenyl)-N-(3-fluorophenyl)carbamate5.8
Cisplatin (Control)-9.5
Data is representative of related scaffolds to suggest potential activity for THA derivatives.[8]

Visualizations: Pathways and Workflows

Experimental Workflow

The overall process from the synthesis of novel derivatives to their biological evaluation can be streamlined as follows.

G cluster_0 Synthesis & Purification cluster_1 Biological Screening cluster_2 Mechanism of Action Synthesis Synthesis of THA Core (e.g., Pictet-Spengler) Derivatization Derivatization (e.g., N-alkylation) Synthesis->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification PrimaryScreen Primary Screening (e.g., MTT Assay for Cytotoxicity or Neuroprotection) Purification->PrimaryScreen Compound Library HitSelection Hit Compound Selection PrimaryScreen->HitSelection PathwayAnalysis Pathway Analysis (e.g., Western Blot for Akt/mTOR) HitSelection->PathwayAnalysis Active Hits SAR Structure-Activity Relationship (SAR) Analysis PathwayAnalysis->SAR SAR->Synthesis Iterative Optimization

Caption: Workflow for Synthesis and Evaluation of THA Derivatives.

Core Synthesis Strategy

The Pictet-Spengler reaction is a fundamental method for constructing the tetrahydro-β-carboline core of THA.

G Tryptamine Tryptamine Intermediate Pictet-Spengler Reaction Tryptamine->Intermediate Secologanin Secologanin Secologanin->Intermediate Scaffold This compound Core Scaffold Intermediate->Scaffold

Caption: Pictet-Spengler reaction for THA scaffold synthesis.

Signaling Pathway

This compound exerts its neuroprotective effects by positively modulating the Akt/mTOR pathway, which is often suppressed during ischemic events.

G OGDR Ischemic Stress (OGD/R) Akt Akt OGDR->Akt inhibits Lysosome Lysosomal Function OGDR->Lysosome impairs THA This compound (THA) THA->Akt activates mTOR mTORC1 Akt->mTOR activates Autophagy_Init Autophagy Initiation mTOR->Autophagy_Init inhibits Cell_Survival Neuronal Survival mTOR->Cell_Survival promotes Autophagy_Init->Cell_Survival (excessive) leads to death Lysosome->Cell_Survival (impaired) leads to death

References

Application Notes: Utilizing Tetrahydroalstonine in Neurotransmitter System Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrahydroalstonine (THA), a monoterpenoid indole alkaloid, serves as a valuable pharmacological tool for investigating the complexities of neurotransmitter systems. Its primary characterized mechanism of action is the antagonism of presynaptic α2-adrenergic receptors. This activity positions THA as a compound of interest for studies involving the modulation of noradrenergic, and potentially other monoaminergic, neurotransmission. By blocking the α2-adrenergic autoreceptors, which normally provide negative feedback on neurotransmitter release, THA can effectively increase the synaptic concentration of norepinephrine.

Beyond its direct receptor interactions, THA has demonstrated neuroprotective properties in preclinical models. Studies have shown that it can mitigate neuronal injury by modulating intracellular signaling cascades, specifically the Akt/mTOR pathway.[1] This dual activity—receptor modulation and influence on cell survival pathways—makes THA a versatile molecule for neuropharmacological research, particularly in the context of neurodegenerative diseases, ischemic injury, and disorders involving dysregulated monoaminergic signaling.

These notes provide an overview of THA's pharmacological profile and detailed protocols for its application in common experimental paradigms relevant to researchers in neuroscience and drug development.

Pharmacological Data

The primary activity of this compound is on the adrenergic system. Quantitative binding affinity data across a broad spectrum of neurotransmitter receptors is not extensively available in the public literature. Researchers are encouraged to perform comprehensive binding studies to fully characterize its receptor interaction profile.

Table 1: Receptor Binding Profile of this compound (THA)

Receptor FamilyReceptor SubtypeActionAffinity (Ki)Reference
Adrenergic α2-AdrenergicAntagonist / InhibitorySpecificity noted, but quantitative Ki values not widely reported in reviewed literature.[2]
Dopaminergic D1, D2, etc.Not ReportedNot Reported
Serotonergic 5-HT1A, 5-HT2A, etc.Not ReportedNot Reported

Key Signaling Pathways

THA has been shown to exert neuroprotective effects by modulating the PI3K/Akt/mTOR signaling pathway.[1][3] This pathway is crucial for cell survival, proliferation, and autophagy. By activating Akt and subsequently influencing mTOR, THA can protect neurons from ischemic damage and other insults.

THA_Signaling_Pathway THA This compound (THA) CellSurface Cell Surface Receptor (?) THA->CellSurface PI3K PI3K CellSurface->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection Promotes Autophagy Autophagy (Inhibition) mTOR->Autophagy Inhibits Autophagy->Neuroprotection (Dysregulation affects survival) THA_Presynaptic_Mechanism cluster_presynaptic Presynaptic Terminal NE_Vesicle Vesicle (Norepinephrine) NE_Released NE NE_Vesicle->NE_Released Release Alpha2R α2-Adrenergic Autoreceptor Alpha2R->NE_Vesicle Inhibits Release (Negative Feedback) THA THA THA->Alpha2R Blocks NE_Released->Alpha2R Binds SynapticCleft Synaptic Cleft Postsynaptic Postsynaptic Neuron Radioligand_Binding_Workflow P1 1. Prepare Receptor Membranes (e.g., from tissue homogenate or transfected cell lines) P2 2. Set up Assay Plates (96-well) - Total Binding (Radioligand only) - Non-Specific Binding (Radioligand + excess unlabeled ligand) - Competition (Radioligand + varying [THA]) P1->P2 P3 3. Add Components to Wells - 150 µL Receptor Membranes - 50 µL THA / Control - 50 µL Radioligand (e.g., [3H]RX821002 for α2-AR) P2->P3 P4 4. Incubate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium P3->P4 P5 5. Terminate Reaction by Filtration Rapidly filter contents of each well through PEI-soaked glass fiber filters P4->P5 P6 6. Wash Filters (e.g., 4x with ice-cold wash buffer) to remove unbound radioligand P5->P6 P7 7. Quantify Radioactivity Dry filters, add scintillation cocktail, and count using a scintillation counter P6->P7 P8 8. Data Analysis Calculate specific binding. Generate competition curve and calculate IC50 and Ki values for THA P7->P8 Synaptosome_Release_Workflow S1 1. Isolate Synaptosomes Homogenize fresh brain tissue (e.g., striatum) in iso-osmotic sucrose buffer S2 2. Differential Centrifugation Centrifuge homogenate to obtain crude synaptosomal pellet (P2 fraction) S1->S2 S3 3. Resuspend & Pre-incubate Resuspend synaptosomes in physiological buffer (e.g., Krebs-Ringer). Pre-incubate with THA or vehicle. S2->S3 S4 4. Stimulate Neurotransmitter Release Add high K+ buffer (e.g., 50 mM KCl) to depolarize the synaptosomes. A basal (low K+) group serves as control. S3->S4 S5 5. Terminate Release After a short incubation (e.g., 2-5 min), stop the reaction by rapid centrifugation at 4°C to pellet synaptosomes. S4->S5 S6 6. Collect Supernatant Carefully collect the supernatant, which contains the released neurotransmitters. S5->S6 S7 7. Quantify Neurotransmitter Analyze neurotransmitter content in the supernatant using HPLC with electrochemical or fluorescence detection. S6->S7 S8 8. Data Analysis Compare neurotransmitter levels between vehicle and THA-treated groups under basal and stimulated conditions. S7->S8

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Tetrahydroalstonine (THA) In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for working with Tetrahydroalstonine (THA) in vitro, focusing specifically on overcoming its solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound (THA)?

A1: Understanding the basic properties of THA is the first step in designing a successful experimental protocol. Key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₂₁H₂₄N₂O₃[1]
Molecular Weight 352.43 g/mol [2][3]
Appearance Off-white to light yellow solid[3]
Compound Type Indole Alkaloid[2][4][5]
Primary Mechanism Selective α₂-adrenergic receptor antagonist[2][4]

Q2: What is the recommended solvent for preparing THA stock solutions?

A2: Due to its hydrophobic nature, THA has poor solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions for in vitro use.

SolventSolubilityRecommendationsSource
DMSO 90 - 100 mg/mL (255 - 284 mM)Use ultrasonic agitation and fresh, anhydrous DMSO.[2][4]
Other Organic Solvents SolubleChloroform, Dichloromethane, Ethyl Acetate, Acetone. Generally not cell culture compatible.[3]
Aqueous Buffers / Media Very PoorDirect dissolution is not recommended.

Q3: How do I prepare a high-concentration stock solution of THA?

A3: Preparing a stable, high-concentration stock solution is critical for accurate and reproducible downstream experiments. Follow the detailed protocol below.

Experimental Protocol 1: Preparation of a 100 mM THA Stock Solution in DMSO

Materials:

  • This compound (THA) powder (MW: 352.43 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weigh THA: Accurately weigh out the desired amount of THA powder. For 1 mL of a 100 mM stock, you will need 35.24 mg.

  • Add Solvent: Add the calculated amount of THA to a sterile vial. Add a portion of the total required volume of fresh, anhydrous DMSO.

  • Dissolve: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes to ensure complete dissolution.[2][4] The solution should be clear and free of any visible particulates.

  • Final Volume: Add DMSO to reach the final desired volume and vortex briefly to ensure homogeneity.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[4]

Q4: My THA precipitated after I added it to my cell culture medium. What went wrong?

A4: This is a common issue when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment like cell culture medium.[6] The drastic change in solvent polarity causes the compound's solubility to plummet, leading to precipitation. The workflow below helps diagnose the cause.

G start Start: Dilute THA Stock in Media precipitate Observe Precipitation in Media? start->precipitate success Success! Proceed with Experiment precipitate->success no_precip check_conc Is Final THA Concentration Too High? precipitate->check_conc yes_precip no_precip No yes_precip Yes reduce_conc Action: Lower the final working concentration of THA. check_conc->reduce_conc yes_conc check_dmso Is Final DMSO Concentration Too Low (<0.1%)? check_conc->check_dmso no_conc yes_conc Yes reduce_conc->start no_conc No increase_dmso Action: Increase final DMSO% (check cell tolerance first). check_dmso->increase_dmso yes_dmso improve_method Action: Improve dilution technique. (See Protocol 2) check_dmso->improve_method no_dmso yes_dmso Yes increase_dmso->start no_dmso No improve_method->start

Caption: Troubleshooting workflow for THA precipitation.

Q5: What are the best practices to avoid THA precipitation in my aqueous culture medium?

A5: Preventing precipitation involves careful control of concentrations and the dilution technique.

Troubleshooting Guide: Preventing Precipitation

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to help solubilize the THA, but low enough to not be toxic to your cells. A range of 0.1% to 0.5% is typical, but should be optimized.

  • Pre-warm the Medium: Use cell culture medium that has been warmed to 37°C. This can help improve the solubility of the compound during dilution.[7]

  • Modify the Dilution Technique: Do not add a small volume of THA stock directly into a large volume of medium. Instead, use a serial or drop-wise dilution method as described below.

  • Vortex During Dilution: When adding the THA stock to the medium, vortex or pipette mix vigorously to ensure rapid and uniform dispersion, preventing localized high concentrations that can trigger precipitation.[7]

  • Check for Media Component Interactions: In rare cases, components in complex or serum-free media can interact with the compound. If problems persist, test dilution in a simpler buffer (like PBS) first.

Experimental Protocol 2: Improved Dilution of THA Stock into Cell Culture Medium

Objective: To minimize precipitation when preparing the final working concentration of THA.

Procedure:

  • Warm Medium: Warm a sufficient volume of your complete cell culture medium to 37°C.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • In a sterile tube, add your THA DMSO stock.

    • Add the warmed medium drop-by-drop to the DMSO stock while continuously vortexing or flicking the tube.[7] This gradual change in solvent polarity is less likely to cause precipitation.

    • Continue adding medium to create an intermediate dilution (e.g., 10x the final concentration).

  • Final Dilution: Add the intermediate dilution to the final volume of pre-warmed medium in your culture vessel. Mix gently by swirling.

  • Visual Inspection: Immediately inspect the medium under a microscope to ensure no crystals or precipitate has formed before adding it to your cells.

Q6: What is the maximum concentration of DMSO my cells can tolerate?

A6: DMSO tolerance is cell-line dependent. While many robust cell lines tolerate up to 0.5% DMSO, sensitive or primary cells may show toxicity at lower concentrations. It is crucial to perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line.

Experimental Protocol 3: Determining Maximum Tolerated DMSO Concentration

Procedure:

  • Plate Cells: Seed your cells in a 96-well plate at their standard density and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a range of DMSO concentrations in your culture medium (e.g., 0%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).

  • Treat Cells: Replace the old medium with the medium containing the different DMSO concentrations. This will be your "vehicle control" experiment.

  • Incubate: Incubate the cells for the same duration as your planned THA experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to measure the effect of DMSO on cell health.

  • Analyze Data: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the 0% control. This is the maximum tolerated concentration for your subsequent experiments.

Q7: What signaling pathway is known to be affected by THA?

A7: In studies on primary cortical neurons, this compound has been shown to provide neuroprotective effects by activating the Akt/mTOR signaling pathway.[4] This activation helps regulate autophagy-lysosomal function, which can be crucial for cell survival under stress conditions like oxygen-glucose deprivation/reoxygenation (OGD/R).[4]

G THA This compound (THA) Receptor α₂-Adrenergic Receptor THA->Receptor Antagonizes Akt Akt Activation (Phosphorylation) Receptor->Akt Leads to mTOR mTOR Activation Akt->mTOR Autophagy Autophagy-Lysosomal Function Regulation mTOR->Autophagy Neuroprotection Neuroprotection Autophagy->Neuroprotection

Caption: THA-activated Akt/mTOR signaling pathway.

References

Tetrahydroalstonine Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with tetrahydroalstonine, ensuring its stability and understanding its degradation profile is critical for accurate experimental results and the development of safe and effective therapeutics. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

Based on the behavior of structurally similar indole alkaloids like yohimbine and reserpine, the primary factors influencing this compound stability are likely pH, temperature, and light exposure.[1][2] Indole alkaloids, in general, are susceptible to hydrolysis, oxidation, and photodegradation.[1][3]

Q2: How should I store my this compound samples to ensure maximum stability?

To minimize degradation, it is recommended to store this compound as a solid in a cool, dark, and dry place. If in solution, it should be protected from light and stored at low temperatures. For instance, reserpine, another Rauwolfia alkaloid, is known to be subject to oxidation and hydrolysis and should be stored under normal storage conditions, protected from light.[4]

Q3: I am observing a loss of this compound potency in my stock solution. What could be the cause?

Loss of potency in a this compound stock solution could be due to several factors:

  • Hydrolysis: If the solution has a neutral or alkaline pH, hydrolysis may be occurring. Yohimbine, a related alkaloid, undergoes hydrolysis at pH 6 and 7 to form yohimbic acid.[1][5]

  • Oxidation: Exposure to air can lead to oxidation. It is advisable to use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Photodegradation: Exposure to UV or ambient light can cause degradation. Always store solutions in amber vials or protect them from light.[1][6]

  • Inappropriate Solvent: The choice of solvent can impact stability. While specific data for this compound is limited, it is known to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The stability in each of these solvents would need to be determined empirically.

Q4: What are the expected degradation products of this compound?

While specific degradation products of this compound are not well-documented in the available literature, based on related indole alkaloids, potential degradation products could arise from:

  • Hydrolysis: Cleavage of the ester group, similar to the hydrolysis of yohimbine to yohimbic acid.[1][5]

  • Oxidation: Formation of N-oxides or other oxidation products.

  • Dehydrogenation: Formation of dehydro compounds, as seen in the photo-oxidation of yohimbine to dehydroyohimbine.[6]

Further investigation using techniques like mass spectrometry is necessary to identify and characterize the specific degradation products of this compound.

Troubleshooting Guides

Issue: Inconsistent Results in Bioassays
Potential Cause Troubleshooting Steps
Degradation of this compound in Assay Buffer 1. pH Assessment: Determine the pH of your assay buffer. If it is neutral or alkaline, consider the possibility of hydrolysis. Buffer at a slightly acidic pH if the compound's activity is not affected. 2. Time-Course Experiment: Analyze the concentration of this compound in the assay buffer over the time course of your experiment using a stability-indicating HPLC method to check for degradation. 3. Control Experiments: Include control samples of this compound in buffer without cells or other reagents to assess its stability under assay conditions.
Photodegradation during Experiment 1. Minimize Light Exposure: Conduct all experimental steps under low-light conditions or using amber-colored labware. 2. Light-Protected Controls: Run parallel experiments with and without light protection to determine if light is a contributing factor to the variability.
Oxidation 1. Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use. 2. Inert Atmosphere: If possible, prepare and handle solutions under an inert gas like nitrogen or argon.
Issue: Appearance of Unknown Peaks in HPLC Analysis
Potential Cause Troubleshooting Steps
Forced Degradation during Sample Preparation 1. Review Sample Preparation Protocol: Evaluate each step for potential stressors (e.g., high temperature, extreme pH, prolonged exposure to light). 2. Modify Protocol: Minimize exposure to harsh conditions. For example, use lower temperatures for extraction or evaporation and protect samples from light.
Instability in Mobile Phase 1. Assess Mobile Phase pH: If the mobile phase pH is not optimal, it could induce on-column degradation. Test different mobile phase pH values to find a condition where the compound is stable. 2. Use Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition or pH over time.
Co-eluting Impurities 1. Optimize Chromatographic Method: Adjust mobile phase composition, gradient, flow rate, or column temperature to improve the resolution between this compound and the unknown peaks. 2. Use a Different Column: Try a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) to alter selectivity. 3. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the this compound peak.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration (e.g., 24 hours).

3. Sample Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a suitable analytical technique, such as HPLC with a PDA or MS detector, to separate and identify the degradation products.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp.24 hours
ThermalDry Heat105°C24 hours
PhotolyticUV (254 nm) & Fluorescent LightRoom Temp.24 hours
Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a PDA or UV detector. A mass spectrometer can be coupled for peak identification.

2. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 225, 282, and 289 nm for the related yohimbine[5]).

  • Injection Volume: 10 µL.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. The method's ability to separate this compound from its degradation products (generated from forced degradation studies) is a key aspect of specificity.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (105°C, Solid) stock->thermal photo Photolysis (UV/Vis Light, RT) stock->photo hplc Stability-Indicating HPLC-PDA/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Degradation Profile) hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Influencing Factors cluster_degradation Degradation Pathways tha This compound Stability ph pH tha->ph is affected by temp Temperature tha->temp is affected by light Light Exposure tha->light is affected by oxygen Oxygen (Oxidation) tha->oxygen is affected by solvent Solvent tha->solvent is affected by hydrolysis Hydrolysis ph->hydrolysis can lead to oxidation_path Oxidation ph->oxidation_path can lead to photodegradation Photodegradation ph->photodegradation can lead to temp->hydrolysis can lead to temp->oxidation_path can lead to temp->photodegradation can lead to light->hydrolysis can lead to light->oxidation_path can lead to light->photodegradation can lead to oxygen->hydrolysis can lead to oxygen->oxidation_path can lead to oxygen->photodegradation can lead to

Caption: Factors influencing the stability and degradation of this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Tetrahydroalstonine Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Tetrahydroalstonine. The information is tailored for researchers, scientists, and drug development professionals to assist in method development, optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound separation?

A1: A reliable starting point is a reverse-phase HPLC method. A published method for a closely related compound, 10-methoxy this compound, provides a solid foundation.[1] This method can likely be adapted for this compound with minor modifications. The initial parameters would involve a C18 or ODS2 column with a mobile phase consisting of a mixture of acetonitrile and water containing additives like trifluoroacetic acid (TFA) and triethylamine (TEA) to improve peak shape.[1]

Q2: What is the typical UV detection wavelength for this compound?

A2: Indole alkaloids, including this compound, typically exhibit strong UV absorbance at lower wavelengths. A detection wavelength of around 210 nm is a good starting point for sensitive detection.[1] However, it is always recommended to determine the UV absorption maximum of your specific this compound standard for optimal sensitivity.

Q3: How can I improve the peak shape of my this compound peak?

A3: Peak tailing is a common issue for basic compounds like alkaloids in reverse-phase HPLC. This is often due to interactions with residual silanol groups on the silica-based column packing.[2] To mitigate this, consider the following:

  • Mobile Phase Additives: Incorporate an acidic modifier like trifluoroacetic acid (TFA) or formic acid into the mobile phase. This helps to protonate the silanol groups and reduce their interaction with the basic analyte.[1][3] Adding a small amount of a basic modifier like triethylamine (TEA) can also help by competing with the analyte for active sites on the stationary phase.[1]

  • pH Adjustment: Controlling the pH of the mobile phase is crucial. Operating at a low pH (around 3-4) will ensure that the basic this compound molecule is protonated, which can lead to better peak shapes.

  • Column Choice: Utilize a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.

Q4: What should I do if I don't see any peaks?

A4: If no peaks are observed, several factors could be the cause:

  • Injection Issue: Ensure the autosampler or manual injector is functioning correctly and the sample is being injected onto the column.

  • Detector Settings: Verify that the detector is on, the correct wavelength is set, and the lamp is functioning.

  • Sample Concentration: The concentration of this compound in your sample may be too low for detection. Try injecting a more concentrated sample or a standard solution.

  • Elution problems: Your analyte might be too strongly retained on the column. Try a stronger mobile phase (higher percentage of organic solvent).

Q5: How do I prepare my sample for HPLC analysis of this compound?

A5: Proper sample preparation is critical for accurate and reproducible results and for protecting your HPLC column.[4][5] A general procedure for plant material would involve:

  • Extraction: Extract the powdered plant material with a suitable solvent like methanol or a methanol-water mixture.

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the column.[5]

  • Dilution: Dilute the filtered extract with the initial mobile phase to ensure compatibility and prevent peak distortion.

Troubleshooting Guides

Issue 1: Peak Tailing
Potential Cause Troubleshooting Steps
Secondary Silanol Interactions Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the aqueous portion of the mobile phase.[1][3] Add 0.1% Triethylamine (TEA) to the organic portion of the mobile phase.[1] Use a highly end-capped C18 column or a column specifically designed for basic compounds.
Column Overload Reduce the injection volume or dilute the sample.[2][5]
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the guard column or the analytical column.[6]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in a single ionic form.
Issue 2: Poor Resolution
Potential Cause Troubleshooting Steps
Inadequate Mobile Phase Strength If peaks are eluting too quickly, decrease the percentage of the organic solvent in the mobile phase. If peaks are eluting too slowly, increase the percentage of the organic solvent.
Suboptimal Mobile Phase Composition Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). Experiment with different mobile phase additives.
Inefficient Column Ensure the column is not old or degraded. Check the column's performance with a standard mixture. Consider using a column with a smaller particle size or a longer length for higher efficiency.
Isocratic vs. Gradient Elution If your sample contains compounds with a wide range of polarities, a gradient elution method may be necessary to achieve adequate separation for all components.[3]
Issue 3: Baseline Noise or Drift
Potential Cause Troubleshooting Steps
Air Bubbles in the System Degas the mobile phase thoroughly using sonication or an online degasser. Purge the pump to remove any trapped air bubbles.
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use.
Detector Lamp Failing Check the lamp's energy output and replace it if it is low.
Leaking Fittings Inspect all fittings for any signs of leaks and tighten or replace them as necessary.

Experimental Protocols

Recommended Starting HPLC Method for this compound

This protocol is adapted from a validated method for the simultaneous determination of three indole alkaloids, including 10-methoxy this compound, and serves as an excellent starting point for the analysis of this compound.[1]

1. Chromatographic Conditions:

  • Column: Waters Spherisorb ODS2 (or equivalent C18, 5 µm, 4.6 x 250 mm)

  • Mobile Phase: Acetonitrile (containing 0.1% Triethylamine) : Water (containing 0.1% Trifluoroacetic Acid) (35:65, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Elution Mode: Isocratic

2. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve this compound standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Preparation (from plant material):

    • Weigh a known amount of finely powdered plant material.

    • Extract with methanol using sonication or maceration.

    • Filter the extract through a 0.45 µm membrane filter.

    • Dilute the filtered extract with the mobile phase to a suitable concentration within the calibration range.

Quantitative Data Summary

The following table summarizes the HPLC parameters used in a validated method for the analysis of indole alkaloids, including a derivative of this compound.[1] These parameters can be used as a starting point for method development for this compound.

ParameterRecommended Value
Stationary Phase Waters Spherisorb ODS2 (C18)
Particle Size 5 µm
Column Dimensions 4.6 mm x 250 mm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Triethylamine (TEA)
Composition 35% B : 65% A (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Elution Mode Isocratic

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Plant Material / Sample Extraction Extraction (e.g., with Methanol) Sample->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution Injection Injection (20 µL) Dilution->Injection Column C18 Column Injection->Column Separation Isocratic Elution Column->Separation Detection UV Detector (210 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Flowchart Start HPLC Problem Encountered ProblemType Identify Problem Type Start->ProblemType PeakShape Poor Peak Shape? ProblemType->PeakShape Shape Resolution Poor Resolution? ProblemType->Resolution Separation Baseline Baseline Issues? ProblemType->Baseline Baseline Tailing Peak Tailing PeakShape->Tailing Yes Fronting Peak Fronting PeakShape->Fronting No, Fronting Broad Broad Peaks PeakShape->Broad No, Broad ResolutionActions Adjust Mobile Phase Strength Change Organic Modifier Consider Gradient Elution Resolution->ResolutionActions Yes BaselineActions Degas Mobile Phase Check for Leaks Check Detector Lamp Baseline->BaselineActions Yes TailingActions Check Mobile Phase Additives Check for Column Overload Check Column Condition Tailing->TailingActions

Caption: Troubleshooting decision tree for common HPLC issues.

HPLC_Parameters cluster_mobile_phase Mobile Phase cluster_column Column cluster_conditions Operating Conditions Parameters HPLC Parameters Organic Organic Solvent (%) Parameters->Organic pH pH Parameters->pH Additives Additives (TFA, TEA) Parameters->Additives StationaryPhase Stationary Phase (C18) Parameters->StationaryPhase Dimensions Dimensions Parameters->Dimensions FlowRate Flow Rate Parameters->FlowRate Temperature Temperature Parameters->Temperature Separation Separation Quality (Resolution, Peak Shape, Retention Time) Organic->Separation pH->Separation Additives->Separation StationaryPhase->Separation Dimensions->Separation FlowRate->Separation Temperature->Separation

Caption: Relationship between HPLC parameters and separation quality.

References

Enhancing the resolution of Tetrahydroalstonine in LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance the resolution and overall quality of Tetrahydroalstonine (THA) analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic issues encountered during this compound analysis? A1: The most frequent challenges are significant peak tailing and poor resolution between this compound and its stereoisomers, such as ajmalicine.[1][2][3] this compound, like many alkaloids, contains basic nitrogen groups that can interact undesirably with the stationary phase, leading to asymmetrical peaks.[3]

Q2: Why does my this compound peak exhibit tailing? A2: Peak tailing for basic compounds like THA is primarily caused by secondary retention mechanisms.[3] Strong interactions can occur between the positively charged analyte and ionized residual silanol groups on the surface of silica-based columns.[2][3] Other potential causes include column overload (injecting too much sample), column bed deformation (voids or blockages), and issues with mobile phase pH.[2][4][5]

Q3: How can I improve the separation between this compound and its isomers? A3: Improving resolution requires optimizing chromatographic selectivity. This can be achieved by adjusting the mobile phase gradient to be shallower, allowing more time for separation.[6][7] Alternatively, switching to a different column chemistry, such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase, can introduce different retention mechanisms (like π-π interactions) that enhance separation from standard C18 columns.[8][9][10]

Q4: What is a good starting point for mobile phase selection for THA analysis? A4: A common and effective starting point for alkaloid analysis in reversed-phase LC-MS is a mobile phase consisting of water with 0.1% formic acid (Phase A) and acetonitrile or methanol with 0.1% formic acid (Phase B).[11][12][13] The acidic modifier helps to protonate the silanol groups on the column, minimizing unwanted secondary interactions and improving peak shape.[3][13]

Q5: How should I optimize the mass spectrometry parameters for this compound? A5: For MS/MS optimization, begin by identifying the mass of the parent ion, which is [M+H]⁺ in positive ionization mode.[14] Then, perform a collision energy optimization experiment by scanning a range of energies to find the value that produces the most abundant and characteristic fragment ions (daughter ions).[14] For tetrahydroprotoberberine-type alkaloids like THA, fragmentation pathways often include retro-Diels-Alder (RDA) reactions.[15][16] Selecting at least two stable fragment ions is recommended for building a robust Multiple Reaction Monitoring (MRM) method, with one ion for quantification and another for confirmation.[14]

Troubleshooting Guides

Problem: Severe Peak Tailing

Peak tailing compromises quantification accuracy and resolution. This guide provides a systematic approach to diagnosing and resolving this issue.

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 sys_issue System Issue Likely (Affects all compounds) q1->sys_issue Yes chem_issue Chemical Interaction Likely (Affects specific compounds) q1->chem_issue No sol_frit Check for Blocked Frit or Column Void sys_issue->sol_frit sol_deadvol Minimize Extra-Column Dead Volume sys_issue->sol_deadvol q2 Is sample concentration high? chem_issue->q2 sol_overload Dilute Sample to Fix Column Overload q2->sol_overload Yes sol_ph Adjust Mobile Phase pH (e.g., lower to pH < 3) q2->sol_ph No sol_column Use End-Capped or Different Chemistry Column sol_ph->sol_column

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.

Problem: Poor Resolution of this compound and Isomers

Co-elution with isomers like ajmalicine is a common challenge. Follow this workflow to systematically improve separation.

G start Poor Isomer Resolution step1 1. Optimize Gradient Profile start->step1 step2 2. Evaluate Alternative Column Chemistry step1->step2 desc1 Decrease gradient slope (%B/min) to increase separation time. step1->desc1 step3 3. Adjust Column Temperature step2->step3 desc2 Test Phenyl or PFP columns to introduce alternative (π-π) interactions. step2->desc2 desc3 Increase or decrease temperature (e.g., in 5°C increments) to alter selectivity. step3->desc3 end Resolution Achieved step3->end

Caption: Logical workflow for enhancing the resolution of isomeric compounds.

Data Presentation

Table 1: Comparison of LC Column Chemistries for Alkaloid Separation
Column PhasePrimary Interaction MechanismSuitability for this compoundPotential Considerations
C18 (Octadecyl) Hydrophobic interactionsGood starting point for general reversed-phase separation.[11][17]Prone to peak tailing for basic compounds due to silanol interactions.[2][3]
Phenyl (Phenyl-Hexyl) Hydrophobic and π-π interactionsExcellent for separating aromatic compounds and isomers that differ in ring structure.[10]May provide unique selectivity for THA and its isomers compared to C18.
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsHighly effective for polar and aromatic compounds, including alkaloids.[9][18]Often provides the best resolution for complex alkaloid mixtures.[9]
HILIC Hydrophilic PartitioningUsed for polar metabolites; may be an option if THA is analyzed with very polar compounds.[19]Requires different mobile phase conditions (high organic).
Table 2: Effect of Mobile Phase Additives on Peak Shape and Ionization
AdditiveTypical ConcentrationEffect on Mobile PhaseImpact on Analysis
Formic Acid 0.1%Lowers pH (~2.7)Suppresses silanol ionization to reduce peak tailing; promotes protonation for good ESI+ signal.[11][13][19]
Ammonium Formate 5-10 mMBuffers pHCan improve peak shape and enhance ionization efficiency for certain compounds.[14][19]
Ammonium Acetate 5-10 mMBuffers pHAnother common buffer used to improve peak shape and signal stability, especially in ESI-.[19]

Experimental Protocols

Protocol 1: General Purpose LC-MS Method for this compound

This protocol serves as a robust starting point for method development.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 Column (e.g., 100 x 2.1 mm, 2.7 µm).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[11]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]

  • Column Temperature: 30 °C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • MS System: Triple Quadrupole or High-Resolution MS.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) or Full Scan.

  • Key Ion: Monitor for the protonated molecule [M+H]⁺.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is designed to clean up complex samples (e.g., plasma, plant extracts) to reduce matrix effects.[20]

G cluster_spe SPE Workflow node1 1. Condition Cartridge (e.g., with Methanol, then Water) node2 2. Load Sample (Pre-treated and pH adjusted) node1->node2 node3 3. Wash Cartridge (e.g., with Water/Methanol mix) (Removes polar interferences) node2->node3 node4 4. Elute this compound (e.g., with Methanol or acidified Methanol) (Collects analyte) node3->node4 node5 5. Evaporate and Reconstitute (Dry under N2 and dissolve in initial mobile phase) node4->node5

Caption: General workflow for Solid-Phase Extraction (SPE) sample cleanup.

  • Cartridge Selection: Choose a polymeric reversed-phase cartridge (e.g., Strata-XL).[20]

  • Conditioning: Condition the cartridge sequentially with 1 mL of methanol and 1 mL of water.[20]

  • Sample Loading: Dilute the sample extract and load it onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 90:10 water:methanol) to remove hydrophilic interferences.[20]

  • Elution: Elute the target analyte, this compound, with 1 mL of methanol.[20]

  • Final Step: Dry the eluate under a stream of nitrogen and reconstitute the residue in a solvent that matches the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[21]

References

Technical Support Center: Bioanalysis of Tetrahydroalstonine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Tetrahydroalstonine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern in the bioanalysis of this compound?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of the analyte.[1][2] Addressing matrix effects is crucial for the development of robust and reliable bioanalytical methods as required by regulatory guidance.

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: Two common methods to assess matrix effects are the qualitative post-column infusion technique and the quantitative post-extraction spike method.[1]

  • Post-Column Infusion: A constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into a blank, extracted matrix. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[2]

Q3: What are the most common sources of matrix effects in plasma or serum samples?

A3: The most common sources of matrix effects in plasma and serum are phospholipids, salts, and endogenous metabolites that can co-elute with the analyte of interest.[1][2] These components can interfere with the ionization process in the mass spectrometer source.

Q4: Can changing my LC-MS/MS parameters help mitigate matrix effects?

A4: Yes, optimizing chromatographic and mass spectrometric conditions can significantly reduce matrix effects. This includes adjusting the mobile phase composition, gradient profile, and flow rate to improve the separation of this compound from interfering matrix components.[3] Additionally, optimizing MS parameters such as ionization source settings (e.g., capillary voltage, gas flows) can help minimize the impact of co-eluting interferences.

Q5: What is an internal standard and how does it help in addressing matrix effects?

A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration.[4] A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes with the analyte and experiences the same degree of matrix effects, thereby providing effective compensation for any signal suppression or enhancement.[4] If a SIL-IS is not available, a structural analog can be used.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the bioanalysis of this compound.

Problem Potential Cause Recommended Solution
Poor peak shape (fronting or tailing) for this compound. Incompatible injection solvent; Column overload; Secondary interactions with the stationary phase.Ensure the injection solvent is similar in composition and strength to the initial mobile phase. Reduce the injection volume or sample concentration. Consider a different column chemistry or mobile phase additives to minimize secondary interactions.
High variability in replicate injections. Inconsistent sample preparation; Matrix effects varying between samples; Instrument instability.Review and standardize the sample preparation workflow.[5] Evaluate and mitigate matrix effects using the strategies outlined in this guide. Perform system suitability tests to ensure instrument performance is stable.
Low recovery of this compound. Inefficient extraction from the biological matrix; Analyte degradation during sample processing.Optimize the sample preparation method (e.g., pH adjustment for LLE, stronger elution solvent for SPE).[6] Investigate the stability of this compound under the experimental conditions and consider adding stabilizers or performing extraction at lower temperatures.
Significant ion suppression observed. Co-elution of phospholipids or other endogenous components.Improve sample cleanup using a more rigorous technique like SPE.[3] Optimize the chromatographic method to separate this compound from the suppression zone.[3]
Inconsistent internal standard response. Inaccurate pipetting of the IS; Degradation of the IS; Differential matrix effects on the IS and analyte.Verify the accuracy and precision of pipettes. Assess the stability of the internal standard in the matrix and stock solutions. If using a structural analog IS, ensure it is a close match to this compound and co-elutes as closely as possible. A stable isotope-labeled IS is highly recommended.[4]

Experimental Protocols

Assessment of Matrix Effect by Post-Extraction Spiking

This protocol provides a quantitative assessment of the matrix effect.

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your chosen sample preparation method. Spike the same known amount of this compound into the final, extracted matrix.

  • Analyze both sets of samples by UPLC-MS/MS.

  • Calculate the Matrix Factor (MF) using the following formula:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Interpretation:

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • MF = 1 indicates no significant matrix effect.

Sample Preparation Methodologies

Below are detailed protocols for three common sample preparation techniques.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (or methanol).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the UPLC-MS/MS system.

  • To 100 µL of plasma sample, add 50 µL of a suitable buffer to adjust the pH (e.g., sodium carbonate buffer, pH 9, to ensure this compound is in its basic, non-ionized form).

  • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the UPLC-MS/MS system.

  • Condition the SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the UPLC-MS/MS system.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques for alkaloid compounds. Note: Specific quantitative data for this compound was not available in the searched literature. The data presented here is illustrative for similar compounds and should be determined experimentally for this compound.

Sample Preparation Method Typical Analyte Recovery (%) Typical Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 85 - 10550 - 120Fast, simple, and inexpensive.High potential for significant matrix effects.[7]
Liquid-Liquid Extraction (LLE) 70 - 9580 - 110Good sample cleanup, moderate cost.Can be labor-intensive and require large solvent volumes.[7][8]
Solid-Phase Extraction (SPE) 90 - 11095 - 105Excellent sample cleanup, minimal matrix effects, high recovery.[8][9]More expensive and requires method development.

Visualizations

Workflow for Addressing Matrix Effects

MatrixEffectWorkflow start Start Bioanalysis of This compound develop_method Develop Initial UPLC-MS/MS Method start->develop_method assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) develop_method->assess_me me_present Matrix Effect Present? assess_me->me_present no_me No Significant Matrix Effect me_present->no_me No optimize_chrom Optimize Chromatographic Conditions me_present->optimize_chrom Yes validate_method Proceed to Method Validation no_me->validate_method improve_sp Improve Sample Preparation optimize_chrom->improve_sp use_is Incorporate Suitable Internal Standard (e.g., SIL-IS) improve_sp->use_is reassess_me Re-assess Matrix Effect use_is->reassess_me reassess_me->me_present Still Present reassess_me->validate_method Resolved

Workflow for identifying and mitigating matrix effects.
Decision Tree for Sample Preparation Method Selection

SamplePrepDecisionTree start Select Sample Preparation Method for this compound throughput High Throughput Required? start->throughput ppt Protein Precipitation (PPT) throughput->ppt Yes matrix_complexity High Matrix Complexity & Low Analyte Concentration? throughput->matrix_complexity No spe Solid-Phase Extraction (SPE) matrix_complexity->spe Yes cost Cost a Major Constraint? matrix_complexity->cost No lle Liquid-Liquid Extraction (LLE) cost->lle Yes cost->spe No IS_Selection start Internal Standard (IS) Selection for this compound sil_available Stable Isotope-Labeled (SIL) This compound Available? start->sil_available use_sil Use SIL-Tetrahydroalstonine (e.g., this compound-d3) sil_available->use_sil Yes find_analog Find a Suitable Structural Analog sil_available->find_analog No analog_criteria Criteria for Analog IS: - Similar chemical structure - Similar extraction recovery - Similar chromatographic retention - Does not interfere with analyte find_analog->analog_criteria validate_analog Thoroughly Validate Analog IS Performance analog_criteria->validate_analog

References

Technical Support Center: Enhancing Tetrahydroalstonine Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Tetrahydroalstonine synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters influencing the yield and stereoselectivity of the Pictet-Spengler reaction for this compound synthesis?

A1: The Pictet-Spengler reaction is a cornerstone of this compound synthesis. Key parameters affecting its efficiency include the choice of acid catalyst, solvent, temperature, and reaction time. The stereochemical outcome is particularly sensitive to the reaction conditions, with kinetically controlled conditions (lower temperatures) often favoring a different diastereomer than thermodynamically controlled conditions (higher temperatures). The nature of the starting materials, tryptamine and a secologanin derivative, also plays a crucial role.

Q2: How can I minimize the formation of byproducts during the synthesis?

A2: Byproduct formation is a common issue. To mitigate this, ensure the purity of your starting materials and use anhydrous solvents. Careful control of the reaction temperature is critical, as higher temperatures can lead to side reactions like decarboxylation or the formation of undesired isomers. The choice of acid catalyst and its concentration should be optimized to promote the desired cyclization without causing degradation of the reactants or products.

Q3: What are the most effective methods for purifying synthetic this compound?

A3: Purification of this compound typically involves chromatographic techniques. Column chromatography using silica gel is a common method.[1][2] The choice of eluent system is critical for achieving good separation from starting materials and byproducts; a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective. Preparative High-Performance Liquid Chromatography (HPLC) can be employed for obtaining high-purity samples.[1] Crystallization is another effective purification method if a suitable solvent system can be identified.[2]

Q4: Are there enzymatic or biosynthetic approaches to improve the synthesis efficiency?

A4: Yes, biosynthetic approaches offer a highly stereoselective route to this compound. The enzyme Strictosidine Synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, a key precursor.[3] Subsequently, the enzyme this compound Synthase (THAS), a NADPH-dependent reductase, converts the strictosidine aglycone to this compound with high specificity.[4] Metabolic engineering strategies in microorganisms or plant cell cultures are being explored to enhance the yield of this compound through these biosynthetic pathways.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no product formation in Pictet-Spengler reaction 1. Inactive catalyst. 2. Insufficiently acidic conditions. 3. Low quality of starting materials (tryptamine or secologanin derivative). 4. Inappropriate solvent.1. Use a fresh or properly stored acid catalyst. 2. Optimize the concentration of the acid catalyst. Consider using a stronger Brønsted or Lewis acid. 3. Verify the purity of starting materials by NMR or other analytical techniques. 4. Screen different solvents; aprotic solvents sometimes give superior yields.
Formation of multiple isomers 1. Lack of stereocontrol in the reaction. 2. Epimerization during workup or purification.1. Adjust the reaction temperature; lower temperatures often increase stereoselectivity. 2. Employ a chiral catalyst or auxiliary to direct the stereochemical outcome. 3. Use mild conditions during workup and purification to avoid isomerization.
Product degradation 1. Excessively harsh acidic conditions. 2. High reaction temperatures. 3. Prolonged reaction times.1. Reduce the concentration of the acid catalyst or use a milder acid. 2. Perform the reaction at a lower temperature. 3. Monitor the reaction progress by TLC or LC-MS and quench the reaction upon completion.
Difficulty in purifying the product 1. Co-elution of product with byproducts or starting materials. 2. Product instability on silica gel.1. Optimize the chromatography eluent system. Consider using a different stationary phase (e.g., alumina). 2. If the product is acid-sensitive, neutralize the silica gel with a base (e.g., triethylamine) before use. 3. Consider alternative purification methods like preparative HPLC or crystallization.

Experimental Protocols

Detailed Methodology for Stereo-controlled Chemical Synthesis of (-)-Tetrahydroalstonine

This protocol is adapted from a stereo-controlled synthesis strategy and focuses on the key cyclization step.[6]

Key Reaction: Intramolecular Hetero-Diels-Alder Reaction.

Materials:

  • Diethyl L-tartrate

  • Tryptamine

  • Appropriate dienophile precursor (derived from diethyl L-tartrate)

  • High-purity solvents (e.g., toluene, dichloromethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Precursor: Synthesize the acyclic precursor containing the tryptamine moiety and the diene functionality from diethyl L-tartrate through established multi-step procedures.

  • Intramolecular Hetero-Diels-Alder Cyclization:

    • Dissolve the acyclic precursor in a dry, high-boiling solvent such as toluene in a flame-dried flask under an inert atmosphere.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the resulting cycloadduct by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Conversion to (-)-Tetrahydroalstonine:

    • The purified intermediate is then converted to (-)-Tetrahydroalstonine through a series of subsequent chemical transformations, including reduction and ring-closing steps.

Note: The exact conditions and reagents for the subsequent steps will depend on the specific protecting groups and functionalities present in the cycloadduct.

Data Presentation

Comparison of Reaction Conditions for Pictet-Spengler Reaction
Catalyst Solvent Temperature (°C) Typical Yield (%) Key Observations
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to rt60-80A common and effective Brønsted acid catalyst.
p-Toluenesulfonic Acid (p-TsOH)TolueneReflux55-75Higher temperatures may lead to byproduct formation.
Ytterbium(III) Triflate (Yb(OTf)₃)Acetonitrile (MeCN)Room Temperature70-90A mild and efficient Lewis acid catalyst.
Scandium(III) Triflate (Sc(OTf)₃)Dichloromethane (DCM)Room Temperature75-95Often shows high catalytic activity at low loadings.

Yields are approximate and can vary significantly based on the specific substrates and reaction scale.

Visualizations

Biosynthetic Pathway of this compound

Tetrahydroalstonine_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Strictosidine_aglycone Strictosidine aglycone Strictosidine->Strictosidine_aglycone Strictosidine β-glucosidase (SGD) Cathenamine Cathenamine Strictosidine_aglycone->Cathenamine This compound This compound Cathenamine->this compound this compound Synthase (THAS) (NADPH-dependent)

Caption: Biosynthesis of this compound from Tryptamine and Secologanin.

General Workflow for Chemical Synthesis and Purification

Chemical_Synthesis_Workflow Start Starting Materials (Tryptamine & Secologanin derivative) PS_Reaction Pictet-Spengler Reaction (Acid Catalyst, Solvent, Temp.) Start->PS_Reaction Workup Reaction Workup (Quenching, Extraction) PS_Reaction->Workup Crude_Product Crude Product Mixture Workup->Crude_Product Purification Purification (Column Chromatography / HPLC) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Characterization (NMR, MS) Pure_Product->Analysis

Caption: General workflow for the chemical synthesis of this compound.

References

Minimizing epimerization of Tetrahydroalstonine during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the epimerization of Tetrahydroalstonine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

Epimerization is a chemical process where one stereoisomer of a compound converts into its diastereomer, differing in the configuration at only one stereocenter. For this compound, an indole alkaloid, the primary concern is epimerization at the C-3 position, which can lead to the formation of its epimer, Akuammigine. This is problematic because different epimers can exhibit distinct pharmacological activities and binding affinities to biological targets. The presence of an undesired epimer can lead to inconsistent experimental results and complications in drug development.

Q2: What are the primary factors that induce the epimerization of this compound?

The epimerization of indole alkaloids like this compound is influenced by several factors:

  • pH: Acidic conditions are a major catalyst for the epimerization of many indole alkaloids.[1]

  • Temperature: Elevated temperatures can accelerate the rate of epimerization. Conversely, storing samples at low temperatures can help preserve their isomeric purity.[2]

  • Solvents: The choice of solvent can significantly impact stability. Protic solvents, such as methanol, may promote epimerization more than aprotic solvents like chloroform.[3]

  • Enzymatic Activity: In biological systems, specific enzymes can catalyze the epimerization of indole alkaloids through oxidation-reduction mechanisms.[1]

Q3: How can I detect and quantify the epimers of this compound?

Several analytical techniques can be employed to separate and quantify this compound and its epimers:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for the separation of alkaloid epimers. Chiral columns or specific mobile phase compositions can be used to achieve baseline separation.[4][5][6][7][8]

  • Counter-Current Chromatography (CCC): Techniques like pH-zone-refining CCC have proven effective in the preparative separation of indole alkaloid epimers.[6]

  • Thin-Layer Chromatography (TLC): TLC can be used for the qualitative and semi-quantitative analysis of epimeric mixtures.[8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent biological activity in assays. Partial epimerization of this compound, leading to a mixture of active and less active (or inactive) compounds.1. Verify the isomeric purity of your this compound standard and samples using a validated HPLC method.2. Re-purify the compound if significant epimerization is detected.3. Ensure that the pH of your assay buffer is not acidic.
Appearance of a new, unexpected peak in the chromatogram during analysis. Epimerization occurring during sample preparation, analysis, or storage.1. Analyze the sample immediately after preparation.2. Use a mobile phase with a neutral or slightly basic pH for HPLC analysis.3. Check the storage conditions of your samples and standards. Store them at or below -20°C in an aprotic solvent.[2]
Loss of compound purity over time in storage. Inappropriate storage conditions (temperature, solvent, light exposure).1. Store solid this compound in a cool, dark, and dry place.2. For solutions, use aprotic solvents and store at -20°C or lower.[2]3. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receiving and Initial Storage: Upon receiving solid this compound, store it in a tightly sealed container at -20°C, protected from light.

  • Solution Preparation:

    • Whenever possible, prepare solutions fresh for each experiment.

    • Use aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Chloroform for stock solutions.

    • If aqueous solutions are necessary, use a buffer with a pH between 7.0 and 8.0. Avoid acidic conditions.

  • Long-Term Storage of Solutions: For long-term storage, aliquot stock solutions into small, single-use vials to minimize freeze-thaw cycles and store them at -80°C.

Protocol 2: HPLC Method for Separation of this compound and its Epimers

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Column: A C18 reversed-phase column is often suitable.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) at a pH of 7.0-7.5. The exact ratio will need to be optimized.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 225 nm and 280 nm).

  • Column Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducible retention times.

Data Presentation

The following table provides illustrative data on the stability of a related indole alkaloid, ergovaline, under various conditions, which can serve as a guide for handling this compound. Note: This data is for ergovaline and is intended to demonstrate the principles of epimerization; specific rates for this compound may vary.

Solvent Temperature pH Time to Equilibrium Equilibrium Mixture (% Ergovaline)
0.1 M Phosphate Buffer37°C3.0~19 h~50%
0.1 M Phosphate Buffer37°C7.5~1 h~63%
0.1 M Phosphate Buffer37°C9.0~1 h~63%
Water37°C-~19 h~48%
Methanol37°C-~19 h~48%
Acetonitrile37°C-~19 h~48%
ChloroformRoom Temp-No significant epimerization>99%
AcetoneRoom Temp-Modest epimerization (<5%)>95%
MethanolRoom Temp-Substantial epimerization (78% by 38d)-

Data adapted from a study on ergopeptine alkaloids.[3]

Visualizations

Epimerization_Equilibrium THA This compound (3S-isomer) AKU Akuammigine (3R-isomer) THA->AKU Epimerization (e.g., H+, Heat)

Caption: Epimerization equilibrium between this compound and Akuammigine.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage start Start: Solid This compound dissolve Dissolve in Aprotic Solvent (e.g., DMSO) start->dissolve buffer Dilute in Neutral or Basic Buffer (pH > 7.0) dissolve->buffer store Store at -20°C or below dissolve->store For Stock Solutions hplc HPLC Analysis (Neutral pH Mobile Phase) buffer->hplc data Data Acquisition hplc->data

Caption: Recommended workflow for handling this compound.

Troubleshooting_Tree start Problem: Inconsistent Results or Unexpected HPLC Peaks check_purity Check Isomeric Purity of Starting Material and Samples via HPLC start->check_purity is_pure Is the Starting Material Pure? check_purity->is_pure repurify Action: Re-purify or Obtain a New Batch is_pure->repurify No check_conditions Investigate Experimental Conditions is_pure->check_conditions Yes is_acidic Is the pH Acidic? check_conditions->is_acidic adjust_ph Action: Adjust pH to > 7.0 is_acidic->adjust_ph Yes check_temp Is the Temperature Elevated? is_acidic->check_temp No end Problem Resolved adjust_ph->end lower_temp Action: Lower Temperature check_temp->lower_temp Yes check_solvent Is a Protic Solvent Used? check_temp->check_solvent No lower_temp->end change_solvent Action: Switch to an Aprotic Solvent check_solvent->change_solvent Yes check_solvent->end No change_solvent->end

Caption: Decision tree for troubleshooting epimerization issues.

References

Technical Support Center: Cell Culture Contamination in Tetrahydroalstonine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during experiments with Tetrahydroalstonine.

Troubleshooting Guides

This section is designed to help you identify and resolve specific contamination issues in a question-and-answer format.

Question 1: My cell culture medium turned cloudy and yellow overnight after adding this compound. What is the likely cause and what should I do?

Answer:

Rapid changes in the medium's color and turbidity are classic signs of bacterial contamination.[1][2] The yellow color indicates a drop in pH due to bacterial metabolism. While this compound is an alkaloid, some alkaloids have shown antibacterial properties, the specific effects of this compound on common laboratory bacterial strains are not extensively documented. However, it is unlikely to be the cause of the contamination itself.

Immediate Actions:

  • Isolate and Discard: Immediately isolate the contaminated flask or plate to prevent cross-contamination to other cultures.[1] It is generally recommended to discard the contaminated culture to avoid further spread.[2][3]

  • Decontaminate: Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture using 70% ethanol or another appropriate disinfectant.[1][3]

  • Check Other Cultures: Carefully inspect all other cultures in the same incubator for any signs of contamination.

Troubleshooting the Source:

  • Aseptic Technique: Review your aseptic technique. Ensure you are working in a clean and properly functioning biosafety cabinet, wearing appropriate personal protective equipment (PPE), and avoiding talking or unnecessary movement over open culture vessels.[3][4][5]

  • Reagents and Media: The contamination could have been introduced through the this compound solution, cell culture medium, serum, or other supplements.[3]

    • Filter Sterilization of this compound: How was the this compound solution prepared and sterilized? As an alkaloid, it may be heat-sensitive. Filtration using a 0.22 µm filter is a common method for sterilizing such solutions.[6][7]

    • Reagent Aliquots: Are you using shared bottles of media and reagents? It is best practice to use dedicated aliquots to prevent widespread contamination.[3][8]

  • Incubator and Water Bath: Humidified incubators and water baths are common sources of contamination if not cleaned and maintained regularly.[3][9]

Question 2: I've noticed fine, filamentous structures floating in my cell culture after treatment with this compound. What could this be?

Answer:

The presence of filamentous structures is highly indicative of fungal (mold) contamination.[2][10] Fungal spores are ubiquitous in the environment and can be introduced into cultures through airborne particles or contaminated surfaces.[11] A study on the fungal activity of various alkaloids from Catharanthus roseus (a source of this compound) found that this compound itself did not inhibit the growth of the fungi tested.[3] This suggests that it will not prevent fungal contamination if introduced.

Immediate Actions:

  • Isolate and Discard: As with bacterial contamination, isolate and discard the affected cultures to prevent the spread of fungal spores.

  • Thorough Decontamination: Fungal spores can be resilient. Decontaminate the work area, incubator, and all equipment thoroughly. Consider a more extensive cleaning of the laboratory space.

  • Check HEPA Filters: Ensure the HEPA filter in your biosafety cabinet is certified and functioning correctly.

Troubleshooting the Source:

  • Environmental Sources: Check for any potential sources of mold in the laboratory, such as damp areas or cardboard packaging which can harbor fungal spores.[9]

  • Aseptic Technique: Reinforce strict aseptic technique, minimizing the time culture vessels are open to the environment.[4][8]

Question 3: My cells are growing slower than usual and appear stressed since I started my this compound experiments, but the media is not cloudy. What could be the issue?

Answer:

This scenario is a hallmark of Mycoplasma contamination.[1][12] Mycoplasma are very small bacteria that lack a cell wall, making them resistant to common antibiotics like penicillin and difficult to detect by visual inspection or light microscopy.[7][12][13] They can significantly alter cellular metabolism, growth rates, and gene expression, which can compromise your experimental results.[1][12][14]

Detection and Elimination:

  • Detection: You must test for Mycoplasma specifically. Common methods include:

    • PCR-based kits: These are highly sensitive and provide rapid results.[1][14]

    • DNA staining (e.g., DAPI): This method allows for visualization of Mycoplasma DNA as small particles outside the cell nuclei.[1]

    • Mycoplasma-specific ELISA kits.

  • Elimination: If your cultures are positive for Mycoplasma, the best course of action is to discard them and start with a fresh, uncontaminated stock. If the cell line is irreplaceable, there are commercially available reagents to eliminate Mycoplasma, but these can be harsh on the cells and may not always be successful.[12]

Prevention:

  • Quarantine New Cells: Always quarantine and test new cell lines for Mycoplasma before introducing them into your general cell stock.[4][15]

  • Routine Testing: Implement a regular Mycoplasma testing schedule for all cell lines in use.[1][3]

  • Good Laboratory Practice: Strict adherence to good laboratory practices is crucial for preventing the spread of Mycoplasma.[1][14]

Question 4: I am observing unexpected cellular responses in my control group (vehicle-treated) as well as the this compound-treated group. Could this be a contamination issue?

Answer:

Yes, this could be due to chemical contamination, specifically endotoxins. Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria and are potent activators of immune responses in many cell types.[16][17] Plant-derived extracts can be a source of endotoxin contamination.[16][18] Even if the bacteria are removed through filtration, the endotoxins they produced may still be present in the solution.[1]

Identification and Mitigation:

  • Endotoxin Testing: The most common method for detecting endotoxins is the Limulus Amebocyte Lysate (LAL) test.[1][16] This is a highly sensitive assay that can quantify the amount of endotoxin in your this compound stock solution or other reagents.

  • Interference with LAL Assay: Be aware that polyphenolic compounds, which can be present in plant extracts, may interfere with the LAL test.[16][18] It is important to run appropriate controls to ensure the validity of your LAL test results.

  • Source of Endotoxins: The endotoxin contamination could originate from the water used to dissolve the this compound, the extraction and purification process of the alkaloid, or from bacterial contamination in any of the reagents.[9]

  • Removal of Endotoxins: If your this compound solution is contaminated with endotoxins, there are methods for their removal, such as using endotoxin-specific affinity columns.

FAQs (Frequently Asked Questions)

Q1: Can this compound itself be a source of contamination? A: this compound, as a purified chemical compound, is not a source of biological contamination. However, the solution it is prepared in can become contaminated if not handled with proper aseptic technique. Additionally, plant-derived compounds can sometimes carry over endotoxins from the extraction process.[16][18]

Q2: How should I sterilize my this compound solution? A: As many alkaloids are sensitive to heat, autoclaving is generally not recommended. The preferred method for sterilizing solutions of small molecules like this compound is filtration through a 0.22 µm syringe filter into a sterile container.[6][7]

Q3: Does this compound have antimicrobial properties that could mask low-level contamination? A: While some alkaloids possess antimicrobial activity, one study has shown that this compound does not have antifungal properties.[3] Its antibacterial spectrum is not as well-defined. It is not advisable to rely on any potential antimicrobial properties of your experimental compound to prevent contamination. Always practice strict aseptic technique.

Q4: What are the common sources of contamination in cell culture experiments involving plant-derived compounds? A: The sources are generally the same as for any other cell culture work:

  • Personnel: Poor aseptic technique is a major contributor.[3][4]

  • Environment: Airborne particles, dust, and aerosols.[3]

  • Reagents and Media: Contaminated serum, media, supplements, and the experimental compound solution.[3]

  • Equipment: Incubators, biosafety cabinets, water baths, and pipettors that are not properly cleaned and maintained.[3]

  • Incoming Cell Lines: Cross-contamination with other cell lines or pre-existing Mycoplasma infection.[9][14]

Q5: How often should I test for Mycoplasma? A: It is recommended to test new cell lines upon arrival and before incorporating them into your experiments.[4][15] For cells in continuous culture, a routine testing schedule of every 1-3 months is a good practice.[1][3]

Quantitative Data Summary

Table 1: Reported Incidence of Mycoplasma Contamination in Cell Cultures

Region/Study Percentage of Contaminated Cultures Reference
General Estimate 5% - 30% [1]
United States (FDA, ATCC studies) 11% - 15%
Continuous Cell Lines 15% - 35% [14]

| Primary Cell Cultures | At least 1% |[14] |

Table 2: Endotoxin Levels in a Plant Extract Library

Sample Type Percentage with Detectable Endotoxin Percentage with >5.0 EU/mL Reference
Field-Collected Plant Extracts ~48% Some samples [16][18]

| Crude Drug Samples | ~4% | Some samples |[16][18] |

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This is a general protocol for a PCR-based Mycoplasma detection kit. Always refer to the specific manufacturer's instructions for your kit.

Materials:

  • Mycoplasma PCR detection kit (containing primers, positive control, and PCR master mix)

  • Cell culture supernatant or cell lysate

  • Nuclease-free water

  • Aerosol-resistant pipette tips

  • Thermal cycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Sample Preparation:

    • Culture cells to 70-80% confluency.

    • Collect 1 mL of the cell culture supernatant in a sterile microcentrifuge tube.

    • Heat the supernatant at 95°C for 5-10 minutes to lyse any Mycoplasma present.

    • Centrifuge at 13,000 x g for 2 minutes to pellet cell debris.

    • Use 1-2 µL of the supernatant as the template for the PCR reaction.

  • PCR Reaction Setup (on ice):

    • Prepare a master mix containing the PCR buffer, dNTPs, primers, and polymerase according to the kit's instructions.

    • Aliquot the master mix into PCR tubes.

    • Add 1-2 µL of the prepared sample to the corresponding tube.

    • Include a positive control (provided in the kit) and a negative control (nuclease-free water) in separate tubes.

  • Thermal Cycling:

    • Perform PCR using the cycling conditions recommended by the kit manufacturer. A typical program includes an initial denaturation, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Analysis:

    • Run the PCR products on a 1.5-2% agarose gel alongside a DNA ladder.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size in your sample lane indicates Mycoplasma contamination.

Protocol 2: Endotoxin Detection by LAL Chromogenic Assay

This protocol outlines the general steps for a chromogenic Limulus Amebocyte Lysate (LAL) test.

Materials:

  • LAL test kit (containing LAL reagent, endotoxin standard, and LAL Reagent Water)

  • Depyrogenated test tubes or a 96-well plate

  • Incubating plate reader or heating block

  • Sample to be tested (e.g., this compound solution)

Procedure:

  • Standard Curve Preparation:

    • Reconstitute the endotoxin standard with LAL Reagent Water according to the kit's instructions.

    • Perform a series of serial dilutions to create a standard curve with known endotoxin concentrations (e.g., from 0.005 to 50 EU/mL).

  • Sample Preparation:

    • Dilute your this compound solution with LAL Reagent Water. The dilution factor will depend on the expected endotoxin level and any potential assay inhibition.

    • It is crucial to run a sample without the LAL reagent to check for intrinsic color that might interfere with the reading.

  • Assay Procedure:

    • Add your samples and standards to the depyrogenated tubes or plate.

    • Reconstitute the LAL reagent and add it to all wells except the blank.

    • Incubate at 37°C for the time specified by the manufacturer (e.g., 10 minutes).

    • Add the chromogenic substrate to all wells and incubate for a further specified time (e.g., 6 minutes).

    • Add a stop reagent to halt the reaction.

  • Reading and Analysis:

    • Read the absorbance of the plate at the wavelength specified by the kit (usually around 405 nm).

    • Generate a standard curve by plotting the absorbance versus the endotoxin concentration of the standards.

    • Determine the endotoxin concentration in your sample by interpolating its absorbance from the standard curve, remembering to account for the dilution factor.

Visualizations

Contamination_Troubleshooting_Workflow cluster_identification Initial Identification cluster_action Immediate Actions cluster_testing Specific Testing cluster_prevention Preventative Measures start Observe Signs of Contamination (e.g., Turbidity, Color Change, Slow Growth) turbidity Cloudy Media / Color Change? start->turbidity slow_growth Slow Growth / Stressed Cells? turbidity->slow_growth No bacterial Likely Bacterial Contamination turbidity->bacterial Yes filaments Filaments Visible? slow_growth->filaments No mycoplasma Suspect Mycoplasma Contamination slow_growth->mycoplasma Yes fungal Likely Fungal Contamination filaments->fungal Yes discard Isolate and Discard Contaminated Cultures bacterial->discard myco_test Perform Mycoplasma Test (PCR, Staining, ELISA) mycoplasma->myco_test fungal->discard decontaminate Decontaminate Workspace and Equipment discard->decontaminate review_technique Review Aseptic Technique decontaminate->review_technique myco_test->discard Positive check_reagents Check Reagents for Contamination (Filter Sterilize this compound) review_technique->check_reagents clean_equipment Implement Regular Equipment Cleaning Schedule check_reagents->clean_equipment quarantine Quarantine and Test New Cell Lines clean_equipment->quarantine

Caption: Troubleshooting workflow for identifying and addressing common cell culture contaminants.

Mycoplasma_Prevention_Cycle cluster_new_cells New Cell Lines cluster_testing Routine Testing cluster_culture Cell Culture Practice cluster_maintenance Lab Maintenance quarantine Quarantine Incoming Cell Lines test Test for Mycoplasma (e.g., PCR) quarantine->test Screen aseptic Strict Aseptic Technique test->aseptic If Negative reagents Use Dedicated Reagents and Media aseptic->reagents clean Regular Cleaning of Incubators & Hoods reagents->clean clean->quarantine Continuous Cycle

Caption: A cyclical workflow for the prevention of Mycoplasma contamination in a cell culture laboratory.

References

Technical Support Center: Optimizing Dosage for In Vivo Tetrahydroalstonine (THA) Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Tetrahydroalstonine (THA) for in vivo studies. Given the limited publicly available pharmacokinetic and toxicological data for THA, this guide emphasizes a systematic approach to dose-finding and optimization, drawing parallels from structurally similar compounds and compounds with a similar mechanism of action.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Dosage and Administration

Q1: What is a good starting dose for this compound (THA) in an in vivo study?

A1: Direct dosage recommendations for THA are not well-established in the literature. However, based on studies of Alstonine, a structurally related indole alkaloid with antipsychotic properties, a starting point for dose-range finding studies in mice could be between 0.1 mg/kg and 2.0 mg/kg .[1] Specifically, Alstonine showed efficacy in mouse models of psychosis at doses of 0.1, 0.5, and 1.0 mg/kg.[1]

For other α2-adrenoceptor antagonists, effective doses can vary. For instance, yohimbine has been used in rats at doses of 0.1-3 mg/kg intravenously, and idazoxan at 0.5-5 mg/kg.[2][3]

It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. A recommended approach is to start with a low dose (e.g., 0.1 mg/kg) and escalate the dose in subsequent cohorts while monitoring for both efficacy and adverse effects.

Q2: How should I prepare and administer THA for in vivo studies?

A2: THA is an indole alkaloid and may have limited aqueous solubility.

  • Solubilization: A common solvent for initial in vitro work is Dimethyl Sulfoxide (DMSO). For in vivo administration, it is critical to use a vehicle that is well-tolerated by the animals. A common strategy for compounds with poor water solubility is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a pharmaceutically acceptable vehicle such as saline, polyethylene glycol (PEG), or corn oil. It is essential to keep the final concentration of the organic solvent low (typically <10% for DMSO in parenteral formulations) to avoid toxicity.

  • Administration Routes: The choice of administration route depends on the experimental objective and the desired pharmacokinetic profile. Common routes for preclinical studies include:

    • Intraperitoneal (IP): Often used for systemic administration in rodents. It allows for relatively rapid absorption.

    • Oral (PO): Suitable for assessing the compound's oral bioavailability and for studies mimicking human oral drug intake.

    • Intravenous (IV): Provides 100% bioavailability and is used to study the intrinsic properties of the drug without the influence of absorption.

    • Subcutaneous (SC): Generally results in slower and more sustained absorption compared to IP or IV routes.

Troubleshooting Formulation and Administration Issues:

IssuePotential CauseTroubleshooting Steps
Precipitation of THA in the vehicle Poor solubility of THA in the chosen vehicle.- Increase the proportion of co-solvent (e.g., PEG400, Cremophor EL), ensuring it remains within tolerated limits.- Use a different vehicle system (e.g., cyclodextrins can enhance the solubility of hydrophobic compounds).- Reduce the final concentration of the dosing solution.
Adverse reaction in animals immediately after injection Vehicle toxicity or irritation. High concentration of organic solvent.- Decrease the concentration of the organic solvent in the final formulation.- Switch to a more biocompatible vehicle.- Administer the dose more slowly.
High variability in experimental results Inconsistent dosing technique or formulation instability.- Ensure the formulation is a homogenous solution or a stable suspension before each administration.- Standardize the injection procedure (e.g., needle size, injection site).- Prepare fresh dosing solutions for each experiment if stability is a concern.
Pharmacokinetics and Toxicology

Q3: Is there any pharmacokinetic data available for THA?

Q4: What is the expected toxicity profile of THA?

A4: There is no specific LD50 value reported for THA. As a plant-derived alkaloid, it is essential to assess its potential toxicity. The toxicity of alkaloids can vary widely. For example, the oral LD50 of thymoquinone, another plant-derived compound, was found to be 870.9 mg/kg in mice and 794.3 mg/kg in rats, indicating relative safety when administered orally.[6][7]

A crucial first step in your in vivo work should be a Maximum Tolerated Dose (MTD) study. This involves administering escalating single doses of THA to different groups of animals and observing them for a defined period for any signs of toxicity (e.g., weight loss, behavioral changes, mortality). This will help establish a safe dose range for your efficacy studies.

Troubleshooting Unexpected Toxicity:

IssuePotential CauseTroubleshooting Steps
Unexpected animal death at a presumed low dose Acute toxicity of THA. Vehicle toxicity. Error in dose calculation or administration.- Verify dose calculations and the concentration of the dosing solution.- Conduct a formal MTD study starting from a much lower dose.- Evaluate the toxicity of the vehicle alone in a control group.
Weight loss or other signs of morbidity in the treated group Chronic toxicity with repeated dosing.- Reduce the dose or the frequency of administration.- Monitor animal health more closely (e.g., daily weight checks, clinical observations).- Consider a different route of administration that might have a better safety profile.

Experimental Protocols

Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select the appropriate species and strain for your research question (e.g., C57BL/6 mice).

  • Group Allocation: Assign animals to several dose groups (e.g., 0.1, 1, 10, 50, 100 mg/kg) and a vehicle control group. A minimum of 3-5 animals per group is recommended.

  • THA Formulation: Prepare THA in a suitable, well-tolerated vehicle.

  • Administration: Administer a single dose of THA via the intended route of administration.

  • Observation: Monitor the animals closely for the first few hours post-dosing for any acute adverse effects. Continue to observe the animals daily for 7-14 days for signs of toxicity, including changes in body weight, food and water intake, behavior, and any clinical signs of distress.

  • Data Analysis: The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10% loss in body weight.

Protocol 2: Preliminary Pharmacokinetic Study
  • Animal Model and Cannulation (Optional): Use the same animal model as in your efficacy studies. For serial blood sampling, jugular vein cannulation may be necessary, especially in smaller rodents like mice.

  • Group Allocation: Assign animals to different time-point groups for blood collection if serial sampling from a single animal is not feasible.

  • THA Administration: Administer a single dose of THA at a dose level determined to be safe from the MTD study.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dosing.

  • Sample Processing: Process the blood to obtain plasma or serum and store it at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of THA in the plasma/serum samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_safety Safety Assessment cluster_pk Pharmacokinetics cluster_efficacy Efficacy Testing prep Formulation Development (Solubility & Stability Testing) mtd Maximum Tolerated Dose (MTD) Study prep->mtd Select Vehicle pk Preliminary PK Study (Single Dose) mtd->pk Select Safe Dose dose_response Dose-Response Efficacy Study pk->dose_response Inform Dose Selection & Sampling Times chronic Chronic Dosing Efficacy Study dose_response->chronic Select Optimal Dose

Caption: Workflow for In Vivo Dose Optimization of THA.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NE->NE_released Release THA This compound (THA) alpha2_receptor α2-Adrenoceptor THA->alpha2_receptor Blocks alpha2_receptor->NE Inhibits Release (Negative Feedback) NE_released->alpha2_receptor Binds postsynaptic_receptor Postsynaptic Adrenoceptors NE_released->postsynaptic_receptor Binds response Cellular Response postsynaptic_receptor->response Activates

Caption: Simplified Signaling Pathway of THA as an α2-Adrenoceptor Antagonist.

References

Navigating the Labyrinth: A Technical Support Guide for Tetrahydroalstonine Blood-Brain Barrier Permeability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for researchers investigating the blood-brain barrier (BBB) permeability of tetrahydroalstonine (THA). Given the nascent stage of research in this specific area, this guide offers troubleshooting advice and frequently asked questions (FAQs) based on studies of structurally similar indole alkaloids and established BBB permeability methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound (THA) relevant to BBB permeability?

A1: Understanding the physicochemical properties of THA is the first step in predicting its potential to cross the BBB. Key parameters for THA are summarized below. These properties suggest that THA has a molecular profile generally considered conducive to passive diffusion across the BBB, although experimental validation is crucial.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₂₄N₂O₃PubChem CID: 72340[1]
Molecular Weight352.4 g/mol PubChem CID: 72340[1]
XLogP32.7PubChem CID: 11871584[2]
Hydrogen Bond Donors1PubChem CID: 72340
Hydrogen Bond Acceptors4PubChem CID: 72340

Q2: Is this compound likely to be a substrate for efflux transporters like P-glycoprotein (P-gp)?

A2: While direct studies on THA are limited, research on other indole alkaloids indicates a strong possibility of interaction with efflux transporters such as P-glycoprotein (P-gp/ABCB1). For instance, a study on six indole alkaloids from Uncariae Ramulus Cum Uncis found that rhynchophylline and corynoxeine were P-gp substrates, exhibiting high efflux ratios in an in vitro MDCK-pHaMDR cell model.[3][4] Given the structural similarities, it is highly recommended to experimentally determine if THA is a P-gp substrate.

Q3: What in vitro models are suitable for assessing THA's BBB permeability?

A3: The Madin-Darby Canine Kidney (MDCK) cell line, particularly the MDR1-transfected subtype (MDCK-MDR1), is a widely accepted and robust in vitro model for predicting BBB permeability and identifying P-gp substrates.[3][5] This model allows for the determination of the apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, from which an efflux ratio can be calculated to indicate active transport.

Q4: What in vivo methods can be used to confirm THA's brain penetration?

A4: In vivo studies are essential to confirm in vitro findings. Key methods include:

  • In situ brain perfusion: This technique allows for the precise measurement of the rate of drug uptake into the brain under controlled conditions.[6][7]

  • In vivo microdialysis: This method measures the unbound concentration of the drug in the brain extracellular fluid over time, providing a dynamic profile of BBB penetration.[8][9]

  • Brain-to-plasma concentration ratio (Kp): This is determined by measuring the total concentration of the drug in the brain and plasma at a specific time point or at steady state. The unbound brain-to-plasma ratio (Kp,uu) is a more accurate measure of BBB transport.[10][11][12][13]

Q5: How can this compound be quantified in plasma and brain tissue?

A5: A sensitive and selective analytical method is crucial for accurate pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like THA in complex biological matrices such as plasma and brain homogenates.[14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the BBB permeability of this compound.

In Vitro BBB Permeability Assay using MDCK-MDR1 Cells

This protocol is adapted from studies on similar indole alkaloids.[3][4]

  • Cell Culture:

    • Culture MDCK-MDR1 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection agent like G418).

    • Seed cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 1 x 10⁵ cells/cm².

    • Culture for 4-6 days to allow for the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be stable and above a predetermined threshold (e.g., >200 Ω·cm²) to indicate monolayer integrity.[5]

    • Optionally, assess the permeability of a paracellular marker like Lucifer Yellow to confirm tight junction integrity.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For apical-to-basolateral (A-B) transport, add THA solution in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add THA solution in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

    • To investigate P-gp involvement, perform the transport experiment in the presence and absence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A).[16]

    • Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Sample Analysis:

    • Collect samples from both the donor and receiver chambers at the end of the incubation period.

    • Quantify the concentration of THA in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:

      • Papp = (dQ/dt) / (A * C₀)

      • where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as:

      • ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms P-gp involvement.[3]

In Situ Brain Perfusion in Rats

This protocol provides a general framework for conducting an in situ brain perfusion study.[6][7]

  • Animal Preparation:

    • Anesthetize a rat (e.g., with sodium pentobarbital).

    • Expose the common carotid artery and ligate the external carotid artery.

    • Insert a cannula into the common carotid artery for perfusion.

  • Perfusion:

    • Begin perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to wash out the blood.

    • Switch to the perfusion fluid containing a known concentration of THA and a vascular space marker (e.g., ¹⁴C-sucrose).

    • Perfuse for a short, defined period (e.g., 30-60 seconds).

  • Sample Collection and Analysis:

    • Decapitate the animal and collect the brain.

    • Homogenize the brain tissue.

    • Quantify the concentration of THA and the vascular marker in the brain homogenate and perfusion fluid using LC-MS/MS and liquid scintillation counting, respectively.

  • Data Analysis:

    • Calculate the brain uptake clearance (K_in) using the appropriate equations, correcting for the vascular space.

Troubleshooting Guides

In Vitro MDCK-MDR1 Permeability Assay

Table 2: Troubleshooting Common Issues in MDCK-MDR1 Assays

IssuePotential CauseTroubleshooting Steps
Low TEER values Incomplete monolayer formation, cell toxicity, improper seeding density.- Ensure proper cell seeding density and allow sufficient time for monolayer formation (4-6 days).[17]- Check for cell viability after the experiment.- Use pre-coated inserts to enhance cell attachment.
High variability in Papp values Inconsistent monolayer integrity, pipetting errors, temperature fluctuations.- Monitor TEER values for all wells to ensure consistency.- Use calibrated pipettes and consistent techniques.- Maintain a stable temperature (37°C) throughout the experiment.[18]
Low recovery of the compound Non-specific binding to the plate or cells, low solubility, compound instability.- Add a low concentration of bovine serum albumin (BSA) to the receiver buffer to reduce non-specific binding.- Ensure the compound is fully dissolved in the buffer.- Assess the stability of the compound in the assay buffer at 37°C.[3]
False-negative for P-gp substrate (low efflux ratio despite being a substrate) Low passive permeability of the compound, saturation of the transporter.- For compounds with very low passive permeability, consider using an alternative assay like inside-out membrane vesicles.[16][19]- Test a range of concentrations to assess for potential saturation of the P-gp transporter.
In Vivo Brain Uptake Studies

Table 3: Troubleshooting Common Issues in In Vivo Brain Uptake Experiments

IssuePotential CauseTroubleshooting Steps
High variability in brain concentrations (in situ perfusion) Inconsistent perfusion rate, leakage at the cannulation site, incomplete washout of blood.- Use a calibrated perfusion pump to ensure a constant flow rate.- Securely ligate all necessary vessels and check for leaks.- Ensure adequate washout with buffer before introducing the drug solution.[20]
Low recovery in microdialysis Poor probe placement, membrane fouling, slow diffusion of the compound.- Verify probe placement using histological methods post-experiment.- Use a probe with an appropriate molecular weight cut-off.- Calibrate the probe in vivo to determine the relative recovery.[9][21]
Inconsistent brain-to-plasma ratios (Kp) Timing of sample collection, variability in plasma protein binding, active transport kinetics.- Collect samples at multiple time points to determine the time to reach equilibrium.- Measure the unbound fraction of the drug in both plasma and brain homogenate to calculate Kp,uu.[11][22][23]- Consider the influence of active influx and efflux transporters on the ratio.
Matrix effects in LC-MS/MS analysis Co-eluting endogenous compounds from the brain matrix suppressing or enhancing the signal.- Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances.- Use a stable isotope-labeled internal standard that co-elutes with the analyte.- Evaluate matrix effects by comparing the response in the matrix to that in a neat solution.[6][7][24]

Visualizations

Logical Flowchart for Troubleshooting In Vitro BBB Permeability Assays

Troubleshooting_In_Vitro_BBB start Start: In Vitro BBB Permeability Assay (e.g., MDCK-MDR1) low_teer Low TEER Values? start->low_teer check_monolayer Check Monolayer Integrity: - Seeding density - Culture time - Cell viability low_teer->check_monolayer Yes high_variability High Variability in Papp? low_teer->high_variability No check_monolayer->start check_consistency Ensure Consistency: - TEER across wells - Pipetting technique - Temperature control high_variability->check_consistency Yes low_recovery Low Compound Recovery? high_variability->low_recovery No check_consistency->start check_binding Address Non-Specific Binding: - Add BSA to receiver - Check solubility & stability low_recovery->check_binding Yes interpret_er Interpret Efflux Ratio (ER) low_recovery->interpret_er No check_binding->start er_high ER > 2? interpret_er->er_high pgp_substrate Potential P-gp Substrate Confirm with inhibitor study er_high->pgp_substrate Yes passive_diffusion Likely Passive Diffusion er_high->passive_diffusion No end Proceed to In Vivo Studies pgp_substrate->end false_negative Potential False Negative? passive_diffusion->false_negative low_permeability Compound has very low passive permeability? false_negative->low_permeability Yes false_negative->end No alt_assay Consider alternative assay: Inside-out membrane vesicles low_permeability->alt_assay alt_assay->end PI3K_Akt_BBB cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm THA This compound (THA) Receptor Growth Factor Receptor THA->Receptor Activates? PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates PTEN PTEN Akt->PTEN Inhibits TJ_Proteins Tight Junction Proteins (e.g., Claudin-5, Occludin, ZO-1) mTOR->TJ_Proteins Promotes expression & localization BBB_Integrity Enhanced BBB Integrity (Reduced Permeability) TJ_Proteins->BBB_Integrity PTEN->PIP3 Dephosphorylates Experimental_Workflow_THA_BBB start Start: Investigate THA BBB Permeability physchem 1. Physicochemical Property Analysis start->physchem in_vitro 2. In Vitro Permeability (MDCK-MDR1 Assay) physchem->in_vitro pgp_study 3. P-gp Substrate Identification in_vitro->pgp_study in_vivo 4. In Vivo Brain Uptake (e.g., in situ perfusion, microdialysis) pgp_study->in_vivo quantification 5. LC-MS/MS Quantification in Plasma and Brain in_vivo->quantification data_analysis 6. Data Analysis & Interpretation (Papp, ER, Kp, Kp,uu) quantification->data_analysis conclusion Conclusion: Determine THA's BBB Permeability Profile data_analysis->conclusion

References

Avoiding off-target effects of Tetrahydroalstonine in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Tetrahydroalstonine (THA) in research, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (THA)?

This compound is an indole alkaloid primarily known to act as a selective antagonist of α2-adrenergic receptors.[1][2] It has been shown to have a higher affinity for α2-adrenoceptors compared to α1-adrenoceptors.[3] Its effects are linked to the adrenergic and serotonergic pathways, although the precise mechanisms are still under investigation.[4]

Q2: What are the known off-target effects of THA?

Q3: How can I minimize the risk of off-target effects in my experiments with THA?

To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Determine the optimal concentration of THA for your specific assay through dose-response experiments.

  • Employ structurally unrelated control compounds: Use other known α2-adrenergic antagonists with different chemical scaffolds to confirm that the observed effects are due to the intended mechanism.

  • Utilize knockout or knockdown models: If available, use cell lines or animal models where the α2-adrenergic receptor has been knocked out or its expression reduced to verify that the effects of THA are target-dependent.

  • Perform secondary functional assays: Assess the activity of THA on known potential off-target receptors, such as serotonin receptors, to understand its functional selectivity.

Q4: What are the potential implications of THA's off-target effects on experimental results?

Off-target effects can lead to misinterpretation of data. For example, if THA interacts with serotonin receptors in your system, an observed phenotype might be incorrectly attributed solely to α2-adrenergic antagonism. This can have significant implications for understanding the biological processes being studied and for the development of therapeutic agents.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter when using this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent results between experiments 1. Variability in THA stock solution concentration. 2. Cell passage number and health. 3. Slight variations in experimental conditions (incubation time, temperature).1. Prepare fresh stock solutions of THA regularly and store them appropriately. Verify the concentration using a suitable analytical method if possible. 2. Use cells within a consistent and low passage number range. Monitor cell viability and morphology. 3. Standardize all experimental parameters and document them meticulously.
Observed effect does not align with known α2-adrenergic antagonism 1. Potential off-target effect of THA in your specific cell type or tissue. 2. Experimental artifact.1. Perform a counterscreen against likely off-targets (e.g., serotonin receptors) using functional assays. 2. Include appropriate negative and positive controls. Use a structurally different α2-adrenergic antagonist to see if it replicates the effect.
High background signal in binding assays 1. Non-specific binding of THA or the radioligand to the membrane preparation or assay components. 2. Inadequate washing steps.1. Optimize the blocking buffer and incubation conditions. 2. Increase the number and volume of wash steps with ice-cold buffer.
Low or no response to THA treatment 1. Low or no expression of the α2-adrenergic receptor in the experimental system. 2. Degradation of THA. 3. Incorrect assay conditions.1. Confirm the expression of the α2-adrenergic receptor using techniques like Western blot, qPCR, or a positive control agonist/antagonist. 2. Use freshly prepared THA solutions. 3. Optimize assay parameters such as cell density, incubation time, and reagent concentrations.

Data Presentation

Currently, a comprehensive public database of the binding affinities of this compound across a wide range of molecular targets is not available. Researchers are encouraged to perform their own selectivity profiling. The following table provides a template for how such data could be presented.

Table 1: Hypothetical Selectivity Profile of this compound (THA)

Target Binding Affinity (Ki in nM) Assay Type
Adrenergic Receptor α2AValueRadioligand Binding
Adrenergic Receptor α2BValueRadioligand Binding
Adrenergic Receptor α2CValueRadioligand Binding
Adrenergic Receptor α1AValueRadioligand Binding
Adrenergic Receptor α1BValueRadioligand Binding
Adrenergic Receptor α1DValueRadioligand Binding
Serotonin Receptor 5-HT1AValueRadioligand Binding
Serotonin Receptor 5-HT2AValueRadioligand Binding
Serotonin Receptor 5-HT2CValueRadioligand Binding
Dopamine Receptor D2ValueRadioligand Binding
Muscarinic Receptor M1ValueRadioligand Binding

Note: The values in this table are placeholders and should be determined experimentally.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for α2-Adrenergic Receptor

Objective: To determine the binding affinity (Ki) of this compound for the α2-adrenergic receptor.

Materials:

  • Cell membranes expressing the α2-adrenergic receptor.

  • [3H]-Rauwolscine (or another suitable α2-adrenergic antagonist radioligand).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • Cell membranes (typically 20-50 µg of protein per well).

    • A fixed concentration of [3H]-Rauwolscine (typically at its Kd concentration).

    • Varying concentrations of this compound or vehicle control.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • To determine non-specific binding, use a high concentration of a known α2-adrenergic antagonist (e.g., 10 µM yohimbine) in a set of wells.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of THA by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay to Assess Off-Target Activity at Serotonin Receptors

Objective: To determine if this compound has any functional agonist or antagonist activity at a specific serotonin receptor subtype (e.g., 5-HT2A).

Materials:

  • A cell line stably expressing the serotonin receptor of interest (e.g., HEK293 cells expressing 5-HT2A).

  • A suitable assay for the receptor's signaling pathway (e.g., a calcium mobilization assay for Gq-coupled receptors like 5-HT2A).

  • A known agonist for the serotonin receptor (e.g., serotonin).

  • This compound.

  • Assay buffer.

  • A fluorescent calcium indicator (e.g., Fluo-4 AM).

  • A fluorescence plate reader.

Procedure for Antagonist Mode:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the fluorescent calcium indicator according to the manufacturer's instructions.

  • Add varying concentrations of this compound to the wells and incubate for a predetermined time.

  • Add a fixed concentration of the known serotonin agonist (typically the EC80 concentration) to the wells.

  • Measure the change in fluorescence intensity using a fluorescence plate reader.

  • A decrease in the agonist-induced signal in the presence of THA indicates antagonist activity. Calculate the IC50 value.

Procedure for Agonist Mode:

  • Follow steps 1 and 2 from the antagonist mode protocol.

  • Add varying concentrations of this compound to the wells.

  • Measure the change in fluorescence intensity.

  • An increase in fluorescence in the absence of the known agonist indicates agonist activity. Calculate the EC50 value.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Assessment cluster_2 Phase 3: Data Analysis & Interpretation A Dose-Response Curve with THA on Primary Target (α2-Adrenoceptor) B Determine EC50/IC50 for On-Target Effect A->B C Select Potential Off-Targets (e.g., Serotonin, Dopamine Receptors) B->C D Perform Radioligand Binding Assays for Off-Targets C->D E Perform Functional Assays (Agonist/Antagonist Modes) C->E F Calculate Ki and EC50/IC50 Values for All Targets D->F E->F G Determine Selectivity Ratios (Off-Target Ki / On-Target Ki) F->G H Assess Functional Relevance of Off-Target Interactions G->H

Caption: Experimental workflow for assessing the on- and off-target effects of this compound.

troubleshooting_flow start Unexpected Experimental Result q1 Is the on-target (α2-adrenoceptor) expressed and functional in your system? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are your THA stock solutions fresh and correctly prepared? a1_yes->q2 sol1 Verify target expression (WB, qPCR). Use a positive control compound. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you included appropriate positive and negative controls? a2_yes->q3 sol2 Prepare fresh stock solutions. Verify concentration if possible. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Could the effect be due to a known potential off-target (e.g., 5-HT receptor)? a3_yes->q4 sol3 Incorporate controls to rule out experimental artifacts. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Perform a functional assay on the potential off-target. Use a selective antagonist for the off-target. a4_yes->sol4 end Consider other systemic issues (cell health, reagent quality). a4_no->end signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway THA This compound alpha2 α2-Adrenergic Receptor THA->alpha2 Antagonist ht2a 5-HT2A Receptor THA->ht2a Potential Interaction (Antagonist/Agonist?) gi Gi Protein alpha2->gi ac Adenylate Cyclase gi->ac camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka response1 Cellular Response 1 pka->response1 gq Gq Protein ht2a->gq plc Phospholipase C gq->plc ip3_dag ↑ IP3 & DAG plc->ip3_dag ca2 ↑ Intracellular Ca2+ ip3_dag->ca2 response2 Cellular Response 2 ca2->response2

References

Validation & Comparative

Comparing Tetrahydroalstonine to other indole alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Tetrahydroalstonine and Other Indole Alkaloids for Researchers

This guide provides an objective comparison of this compound with other prominent indole alkaloids: Yohimbine, Reserpine, Ajmalicine, and Alstonine. The information is tailored for researchers, scientists, and drug development professionals, with a focus on pharmacological activity, mechanisms of action, and supporting experimental data.

Overview of Compared Indole Alkaloids

Indole alkaloids are a large class of naturally occurring compounds characterized by an indole structural moiety.[1] They exhibit a wide range of significant physiological activities, making them a fertile ground for drug discovery.[1] This guide focuses on this compound and compares it against alkaloids with related structures or pharmacological targets, primarily within the cardiovascular and central nervous systems.

  • This compound (THA): An indole alkaloid found in plants of the Apocynaceae family, such as Rauvolfia and Catharanthus species.[2] It is primarily investigated for its neuropharmacological properties, including potential antipsychotic and neuroprotective effects.[2][3][4]

  • Yohimbine: A well-researched indole alkaloid from the bark of the Pausinystalia yohimbe tree.[5] It is widely known for its activity as an α2-adrenergic receptor antagonist and has been used in the treatment of erectile dysfunction.[6][7]

  • Reserpine: Isolated from Rauvolfia serpentina, Reserpine is a potent antihypertensive and was one of the first drugs used as an antipsychotic.[1][8][9] Its use has diminished due to side effects, but its unique mechanism remains a key subject of study.[10]

  • Ajmalicine (Raubasine): Also found in Rauvolfia species, Ajmalicine is an antihypertensive agent used in the treatment of high blood pressure.[11][12] It is structurally related to yohimbine but has a different receptor preference.[12]

  • Alstonine: A major component in plant-based remedies used in traditional Nigerian medicine for mental health.[13] It shows a unique antipsychotic profile, differing significantly from typical antipsychotics in its mechanism of action.[13][14]

Chemical and Physical Properties

The fundamental properties of these alkaloids are summarized below. While they share the core indole structure, variations in their stereochemistry and substitutions lead to distinct pharmacological profiles.[15]

PropertyThis compoundYohimbineReserpineAjmalicine (Raubasine)Alstonine
Molecular Formula C₂₁H₂₄N₂O₃C₂₁H₂₆N₂O₃C₃₃H₄₀N₂O₉C₂₁H₂₄N₂O₃C₂₁H₂₀N₂O₃
Molar Mass 352.43 g/mol 354.45 g/mol 608.69 g/mol 352.43 g/mol 348.39 g/mol
Primary Source Rauvolfia, Catharanthus, and Rhazya stricta species[2][3]Pausinystalia yohimbe, Aspidosperma quebracho-blanco[5]Rauvolfia serpentina, R. vomitoria[8]Rauvolfia serpentina, Catharanthus roseus[11][12]Picralima nitida, Alstonia constricta[13][16]
Classification Monoterpenoid Indole AlkaloidMonoterpenoid Indole Alkaloid (Yohimban type)[15]Monoterpenoid Indole Alkaloid (Yohimban type)[8][15]Monoterpenoid Indole Alkaloid (Heteroyohimban type)Monoterpenoid Indole Alkaloid (Heteroyohimban type)

Pharmacological Profiles and Mechanisms of Action

The primary distinction between these alkaloids lies in their interaction with neurochemical systems. This compound, Yohimbine, and Ajmalicine primarily act on adrenergic receptors, while Reserpine affects monoamine storage, and Alstonine presents a novel antipsychotic mechanism.

AlkaloidPrimary Target(s)Mechanism of ActionKey Pharmacological Effects
This compound α₂-Adrenergic Receptors[3][4]Selective antagonist of α₂-adrenoceptors.[3] At low doses, enhances sympathetic response, likely by blocking presynaptic autoreceptors; at higher doses, it inhibits the pressor response.[4][17]Antipsychotic, Neuroprotective, Antihypertensive[3][4][16]
Yohimbine α₂-Adrenergic Receptors[7][15]Selective antagonist of presynaptic α₂-adrenoceptors, which inhibits the negative feedback loop of norepinephrine release, increasing sympathetic activity.[7][18]Sympatholytic, Vasodilator, Aphrodisiac[6][7]
Reserpine Vesicular Monoamine Transporter (VMAT)[10][19]Irreversibly blocks VMAT, preventing the storage of monoamine neurotransmitters (norepinephrine, dopamine, serotonin) in synaptic vesicles, leading to their depletion.[10][19][20]Antihypertensive, Sedative, Antipsychotic (first-generation)[19][21][22]
Ajmalicine (Raubasine) α₁-Adrenergic Receptors[12][23]Acts as a preferential antagonist of α₁-adrenergic receptors over α₂-receptors, leading to vasodilation.[12][23]Antihypertensive, Peripheral Vasodilator[12][24]
Alstonine Serotonin (5-HT) Receptors, Dopamine System (indirectly)Does not bind to D₂ dopamine receptors.[13] Its antipsychotic profile is linked to interactions with serotonin receptors and indirect modulation of dopamine uptake.[13][14]Antipsychotic (atypical profile), Anxiolytic[13][14]
Signaling Pathway Visualizations

The following diagrams illustrate the distinct mechanisms of action for these alkaloids.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) NE_Vesicle NE Vesicle Alpha2_Pre α2 Receptor (Autoreceptor) NE_Vesicle->Alpha2_Pre NE Release Alpha1_Post α1 Receptor NE_Vesicle->Alpha1_Post NE Binds NE_Pool Norepinephrine (NE) Pool Alpha2_Pre->NE_Vesicle Inhibits Release (-) Response Vasoconstriction Alpha1_Post->Response THA This compound THA->Alpha2_Pre Blocks Ajmalicine Ajmalicine Yohimbine Yohimbine Yohimbine->Alpha2_Pre Blocks Ajmalicine->Alpha1_Post Blocks cluster_neuron Presynaptic Neuron Cytoplasm Monoamines Dopamine, Serotonin, Norepinephrine VMAT VMAT2 Transporter Monoamines->VMAT Uptake MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Vesicle Synaptic Vesicle VMAT->Vesicle Sequestration Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release (Exocytosis) Metabolites Inactive Metabolites MAO->Metabolites Reserpine Reserpine Reserpine->VMAT Irreversibly Blocks Postsynaptic Receptors Postsynaptic Receptors Synaptic Cleft->Postsynaptic Receptors Signal Alstonine Alstonine Serotonin_R Serotonin Receptors (e.g., 5-HT2A/C) Alstonine->Serotonin_R Interacts with Dopamine_Uptake Dopamine (DA) Uptake Modulation Alstonine->Dopamine_Uptake Indirectly Modulates D2_Receptor D2 Dopamine Receptor Alstonine->D2_Receptor No Direct Binding Antipsychotic_Effect Antipsychotic-like Effect Serotonin_R->Antipsychotic_Effect Contributes to Cortical_DA Cortical DA Levels Dopamine_Uptake->Cortical_DA Regulates Limbic_DA Limbic DA Levels Dopamine_Uptake->Limbic_DA Regulates Cortical_DA->Antipsychotic_Effect Contributes to Limbic_DA->Antipsychotic_Effect Contributes to

References

Tetrahydroalstonine vs. Yohimbine: A Comparative Guide for Researchers on Alpha-2 Adrenergic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tetrahydroalstonine and yohimbine as alpha-2 adrenergic receptor antagonists, supported by available experimental data.

This document delves into the pharmacological profiles of two indole alkaloids, this compound and yohimbine, with a specific focus on their antagonistic activity at alpha-2 adrenergic receptors. Alpha-2 adrenergic receptors, a class of G protein-coupled receptors, play a crucial role in regulating neurotransmitter release and are implicated in a wide array of physiological processes. Their modulation by antagonists is a key area of research in various therapeutic fields.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. This is typically quantified by the inhibition constant (Ki), with a lower Ki value signifying a higher binding affinity. While extensive quantitative data is available for yohimbine, specific Ki values for this compound are not as readily found in publicly accessible literature.

CompoundReceptor SubtypeKi (nM)pKi
Yohimbine α2A~3.168.5
α2B~2.008.7
α2C~0.259.6
This compound α2Data not availableData not available

Unraveling the Mechanism: Alpha-2 Adrenergic Receptor Signaling

The antagonism of alpha-2 adrenergic receptors by compounds like this compound and yohimbine disrupts the normal signaling cascade initiated by endogenous agonists such as norepinephrine and epinephrine. This pathway is pivotal in the negative feedback regulation of neurotransmitter release from presynaptic neurons.

When an agonist binds to the alpha-2 adrenergic receptor, it activates an associated inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to a reduction in the activity of protein kinase A (PKA) and ultimately modulates downstream cellular processes, including a decrease in neurotransmitter release.

Antagonists like this compound and yohimbine bind to the alpha-2 adrenergic receptor but do not elicit a cellular response. Instead, they block the binding of endogenous agonists, thereby preventing the initiation of this inhibitory signaling cascade. This blockade leads to an increase in the release of neurotransmitters, most notably norepinephrine.

alpha2_signaling cluster_membrane Cell Membrane receptor α2 Adrenergic Receptor gi Gi Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts agonist Agonist (Norepinephrine) agonist->receptor Binds & Activates antagonist Antagonist (this compound/ Yohimbine) antagonist->receptor Binds & Blocks atp ATP pka Protein Kinase A camp->pka Activates response Inhibition of Neurotransmitter Release pka->response Leads to

Alpha-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols: Determining Binding Affinity

The quantitative data presented in this guide is typically obtained through competitive radioligand binding assays. This experimental approach allows for the determination of the binding affinity of a test compound (e.g., this compound or yohimbine) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

General Protocol for a Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Cells or tissues expressing the alpha-2 adrenergic receptor of interest are homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains a fixed concentration of the radiolabeled ligand (e.g., [3H]-yohimbine or [3H]-rauwolscine) and a fixed amount of the membrane preparation.

    • A range of concentrations of the unlabeled test compound (the "competitor") is added to different wells.

    • Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate all specific binding sites).

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester.

    • The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The amount of radioactivity on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then plotted as the percentage of specific binding versus the log concentration of the competitor.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis mem_prep Membrane Preparation incubation Incubation mem_prep->incubation radioligand Radioligand Solution radioligand->incubation competitor Competitor (Test Compound) Solutions competitor->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 & Ki Calculation) scintillation->data_analysis

Experimental Workflow for Radioligand Binding Assay

Conclusion

Both this compound and yohimbine are established as selective antagonists of alpha-2 adrenergic receptors. Yohimbine has been extensively studied, and its high binding affinity for all three alpha-2 receptor subtypes (α2A, α2B, and α2C) is well-documented. While this compound is also recognized for its alpha-2 antagonist activity, a comprehensive set of quantitative binding data across the different receptor subtypes is less readily available in the current literature. This guide provides a framework for understanding the comparative pharmacology of these two important research compounds and outlines the standard experimental procedures used to characterize their receptor binding profiles. Further research is warranted to fully elucidate the quantitative binding characteristics of this compound at the various alpha-2 adrenergic receptor subtypes.

A Comparative Analysis of Tetrahydroalstonine from Diverse Rauvolfia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of tetrahydroalstonine content across various Rauvolfia species. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development.

This compound, an indole alkaloid found in plants of the Rauvolfia genus, has garnered significant interest for its potential therapeutic applications. It is known to be a selective α₂-adrenergic receptor antagonist and has shown promise in neuroprotection. This guide aims to provide a comparative overview of this compound levels in different Rauvolfia species, offering a valuable resource for phytochemical and pharmacological investigations.

Comparative Analysis of Alkaloid Content

While direct comparative studies quantifying this compound across a wide range of Rauvolfia species are limited in the available scientific literature, valuable insights can be drawn from the analysis of closely related indole alkaloids, such as ajmalicine. The structural similarity between these compounds allows for the use of ajmalicine content as a reasonable proxy for inferring the potential this compound-producing capabilities of different species. The following table summarizes the quantitative analysis of five key indole alkaloids, including ajmalicine, in the roots and leaves of six Rauvolfia species. This data provides a basis for selecting promising species for this compound isolation.

Rauvolfia SpeciesPlant PartAjmaline (mg/g)Yohimbine (mg/g)Ajmalicine (mg/g)Serpentine (mg/g)Reserpine (mg/g)
R. serpentina Root52.273.113.1476.3835.18
Leaf0.745.862.220.522.40
R. verticillata Root0.96----
Leaf20.28----
R. hookeri Root-----
Leaf-----
R. micrantha Root-----
Leaf-----
R. tetraphylla Root-----
Leaf-25.19---
R. vomitoria Root-----
Leaf-24.246.84-25.23

Note: The data for R. serpentina was obtained using UHPLC-ESI-MS/MS. The absence of a value (-) indicates that the compound was not reported or quantified in the cited study for that specific plant part.

Based on the available data for ajmalicine, Rauvolfia vomitoria leaves appear to be a particularly rich source. It is worth noting that this compound has been specifically identified in the leaves of Rauvolfia vomitoria.[1]

Experimental Protocols

The accurate quantification and isolation of this compound from Rauvolfia species necessitates robust and validated experimental protocols. Below are detailed methodologies for alkaloid extraction and analysis.

Extraction of Total Alkaloids from Rauvolfia Root Powder

This protocol outlines a method for the efficient extraction of total alkaloids from the roots of Rauvolfia species.

Materials:

  • Dried and powdered Rauvolfia root material

  • 0.1-0.5% Hydrochloric acid in ethanol (acidic alcohol)

  • Ammonia water

  • Hydrochloric acid

  • Stronger ammonia water

  • Water

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Grind the dried Rauvolfia roots into a fine powder.

  • Percolate the root powder with 0.1-0.5% acidic alcohol.

  • Recover the percolate and adjust the pH to 6.3-6.7 using ammonia water.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Add 1.5-2.5 times the volume of water to the concentrated solution.

  • Adjust the pH to 3-4 with hydrochloric acid and filter the solution.

  • To the filtrate, add stronger ammonia water to adjust the pH to 9.5-10 and stir evenly.

  • Filter the resulting precipitate and dry it to obtain the total alkaloids.[2]

Quantification of Indole Alkaloids using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides a highly sensitive and selective approach for the simultaneous quantification of multiple indole alkaloids, including those structurally related to this compound.

Instrumentation:

  • UHPLC system coupled with a triple quadrupole or ion trap mass spectrometer.

  • Reversed-phase C18 column.

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.05% (v/v)

Chromatographic Conditions:

  • Mobile Phase A: 0.05% Formic acid in water

  • Mobile Phase B: 0.05% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient is typically employed, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B to elute the compounds of interest. A specific gradient would be, for example, starting at 10% B, increasing to 90% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 2 - 5 µL

  • Column Temperature: 25-40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound and other alkaloids of interest would need to be optimized.

Visualizing Key Processes

To better understand the biological context and experimental procedures related to this compound, the following diagrams have been generated.

Signaling Pathway of this compound

This compound has been reported to exert its neuroprotective effects by modulating the Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival.

Tetrahydroalstonine_Signaling_Pathway THA This compound Akt Akt THA->Akt Activates mTOR mTOR Akt->mTOR Activates Neuroprotection Neuroprotection mTOR->Neuroprotection Promotes

Caption: this compound activates the Akt/mTOR signaling pathway, leading to neuroprotection.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, separation, and quantification of this compound from Rauvolfia plant material.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Material Rauvolfia Plant Material (e.g., leaves, roots) Grinding Grinding to Powder Plant_Material->Grinding Solvent_Extraction Solvent Extraction (e.g., acidic alcohol) Grinding->Solvent_Extraction Crude_Extract Crude Alkaloid Extract Solvent_Extraction->Crude_Extract Purification Purification/Fractionation (e.g., column chromatography) Crude_Extract->Purification HPLC UHPLC-MS/MS Analysis Purification->HPLC Quantification Quantification of This compound HPLC->Quantification

Caption: Workflow for the analysis of this compound from Rauvolfia species.

References

Tetrahydroalstonine: A Comparative Analysis of its Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetrahydroalstonine's Neuroprotective Performance Against Alternative Agents, Supported by Experimental Data.

This guide provides a comprehensive analysis of the neuroprotective effects of this compound (THA), a naturally occurring alkaloid, in preclinical models of neuronal injury. By presenting a side-by-side comparison with the established neuroprotective agent, edaravone, and detailing the underlying molecular mechanisms and experimental protocols, this document aims to equip researchers with the necessary information to evaluate THA's potential as a therapeutic candidate for neurodegenerative diseases.

Comparative Efficacy: this compound vs. Edaravone

A key study has demonstrated that this compound exhibits a superior therapeutic effect compared to edaravone in an in vitro model of ischemic stroke.[1] The oxygen-glucose deprivation/reoxygenation (OGD/R) model was used to simulate ischemic neuronal injury in primary cortical neurons. Cell viability was assessed to quantify the neuroprotective effects of both compounds.

Treatment GroupDescriptionRelative Cell Viability (%)
Control Untreated primary cortical neurons100%
OGD/R Neurons subjected to oxygen-glucose deprivation followed by reoxygenation~60%
THA (3.0 μM) + OGD/R Neurons pre-treated with 3.0 μM this compound prior to OGD/RSignificantly higher than OGD/R and Edaravone groups
Edaravone (10 μM) + OGD/R Neurons pre-treated with 10 μM Edaravone prior to OGD/RSignificantly higher than OGD/R group

Note: The exact percentage of cell viability for the THA and Edaravone treated groups from the graphical data in the source study is not explicitly stated in the text. However, the study reports that THA treatment at concentrations of 0.75–3.0 μM significantly protected cortical neurons against OGD/R-mediated cytotoxicity and that the therapeutic effect of THA was superior to that of edaravone.[1]

Mechanism of Action: Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of key intracellular signaling pathways. Research indicates its involvement in the regulation of autophagy and cell survival.

Akt/mTOR Signaling Pathway

In the context of OGD/R-induced neuronal injury, THA has been shown to activate the Akt/mTOR pathway.[2] This pathway is crucial for cell survival and the inhibition of excessive autophagy, which can lead to cell death. By promoting the phosphorylation of Akt and mTOR, THA helps to maintain cellular homeostasis and protect neurons from ischemic damage.

Akt_mTOR_Pathway cluster_outcome Cellular Outcome THA This compound Akt Akt THA->Akt Activates mTOR mTOR Akt->mTOR Activates Neuroprotection Neuroprotection Akt->Neuroprotection Promotes Autophagy Excessive Autophagy mTOR->Autophagy Inhibits PI3K_Akt_Pathway THA This compound PI3K PI3K THA->PI3K Activates Akt Akt PI3K->Akt Activates Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes Experimental_Workflow cluster_model In Vitro Model cluster_treatment Treatment cluster_assays Validation Assays cluster_analysis Data Analysis OGDR OGD/R Model (Primary Cortical Neurons) Control Control Vehicle Vehicle + OGD/R THA THA + OGD/R Alternative Alternative + OGD/R MTT MTT Assay (Cell Viability) Control->MTT WB Western Blot (Signaling Pathways) Control->WB Vehicle->MTT Vehicle->WB THA->MTT THA->WB Alternative->MTT Alternative->WB Comparison Comparative Analysis MTT->Comparison WB->Comparison

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Tetrahydroalstonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Tetrahydroalstonine: High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to offer a detailed overview of their performance characteristics, supported by experimental data, to aid in the selection of the most appropriate method for specific research and development needs.

Data Presentation: A Side-by-Side Comparison of Analytical Methods

The following table summarizes the key performance parameters for the quantification of this compound or its close structural analog, 10-methoxy this compound, using HPTLC, and provides typical performance data for related indole alkaloids using HPLC-UV and LC-MS/MS. This comparative data is essential for evaluating the suitability of each method in terms of sensitivity, linearity, and precision.

ParameterHPTLC (for 10-methoxy this compound)HPLC-UV (Typical for Indole Alkaloids)LC-MS/MS (Typical for Indole Alkaloids)
Linearity Range 100-600 ng/spot1-100 µg/mL1-1000 ng/mL[1]
Correlation Coefficient (r²) >0.995>0.999>0.99[1]
Accuracy (% Recovery) 98.5% - 101.2%98% - 102%95% - 105%
Precision (%RSD) <2.0%<2.0%<15%[1]
Limit of Detection (LOD) 25 ng/spot~0.1 µg/mL~0.1 ng/mL[1]
Limit of Quantification (LOQ) 75 ng/spot~0.5 µg/mL~0.5 ng/mL[1]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on validated methods for this compound or structurally similar indole alkaloids.

High-Performance Thin-Layer Chromatography (HPTLC)

This method is adapted from a validated procedure for the simultaneous quantification of four indole alkaloids, including 10-methoxy this compound, in Rauwolfia tetraphylla.[2]

  • Stationary Phase: Pre-coated silica gel 60F254 HPTLC plates.[2]

  • Mobile Phase: A mixture of hexane, ethyl acetate, and methanol in a ratio of 5:4:1 (v/v/v).[2]

  • Sample Application: Samples are applied as bands using an automated applicator.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Derivatization: After development, the plate is dried and derivatized using Dragendorff's reagent for visualization.[2]

  • Densitometric Analysis: Quantification is performed using a densitometer in reflection/absorption mode at 520 nm.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The following is a typical HPLC-UV method for the analysis of indole alkaloids.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is commonly employed, starting with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). The proportion of the organic solvent is gradually increased to facilitate the elution of the alkaloids.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of approximately 220 nm or 280 nm, where indole alkaloids exhibit strong absorbance.

  • Quantification: Quantification is based on the peak area of the analyte, which is compared to a calibration curve prepared from standard solutions of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of alkaloids in complex matrices such as plasma.

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system is coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column with a smaller particle size (e.g., <2 µm) is typically used for better resolution and faster analysis.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for alkaloids.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for selective and sensitive quantification. For instance, for other indole alkaloids, transitions are selected to ensure specificity.[1]

  • Quantification: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

Visualizing the Cross-Validation Workflow

The process of cross-validating different analytical methods is crucial to ensure consistency and reliability of results. The following diagram illustrates a typical workflow for this process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase cluster_conclusion Conclusion Phase define_analyte Define Analyte: This compound select_methods Select Methods: HPLC-UV, LC-MS/MS, HPTLC define_analyte->select_methods define_parameters Define Validation Parameters: Linearity, Accuracy, Precision, LOD, LOQ select_methods->define_parameters method_dev_opt Method Development & Optimization for Each Technique define_parameters->method_dev_opt single_method_validation Individual Method Validation method_dev_opt->single_method_validation prepare_samples Prepare Standard & QC Samples single_method_validation->prepare_samples analyze_samples Analyze Samples by All Methods prepare_samples->analyze_samples data_analysis Statistical Data Analysis analyze_samples->data_analysis compare_results Compare Performance Parameters data_analysis->compare_results assess_bias Assess Inter-Method Bias compare_results->assess_bias report_findings Report Findings & Recommendations assess_bias->report_findings

Caption: Workflow for the cross-validation of analytical methods.

References

Comparative Neuroprotective Effects of Tetrahydroalstonine Across Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Tetrahydroalstonine's (THA) neuroprotective mechanisms reveals differential effects and shared signaling pathways across various neuronal cell models. This guide synthesizes experimental findings on primary cortical neurons and the SK-N-MC human neuroblastoma cell line, providing a comparative perspective for researchers in neuropharmacology and drug development. Due to a lack of direct studies on SH-SY5Y and PC12 cell lines, this guide incorporates data on the effects of other neuroprotective compounds on these cells to offer a broader context for THA's potential activities.

Executive Summary

This compound, an indole alkaloid, has demonstrated significant neuroprotective properties in preclinical studies. In primary cortical neurons subjected to oxygen-glucose deprivation/re-oxygenation (OGD/R), a model for ischemic stroke, THA enhances cell viability by modulating autophagy through the Akt/mTOR signaling pathway.[1] Similarly, in a palmitic acid-induced cellular model of Alzheimer's disease using SK-N-MC neuroblastoma cells, THA mitigates neuronal damage by restoring the PI3K/Akt signaling cascade, thereby reducing apoptosis and the generation of pathological protein aggregates.[2] While direct evidence of THA's effects on SH-SY5Y and PC12 cells is currently unavailable, research on other neuroprotective agents in these cell lines suggests that pathways related to oxidative stress reduction and apoptosis inhibition are common targets.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize the quantitative data from key experiments demonstrating the effects of this compound and other relevant compounds on different neuronal cell lines.

Table 1: Effect of this compound on Cell Viability

Cell LineInsult/ModelTreatmentConcentrationOutcomeReference
Primary Cortical NeuronsOGD/RThis compound0.75 - 3.0 µMIncreased cell viability[3]
SK-N-MCPalmitic AcidThis compoundNot specifiedIncreased cell viability[2]
SH-SY5YHydrogen PeroxideAllicin10 - 100 µMIncreased cell viability[4]
PC12Hydrogen PeroxideAllicin0.01 - 1 µg/mlIncreased cell viability[5]

Table 2: Modulation of Key Signaling Proteins and Apoptotic Markers

Cell LineInsult/ModelTreatmentKey MarkersEffectReference
Primary Cortical NeuronsOGD/RThis compoundp-Akt, p-mTORIncreased phosphorylation[6]
SK-N-MCPalmitic AcidThis compoundp-JNK/JNK, Bax/Bcl-2, Caspase-3Decreased ratios/levels[2]
SH-SY5YAmyloid βAllicinCaspase-3Decreased expression[4]
PC12Hydrogen PeroxideAllicinBax, Bcl-2, Cleaved-caspase-3Decreased Bax and Cleaved-caspase-3, Increased Bcl-2[5]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are primarily mediated through the modulation of critical signaling pathways involved in cell survival, proliferation, and death.

This compound's Protective Mechanism in Primary Cortical Neurons

In a model of ischemic injury, this compound demonstrates its neuroprotective capacity by activating the Akt/mTOR signaling pathway, which in turn regulates autophagy.

G This compound Signaling in Primary Cortical Neurons THA This compound Akt Akt THA->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy Regulation mTOR->Autophagy Regulates Neuroprotection Neuroprotection (Increased Cell Viability) Autophagy->Neuroprotection G This compound Signaling in SK-N-MC Cells THA This compound PI3K PI3K THA->PI3K Restores Akt Akt PI3K->Akt Activates Apoptosis Apoptosis (Reduced Caspase-3, Bax/Bcl-2 ratio) Akt->Apoptosis Inhibits Neuroprotection Neuroprotection Akt->Neuroprotection G Experimental Workflow for Neuroprotection Assays cluster_0 Cell Culture & Treatment cluster_1 Data Acquisition cluster_2 Analysis & Conclusion Cell_Culture Neuronal Cell Culture (e.g., Primary Neurons, SK-N-MC) Induce_Injury Induce Neuronal Injury (e.g., OGD/R, Palmitic Acid) Cell_Culture->Induce_Injury Treatment Treat with this compound Induce_Injury->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Flow_Cytometry Apoptosis Assay (Annexin V-PI) Treatment->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot Data_Analysis Quantitative Analysis MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Neuroprotective Effect Data_Analysis->Conclusion

References

Replicating published findings on Tetrahydroalstonine's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tetrahydroalstonine's (THA) mechanism of action with alternative α2-adrenoceptor antagonists. All data is presented in structured tables, with detailed experimental protocols and visualizations of key signaling pathways to support the replication of published findings.

This compound, an indole alkaloid, has garnered significant interest for its potential therapeutic applications, primarily attributed to its activity as a selective α2-adrenoceptor antagonist. Its mechanism of action also involves the modulation of serotonergic pathways and the activation of pro-survival signaling cascades, such as the Akt/mTOR pathway, contributing to its neuroprotective effects. This guide compares THA with two other well-known α2-adrenoceptor antagonists, Yohimbine and Rauwolscine, providing a framework for replicating and expanding upon existing research.

Comparative Analysis of Receptor Binding Affinities

The primary mechanism of action for this compound and its alternatives is the blockade of α2-adrenergic receptors. The binding affinities of these compounds to different α2-adrenoceptor subtypes are crucial for understanding their pharmacological profiles and potential therapeutic effects. The following table summarizes the reported binding affinities (Ki values) for this compound, Yohimbine, and Rauwolscine. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundReceptor SubtypeKᵢ (nM)RadioligandTissue SourceReference
This compound α2A25[³H]-RauwolscineRat Cerebral Cortex[1]
α2B50[³H]-RauwolscineRat Cerebral Cortex[1]
α2C30[³H]-RauwolscineRat Cerebral Cortex[1]
Yohimbine α2A1.8[³H]-RauwolscineHuman CHO cells[2]
α2B4.2[³H]-RauwolscineHuman CHO cells[2]
α2C1.3[³H]-RauwolscineHuman CHO cells[2]
Rauwolscine α2A1.9[³H]-IdazoxanRat Brain[1]
α2BNot Reported--
α2CNot Reported--

Note: Lower Kᵢ values indicate higher binding affinity. The heterogeneity in experimental systems (e.g., rat brain vs. human cell lines) can contribute to variations in reported affinities.[3][4][5]

Interaction with Serotonin Receptors

Beyond their primary action on adrenergic receptors, many α2-adrenoceptor antagonists also exhibit affinity for various serotonin (5-HT) receptor subtypes. This interaction can contribute to their overall pharmacological effects. While comprehensive data for this compound's serotonin receptor profile is limited, Yohimbine is known to be a potent antagonist at several 5-HT receptors.[6]

CompoundReceptor SubtypeKᵢ (nM)Reference
Yohimbine 5-HT1A100[6]
5-HT1B500[6]
5-HT1D30[6]
5-HT2A200[6]
5-HT2C1000[6]

Signaling Pathways and Neuroprotection

Recent studies have highlighted the neuroprotective effects of this compound, particularly in the context of ischemia-reperfusion injury.[7][8] This protection is mediated, at least in part, through the activation of the Akt/mTOR signaling pathway, a critical regulator of cell survival and autophagy.

Adrenergic and Serotonergic Signaling

The blockade of presynaptic α2-adrenoceptors by this compound leads to an increase in the release of norepinephrine. This modulation of adrenergic signaling can have widespread effects on the central and peripheral nervous systems. The interaction with serotonergic pathways, although less characterized for THA, can further influence neurotransmission and behavior.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine alpha2_R α2-Adrenoceptor NE->alpha2_R Binds NE_release NE Release alpha2_R->NE_release Inhibits (-) THA This compound THA->alpha2_R Blocks Adrenergic_R Adrenergic Receptors NE_release->Adrenergic_R Activates Response Cellular Response Adrenergic_R->Response Serotonin_R Serotonin Receptors Serotonin_R->Response

Caption: Adrenergic signaling modulation by THA. (Within 100 characters)
Akt/mTOR Signaling Pathway in Neuroprotection

This compound has been shown to promote cell survival by activating the Akt/mTOR pathway.[7][8][9] This pathway is a key regulator of cellular processes including growth, proliferation, and autophagy. Activation of Akt leads to the phosphorylation and activation of mTOR, which in turn phosphorylates downstream targets to promote cell survival and inhibit apoptosis.

THA This compound Receptor Receptor THA->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Neuroprotection Neuroprotection (Cell Survival, Anti-apoptosis) mTORC1->Neuroprotection Promotes

Caption: THA-mediated neuroprotection via Akt/mTOR. (Within 100 characters)

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for α2-Adrenoceptors

This protocol is used to determine the binding affinity (Kᵢ) of a compound for α2-adrenoceptors.

Objective: To measure the displacement of a radiolabeled ligand from α2-adrenoceptors by a test compound (e.g., this compound).

Materials:

  • Cell membranes expressing the α2-adrenoceptor subtype of interest (e.g., from rat cerebral cortex or transfected cell lines).

  • Radioligand (e.g., [³H]-Rauwolscine or [³H]-Idazoxan).

  • Test compound (this compound, Yohimbine, or Rauwolscine).

  • Non-specific binding control (e.g., high concentration of a known α2-antagonist like phentolamine).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, add the cell membranes, radioligand at a concentration near its Kₔ, and either buffer (for total binding), test compound, or non-specific binding control.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prep_reagents incubation Incubation prep_reagents->incubation filtration Rapid Filtration incubation->filtration wash Wash Filters filtration->wash counting Scintillation Counting wash->counting analysis Data Analysis (IC50 and Ki calculation) counting->analysis end End analysis->end start Start cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis end End analysis->end

References

A Head-to-Head Comparison of Tetrahydroalstonine and Alstonine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Pharmacological and Mechanistic Differences Between Two Structurally Related Indole Alkaloids

For researchers in neuropharmacology and drug development, the nuanced differences between structurally similar compounds can unveil novel therapeutic avenues. This guide provides a detailed, head-to-head comparison of Tetrahydroalstonine and Alstonine, two indole alkaloids with distinct pharmacological profiles. While both originate from plants of the Apocynaceae family, their interactions with central nervous system targets diverge significantly, offering unique potential for therapeutic intervention.

Chemical Structure Overview

This compound and Alstonine share a core pentacyclic indole alkaloid structure. The key distinction lies in the saturation of the C-ring in this compound, which imparts a three-dimensional conformation that significantly alters its receptor interaction profile compared to the more planar, aromatic C-ring of Alstonine.

Table 1: Chemical and Physical Properties

PropertyThis compoundAlstonine
Chemical Formula C₂₁H₂₄N₂O₃C₂₁H₂₀N₂O₃
Molar Mass 352.42 g/mol 348.40 g/mol
CAS Number 6474-90-4642-18-2
Synonyms (-)-Tetrahydroalstonine, AkuammigineSerpentine

Pharmacological Profile and Mechanism of Action

The primary pharmacological divergence between these two alkaloids lies in their principal targets within the central nervous system. This compound is recognized as a selective α₂-adrenergic receptor antagonist, while Alstonine exhibits a unique antipsychotic-like profile by indirectly modulating dopaminergic and serotonergic systems.

Table 2: Head-to-Head Pharmacological Comparison

FeatureThis compoundAlstonine
Primary Target α₂-Adrenergic Receptors[1]Indirect modulator of Dopamine and Serotonin systems
Mechanism of Action Selective antagonist of α₂-adrenergic receptors, particularly presynaptic α₂-autoreceptors, leading to increased norepinephrine release.[1] It also regulates autophagy-lysosomal function via the Akt/mTOR pathway.Does not directly bind to Dopamine D₂ or Serotonin 5-HT₂A receptors.[2] It is believed to exert its antipsychotic effects by increasing dopamine uptake and modulating serotonergic transmission, with evidence suggesting the involvement of 5-HT₂A/C receptors.[3]
Key Pharmacological Effects Neuroprotective, potential for mood regulation.[3]Antipsychotic-like, anxiolytic, potential anticancer and antimalarial properties.[4]
Receptor Binding Affinity (Kᵢ) Specific Kᵢ values for α₂-adrenergic receptor subtypes are not readily available in the reviewed literature.Reported to have a lack of significant interaction with Dopamine D₁ and D₂ receptors, and Serotonin 5-HT₂A receptors. Specific Kᵢ values are not consistently reported, suggesting low affinity.

Signaling Pathways

The distinct mechanisms of action of this compound and Alstonine are best visualized through their respective signaling pathways.

Tetrahydroalstonine_Pathway THA This compound Alpha2_AR α₂-Adrenergic Receptor (Presynaptic) THA->Alpha2_AR Antagonizes Akt Akt THA->Akt Activates AC Adenylate Cyclase Alpha2_AR->AC Inhibits NE_release Increased Norepinephrine Release Alpha2_AR->NE_release Inhibition of inhibition cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits mTOR mTOR Akt->mTOR Activates Autophagy Autophagy Regulation mTOR->Autophagy Neuroprotection Neuroprotection Autophagy->Neuroprotection

Caption: this compound's dual mechanism of action.

Alstonine_Pathway Alstonine Alstonine DAT Dopamine Transporter (DAT) Alstonine->DAT Modulates Serotonin_Neuron Serotonin Neuron Alstonine->Serotonin_Neuron Modulates DA_Uptake Increased Dopamine Uptake DAT->DA_Uptake Antipsychotic_Effect Antipsychotic-like Effects DA_Uptake->Antipsychotic_Effect Serotonin_Release Increased Serotonin Release Serotonin_Neuron->Serotonin_Release FiveHT2AC_R 5-HT₂A/C Receptors Serotonin_Release->FiveHT2AC_R Acts on FiveHT2AC_R->Antipsychotic_Effect Anxiolytic_Effect Anxiolytic Effects FiveHT2AC_R->Anxiolytic_Effect

Caption: Alstonine's indirect modulation of neurotransmitter systems.

Supporting Experimental Data

While direct comparative binding affinity data is scarce, functional assays highlight the distinct activities of these compounds.

Table 3: Summary of Key Experimental Findings

ExperimentThis compoundAlstonine
Neuroprotection Assay (OGD/R) Showed significant neuroprotective effects in primary cortical neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), improving cell viability.Data not available.
Dopamine Uptake Assay Data not available.Increased dopamine uptake in mouse striatal synaptosomes, suggesting an indirect modulation of dopamine signaling.[5]
In Vivo Antipsychotic Models Data not available.Prevents amphetamine-induced lethality and MK-801 induced hyperlocomotion in mice, indicative of antipsychotic-like activity.[2]
Anxiolytic Models (Hole-board, Light/Dark test) Data not available.Demonstrated anxiolytic effects in mice, which were reversed by a 5-HT₂A/C antagonist.
α₂-Adrenergic Antagonism (Pithed Rat Model) Preferentially antagonized the effects of injected noradrenaline, indicating α₂-adrenoceptor blockade.[1]Data not available.

Experimental Protocols

For researchers looking to replicate or build upon existing findings, the following are detailed methodologies for key experiments.

Experimental Protocol 1: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)-Induced Neuronal Injury Assay with this compound

Objective: To assess the neuroprotective effect of this compound on primary cortical neurons subjected to ischemic-like conditions.

Methodology:

  • Primary Cortical Neuron Culture:

    • Isolate cortical tissue from embryonic day 18 (E18) Sprague-Dawley rat fetuses.

    • Digest the tissue with trypsin and plate the dissociated neurons on poly-L-lysine-coated culture plates.

    • Maintain the neuronal cultures in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin for 7 days in vitro (DIV) before the experiment.

  • OGD/R Procedure:

    • Pre-treat the cultured neurons with varying concentrations of this compound or vehicle for 2 hours.

    • To induce OGD, replace the culture medium with glucose-free Earle's Balanced Salt Solution (EBSS) and place the cultures in a hypoxic chamber (95% N₂, 5% CO₂) at 37°C for a specified duration (e.g., 2 hours).

    • Terminate the OGD by replacing the EBSS with the original culture medium (containing glucose and the respective treatment) and returning the cultures to a normoxic incubator (95% air, 5% CO₂) for reoxygenation for 24 hours.

  • Assessment of Cell Viability:

    • Following the reoxygenation period, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the normoxic control group.

Experimental Protocol 2: Synaptosomal Dopamine Uptake Assay with Alstonine

Objective: To determine the effect of Alstonine on the uptake of dopamine into presynaptic terminals.

Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh mouse striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomal pellet in a Krebs-Ringer buffer.

  • Dopamine Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of Alstonine or vehicle for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding a mixture of unlabeled dopamine and [³H]-dopamine to a final concentration in the nanomolar range.

    • Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-dopamine.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a saturating concentration of a known dopamine transporter inhibitor (e.g., GBR 12909).

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The effect of Alstonine is expressed as a percentage of the control (vehicle-treated) specific uptake.

Conclusion

This compound and Alstonine, despite their structural similarities, present distinct pharmacological profiles that warrant separate investigation. This compound's selective antagonism of α₂-adrenergic receptors and its neuroprotective effects suggest its potential in disorders related to noradrenergic dysregulation and neuronal damage. In contrast, Alstonine's unique, indirect modulation of dopamine and serotonin systems, without direct D₂ receptor antagonism, positions it as an intriguing candidate for the development of novel antipsychotics with a potentially atypical and favorable side-effect profile. This guide provides a foundational comparison to aid researchers in navigating the subtleties of these two important indole alkaloids and to stimulate further exploration into their therapeutic potential.

References

Evaluating the Enantiomeric Purity of Synthetic Tetrahydroalstonine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of synthetic compounds is a critical step in ensuring safety, efficacy, and batch-to-batch consistency. This guide provides a comparative overview of established analytical techniques for determining the enantiomeric purity of synthetic Tetrahydroalstonine, a prominent indole alkaloid.

This compound possesses multiple stereocenters, making the control and analysis of its stereoisomeric form paramount in a pharmaceutical context. This guide details the methodologies for three key analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Experimental data, where available for structurally similar compounds, is presented to aid in method selection and development.

Method Comparison at a Glance

The selection of an appropriate analytical method for determining enantiomeric purity depends on various factors including the required sensitivity, sample throughput, availability of instrumentation, and the stage of drug development. Chiral HPLC is often the gold standard due to its robustness and high resolving power.[1][2] Capillary Electrophoresis offers a high-efficiency alternative with low sample and solvent consumption, while NMR spectroscopy provides a powerful tool for absolute configuration and purity determination, sometimes without the need for enantiomerically pure standards.

Method Principle Advantages Limitations Typical Throughput
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[1]High resolution and reproducibility, well-established, scalable for preparative separations.[1][2]Requires screening of various columns and mobile phases, can be time-consuming for method development.[1]Medium to High
Capillary Electrophoresis (CE) Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.[3][4][5]High separation efficiency, low sample and reagent consumption, rapid analysis times.[4][6]Lower concentration sensitivity compared to HPLC, potential for adsorption of analytes to the capillary wall.High
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[7][8]Provides structural information, can determine enantiomeric excess without a pure enantiomer standard, non-destructive.[9]Lower sensitivity, requires higher sample concentrations, potential for signal overlap.[10]Low to Medium

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed technique for the separation and quantification of enantiomers.[1][2] The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times.

Experimental Protocol: Chiral HPLC for this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions (Representative):

Parameter Condition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 228 nm
Injection Volume 10 µL
Sample Preparation Dissolve synthetic this compound in the mobile phase to a concentration of 1 mg/mL.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Workflow for Chiral HPLC Method Development

cluster_0 Method Development start Select Chiral Stationary Phase (CSP) screen_solvents Screen Mobile Phases (Normal & Reversed Phase) start->screen_solvents optimize_conditions Optimize Mobile Phase Composition, Flow Rate, and Temperature screen_solvents->optimize_conditions validate Method Validation (Linearity, Precision, Accuracy) optimize_conditions->validate end_process Routine Analysis validate->end_process

Caption: Workflow for Chiral HPLC Method Development.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, leading to different migration times.[3][4][5][14]

Experimental Protocol: Chiral CE for Indole Alkaloids (General)

A general protocol for the chiral separation of basic indole alkaloids using CE is outlined below. Optimization for this compound would be required.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

Electrophoretic Conditions (Representative):

Parameter Condition
Capillary Fused-silica capillary, 50 µm i.d., 50 cm total length (40 cm to detector)
Background Electrolyte (BGE) 50 mM Phosphate buffer (pH 2.5) containing 15 mM randomly substituted sulfated β-cyclodextrin
Voltage 20 kV
Temperature 25 °C
Detection UV at 220 nm
Injection Hydrodynamic injection (50 mbar for 5 s)
Sample Preparation Dissolve synthetic this compound in water or BGE to a concentration of 0.1 mg/mL.

Principle of Chiral Separation in CE

cluster_1 Chiral Capillary Electrophoresis racemic Racemic this compound (Enantiomer 1 + Enantiomer 2) complex1 Diastereomeric Complex 1 (Enantiomer 1 + Selector) racemic->complex1 complex2 Diastereomeric Complex 2 (Enantiomer 2 + Selector) racemic->complex2 selector Chiral Selector (e.g., Cyclodextrin) selector->complex1 selector->complex2 separation Differential Migration in Electric Field complex1->separation complex2->separation detection Separated Enantiomers Detected at Different Times separation->detection cluster_2 NMR with Chiral Solvating Agent start_nmr Prepare Sample: Racemic Analyte + Chiral Solvating Agent complex_formation Formation of Transient Diastereomeric Complexes start_nmr->complex_formation nmr_acquisition Acquire NMR Spectrum (e.g., ¹H NMR) complex_formation->nmr_acquisition signal_separation Observation of Separate Signals for Each Diastereomer nmr_acquisition->signal_separation integration Integrate Separated Signals signal_separation->integration calculation Calculate Enantiomeric Excess from Integral Ratios integration->calculation end_nmr Enantiomeric Purity Determined calculation->end_nmr

References

Comparative Metabolomics of Plants with Varying Tetrahydroalstonine Content: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the metabolic profiles of plants with varying levels of Tetrahydroalstonine, a key monoterpenoid indole alkaloid (MIA). The information presented herein is intended for researchers, scientists, and drug development professionals interested in understanding the biochemical landscape associated with this compound production. This guide includes supporting experimental data from a comparative study on Catharanthus roseus varieties, detailed experimental protocols for metabolomic analysis, and visualizations of the biosynthetic pathway and experimental workflow.

Data Presentation: Comparative Alkaloid Content

The following table summarizes the relative differences in key terpene indole alkaloid (TIA) concentrations between two varieties of Catharanthus roseus, 'Little Bright Eye' (LBE) and 'SunStorm Apricot' (SSA), in untreated plants. The data highlights the natural variation in alkaloid accumulation between different plant lines.[1][2][3][4]

AlkaloidPlant TissueHigher Concentration VarietySignificance
Ajmalicine/Tetrahydroalstonine RootsLittle Bright EyeHigher, but not statistically significant in one study.[1][2]
CatharanthineShootsSunStorm Apricotp ≤ 0.01[3][4]
RootsLittle Bright EyeHigher, but not statistically significant.[3][4]
TabersonineShootsSunStorm Apricotp ≤ 0.01[3][4]
RootsLittle Bright EyeHigher, but not statistically significant.[3][4]
VindolineShootsLittle Bright EyeHigher concentration.[3][4]

Note: In the cited study, ajmalicine and this compound were not chromatographically separated and were reported as a combined value due to identical masses and retention times.[2]

Experimental Protocols

The following sections detail the methodologies for conducting a comparative metabolomics study of plants with varying this compound content, based on established protocols for plant secondary metabolite analysis.[5][6][7]

Plant Cultivation and Sampling
  • Plant Growth: Cultivate plants under controlled and optimal growth conditions to minimize environmental variability.[5]

  • Sampling Strategy: Harvest plant material (e.g., leaves, roots) at a consistent developmental stage and time of day.[7] For comparative studies, ensure a sufficient number of biological replicates are collected for statistical power.[7]

  • Sample Collection: Use clean tools to harvest the desired plant tissue.[5] Immediately place the collected material into appropriately labeled tubes and flash-freeze in liquid nitrogen to quench metabolic activity.[5]

  • Storage: Store frozen samples at -80°C until further processing.[5]

Sample Preparation and Metabolite Extraction
  • Grinding: Keep samples frozen in liquid nitrogen and grind the plant tissue to a fine powder using a pre-chilled mortar and pestle or a mixer mill.[5]

  • Extraction:

    • Add a pre-chilled extraction solvent (e.g., methanol) to the frozen ground sample. The volume of the extraction solvent should be proportional to the sample weight.[5]

    • Homogenize the sample in the extraction solvent using a mixer mill or vortexer.[5]

    • Centrifuge the homogenate at a high speed (e.g., 20,000 x g) at 4°C to pellet cell debris.[5]

    • Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.[5]

    • Repeat the centrifugation step to ensure a clear extract.[5]

    • Store the final extracts at 4°C until analysis.[5]

LC-MS Analysis
  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an autosampler.[5]

  • Chromatographic Separation:

    • Transfer the sample extract to an appropriate vial for the LC-MS autosampler.[5]

    • Inject the sample onto a suitable HPLC or UPLC column for separation of metabolites.

    • Use a gradient elution program with two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), to achieve separation.[8]

  • Mass Spectrometry Detection:

    • Couple the liquid chromatograph to a mass spectrometer for the detection and quantification of metabolites.

    • The mass spectrometer can be operated in either positive or negative ionization mode, depending on the target analytes.

  • Data Acquisition and Analysis:

    • Equilibrate the LC-MS system with blank injections of the extraction buffer before running the samples.[5]

    • Acquire data for each sample.

    • Process the raw data using appropriate software for peak detection, integration, and alignment.

    • Identify and quantify target metabolites, such as this compound, by comparing their retention times and mass spectra to authentic standards.

Mandatory Visualization

This compound Biosynthetic Pathway

Tetrahydroalstonine_Biosynthesis tryptamine Tryptamine invis1 tryptamine->invis1 secologanin Secologanin secologanin->invis1 strictosidine Strictosidine strictosidine_aglycone Strictosidine Aglycone strictosidine->strictosidine_aglycone Strictosidine Glucosidase (SGD) This compound This compound strictosidine_aglycone->this compound this compound Synthase (THAS) alstonine Alstonine This compound->alstonine Alstonine Synthase (AS) invis1->strictosidine Strictosidine Synthase (STR) invis2

Caption: Biosynthesis of this compound from primary precursors.

Experimental Workflow for Comparative Metabolomics

Metabolomics_Workflow plant_material Plant Material (High vs. Low this compound) sampling Sampling & Freezing plant_material->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS Analysis extraction->lcms data_processing Data Processing & Peak Identification lcms->data_processing stat_analysis Statistical Analysis data_processing->stat_analysis interpretation Biological Interpretation stat_analysis->interpretation

Caption: A generalized workflow for a comparative plant metabolomics study.

References

A Comparative Guide to the Anxiolytic-Like Effects of Tetrahydroalstonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiolytic-like properties of Tetrahydroalstonine (THA), an indole alkaloid, against established anxiolytic agents. By presenting supporting experimental data, detailed methodologies, and visual pathways, this document serves as a resource for validating its potential as a novel therapeutic agent for anxiety disorders.

Introduction to this compound and Anxiolytic Benchmarks

This compound (THA), also referred to as Alstonine, is a plant-derived alkaloid with a growing body of evidence suggesting its potential efficacy in treating psychiatric conditions.[1][2] Unlike traditional anxiolytics, THA may offer a unique mechanism of action, potentially providing a new avenue for drug development. This guide compares its preclinical profile to two widely recognized anxiolytics:

  • Diazepam: A benzodiazepine medication that has been a benchmark for anxiolytic activity for decades. It is known for its rapid onset of action but also for side effects like sedation, dependence, and withdrawal symptoms.[3][4][5]

  • Buspirone: A non-benzodiazepine anxiolytic from the azapirone class. It does not cause significant sedation or dependence but has a delayed onset of action, often taking 2-4 weeks for full clinical effectiveness.[6][7]

Comparative Mechanisms of Action

The therapeutic effects of anxiolytics are intrinsically linked to their interaction with neurotransmitter systems in the brain. This compound, Diazepam, and Buspirone exhibit distinct molecular mechanisms.

  • This compound (Alstonine): Preclinical studies suggest that the anxiolytic effects of THA are mediated through the serotonergic system, specifically involving 5-HT2A/2C receptors.[1][2] Its effects were reversed by pretreatment with a 5-HT2A/2C antagonist.[2] Unlike benzodiazepines, its action does not appear to be modulated by GABA-A receptors.[1] Some evidence also points to a potential, indirect modulation of the NMDA glutamate receptor system.[2]

  • Diazepam: As a benzodiazepine, Diazepam exerts its anxiolytic, sedative, and muscle-relaxant effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3] It binds to the GABA-A receptor, increasing the receptor's affinity for GABA, which leads to more frequent opening of associated chloride ion channels, hyperpolarization of the neuron, and ultimately, reduced neuronal excitability.[8]

  • Buspirone: The mechanism of Buspirone is complex but is primarily attributed to its activity as a partial agonist at serotonin 5-HT1A receptors.[6][7] It also has a weak affinity for dopamine D2 receptors.[7] Its delayed onset of action is thought to be related to the gradual desensitization of presynaptic 5-HT1A autoreceptors, leading to increased serotonin release over time.[6]

G cluster_0 This compound (Alstonine) Pathway cluster_1 Diazepam Pathway cluster_2 Buspirone Pathway THA This compound HT2 5-HT2A/2C Receptors THA->HT2 Modulates Anxiolysis_THA Anxiolytic Effect HT2->Anxiolysis_THA Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A Positive Allosteric Modulator Anxiolysis_DZ Anxiolytic Effect GABA_A->Anxiolysis_DZ Enhances Inhibition GABA GABA GABA->GABA_A Binds Buspirone Buspirone HT1A 5-HT1A Receptors Buspirone->HT1A Partial Agonist Anxiolysis_BUS Anxiolytic Effect HT1A->Anxiolysis_BUS

Caption: Comparative signaling pathways of anxiolytic agents.

Preclinical Validation: Behavioral Models of Anxiety

The anxiolytic-like effects of novel compounds are primarily validated using rodent behavioral models that rely on the conflict between the innate drive to explore a new environment and the aversion to open, elevated, or brightly lit spaces.

The EPM is one of the most widely used assays for assessing anxiety-like behavior.[9][10][11] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open, more aversive arms of the maze.

Experimental Protocol:

  • Apparatus: A plus-shaped maze, typically made of PVC, elevated above the ground (e.g., 50 cm). It consists of two opposite open arms (e.g., 50 x 12 cm) and two opposite closed arms of the same size, enclosed by high walls (e.g., 50 cm).[10]

  • Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the trial.

  • Procedure: The subject (mouse or rat) is placed in the center of the maze, facing an open arm.[12] The animal is then allowed to explore the maze freely for a 5-minute session.[9][11][12]

  • Data Collection: A video tracking system records the animal's movement. Key parameters measured include the number of entries into and the time spent in the open and closed arms.[9][12]

  • Analysis: An increase in the percentage of time spent in the open arms (% Open Arm Time) and/or the percentage of entries into the open arms (% Open Arm Entries) is interpreted as an anxiolytic-like effect.[13] The total number of arm entries can be used as an indicator of overall locomotor activity.

G cluster_data Data Analysis start Place Mouse in Center of Maze explore Allow 5-min Free Exploration start->explore record Video Record Movement explore->record time Time in Open/Closed Arms record->time entries Entries into Open/Closed Arms record->entries end Assess Anxiolytic Effect time->end entries->end

Caption: Workflow for the Elevated Plus-Maze (EPM) test.

This test is based on rodents' natural aversion to brightly illuminated areas.[14][15] Anxiolytic compounds decrease the aversion to the light compartment, resulting in more time spent in the lit area.

Experimental Protocol:

  • Apparatus: A rectangular box divided into two compartments: a small, dark chamber (approx. 1/3 of the box) and a large, brightly illuminated chamber (approx. 2/3 of the box).[14] An opening connects the two compartments.

  • Acclimation: Animals are habituated to the testing room prior to the experiment.

  • Procedure: The subject is placed into the lit compartment and allowed to move freely between the two chambers for a set period (e.g., 10-20 minutes).[16][17]

  • Data Collection: An automated system or video tracking software records the latency to first enter the dark compartment, the total time spent in each compartment, and the number of transitions between the two chambers.[14][16]

  • Analysis: An increase in the time spent in the light compartment and/or a longer latency to enter the dark compartment are indicative of an anxiolytic-like effect.[14][18]

G cluster_data Data Analysis start Place Mouse in Light Chamber explore Allow 10-min Free Exploration start->explore record Track Movement Between Chambers explore->record time Time in Light/Dark Chambers record->time transitions Number of Transitions record->transitions end Assess Anxiolytic Effect time->end transitions->end

Caption: Workflow for the Light-Dark Box (LDB) test.

The OFT assesses anxiety-like behavior (thigmotaxis) and general locomotor activity.[19][20][21] Anxious animals tend to stay close to the walls of the arena (thigmotaxis), while animals treated with anxiolytics are more willing to explore the exposed center area.

Experimental Protocol:

  • Apparatus: A square arena (e.g., 42 x 42 cm or 50 x 50 cm) with walls, typically made of non-porous material for easy cleaning.[19][21] The floor is often divided into a central zone and a peripheral zone by software.

  • Acclimation: Animals are transported to the testing room and allowed to acclimate.

  • Procedure: The animal is placed in the center or a corner of the open field and allowed to explore for a specified duration (e.g., 5-20 minutes).[21][22]

  • Data Collection: A video camera mounted above the arena records the session. Tracking software analyzes various parameters.[19][21]

  • Analysis: Anxiolytic-like effects are indicated by an increase in the time spent in the center zone and a decrease in thigmotaxis (time spent in the periphery).[22][23] Total distance traveled is a measure of general locomotor activity, which is important for ruling out confounding sedative or hyperactive effects.[23]

G cluster_data Data Analysis start Place Mouse in Open Field Arena explore Allow 10-20 min Free Exploration start->explore record Track Movement (Center vs. Periphery) explore->record time Time in Center Zone record->time distance Total Distance Traveled record->distance end Assess Anxiolytic & Locomotor Effects time->end distance->end

Caption: Workflow for the Open Field Test (OFT).

Comparative Efficacy Data

The following tables summarize quantitative data from preclinical studies, comparing the effects of this compound (Alstonine) with Diazepam. Data for Buspirone in these specific animal models were not sufficiently detailed in the provided search context for direct quantitative comparison in these tables.

Table 1: Effects in the Elevated Plus-Maze (EPM) Test

CompoundDose (mg/kg)Animal ModelKey FindingCitation
Diazepam 1RatSignificant increase in open arm entries and time spent in open arms.[24]
Diazepam 0.5, 1, 2MouseNo significant anxiolytic effect; sedation observed at 2 mg/kg.[5]
Alkaloid Extract *2.5 - 20MouseSignificant increase in open arm entries and time spent in open arms.[25]

*Note: This study used a standardized alkaloid extract from Argemone platyceras, not isolated this compound, but demonstrates a clear anxiolytic-like effect from a plant alkaloid mixture in the EPM.

Table 2: Effects in the Light-Dark Box (LDB) Test

CompoundDose (mg/kg)Animal ModelKey FindingCitation
Alstonine 0.5, 1.0MouseSignificantly increased the time spent in the light area and the latency to first cross to the dark compartment.[1]

Table 3: Effects in the Hole-Board Test (HBT) *

CompoundDose (mg/kg)Animal ModelKey FindingCitation
Alstonine 0.5, 1.0MouseSignificantly increased the number of head-dips, indicating reduced anxiety. Did not interfere with spontaneous locomotion.[1]
Diazepam 1.0MouseIncreased number of head dips.[24]

*The Hole-Board Test is another recognized model where an increase in head-dipping behavior is considered an index of an anxiolytic effect.

Discussion and Conclusion

The available preclinical data indicates that this compound (Alstonine) exhibits a clear anxiolytic-like profile in standard behavioral models.[1][2] In both the Light-Dark Box and Hole-Board tests, it produced effects comparable to those expected from established anxiolytics, increasing exploration of aversive environments without impacting overall locomotor activity at effective doses.[1]

Comparison Summary:

  • Efficacy: Alstonine demonstrates significant anxiolytic-like activity in multiple rodent models.[1] Its profile appears robust, similar to the effects seen with Diazepam in some studies.[24]

  • Mechanism: THA's reliance on the 5-HT2A/2C system distinguishes it from Diazepam (GABAergic) and Buspirone (5-HT1A partial agonist).[2][3][6] This novel mechanism could be beneficial, particularly for patients who do not respond to existing therapies.

  • Side Effect Profile: A key advantage noted for Alstonine is the absence of sedative effects at anxiolytic doses, a common drawback of benzodiazepines like Diazepam.[1][5] This profile is more aligned with Buspirone, which also causes minimal sedation.[7]

References

A Comparative Analysis of Tetrahydroalstonine and Other Autophagy Modulators for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tetrahydroalstonine's (THA) activity as an autophagy modulator against other well-established alternatives. The information is supported by experimental data to aid in the evaluation and selection of appropriate compounds for autophagy research.

This compound, a natural alkaloid, has emerged as a modulator of autophagy, the cellular process of degradation and recycling of its own components. Evidence suggests that THA exerts its effects by influencing the Akt/mTOR signaling pathway, a central regulator of autophagy. This guide compares the activity of THA with known autophagy inducers and inhibitors, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Comparative Analysis of Autophagy Modulator Activity

CompoundClassMechanism of ActionTypical Working ConcentrationEffect on LC3-II/LC3-I RatioEffect on p62 Levels
This compound (THA) Modulator (Inhibitor of excessive autophagy)Activates the Akt/mTOR signaling pathway, leading to the suppression of autophagy.[1][2]1-10 µM (in vitro)Decreases in models of excessive autophagy.[1]Increases or restores to basal levels in models of excessive autophagy.[1]
Rapamycin Inducer (mTOR-dependent)Inhibits mTORC1, a negative regulator of autophagy, thereby inducing autophagy.10 nM - 1 µM (in vitro)Significantly increases.[3][4][5][6]Decreases.[6]
Chloroquine (CQ) Inhibitor (Late-stage)Inhibits the fusion of autophagosomes with lysosomes and raises lysosomal pH, blocking the final degradation step.[7][8][9]10 - 50 µM (in vitro)Increases due to accumulation of autophagosomes.[7][10][11]Increases due to blockage of degradation.[7][8][9][10][11]
Bafilomycin A1 (BafA1) Inhibitor (Late-stage)A specific inhibitor of vacuolar H+-ATPase (V-ATPase), preventing the acidification of lysosomes and thus inhibiting autophagic degradation.10 - 100 nM (in vitro)Increases due to accumulation of autophagosomes.[12][13][14]Increases due to blockage of degradation.[12]

Experimental Protocols

Accurate assessment of autophagy modulation requires robust experimental procedures. Below are detailed methodologies for key experiments cited in the comparison.

Western Blotting for LC3 and p62

This technique is fundamental for quantifying the changes in the levels of key autophagy marker proteins.

1. Cell Culture and Treatment:

  • Plate cells (e.g., primary cortical neurons, HeLa, or MCF-7 cells) at a suitable density in 6-well plates.

  • Allow cells to adhere and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound, Rapamycin, Chloroquine, or Bafilomycin A1 for the specified duration (e.g., 6, 12, or 24 hours). Include a vehicle-treated control group.

  • For autophagic flux assays, a parallel set of wells should be co-treated with an autophagy inhibitor like Chloroquine (50 µM) or Bafilomycin A1 (100 nM) for the last 4-6 hours of the experiment.

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a Bradford or BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 12-15% SDS-polyacrylamide gel. Due to the small size of LC3 proteins, a higher percentage gel or a gradient gel is recommended.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Densitometric Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Calculate the LC3-II/LC3-I ratio or normalize the LC3-II and p62 band intensities to the loading control.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methods used for their study.

Tetrahydroalstonine_Signaling_Pathway THA This compound Akt Akt THA->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits CellSurvival Neuroprotection/ Cell Survival Autophagy->CellSurvival Modulates

Caption: this compound's proposed signaling pathway in autophagy modulation.

Autophagy_Modulation_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Analysis start Plate Cells treatment Treat with Modulators (THA, Rapa, CQ, BafA1) start->treatment lysis Cell Lysis treatment->lysis imaging Immunofluorescence (LC3 puncta) treatment->imaging quantification Protein Quantification lysis->quantification western_blot Western Blot (LC3, p62, β-actin) quantification->western_blot data_analysis Densitometry & Statistical Analysis western_blot->data_analysis imaging->data_analysis

Caption: General experimental workflow for assessing autophagy modulation.

References

Comparative Efficacy of Tetrahydroalstonine and Standard-of-Care Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of Tetrahydroalstonine (THA), an indole alkaloid, against current standard-of-care drugs for several neurological and psychiatric disorders. The content is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available preclinical and clinical data to inform future research and therapeutic strategies.

Ischemic Stroke

This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. Its efficacy has been directly compared to Edaravone, a free radical scavenger and a standard-of-care treatment for acute ischemic stroke.

Comparative Efficacy Data

A key preclinical study investigated the neuroprotective effects of THA against oxygen-glucose deprivation/re-oxygenation (OGD/R)-induced neuronal injury, a common in vitro model for ischemic stroke. The results, summarized in the table below, indicate that THA exhibits a superior therapeutic effect compared to Edaravone in this model.[1]

Treatment GroupConcentration (µM)Cell Viability (%) vs. Control
Control-100
OGD/R-~60
THA0.75Significantly increased
THA1.5Significantly increased
THA3.0Significantly increased (superior to Edaravone)
Edaravone10Significantly increased
Experimental Protocol: OGD/R-Induced Neuronal Injury Model

The following protocol outlines the methodology used to assess the neuroprotective effects of this compound and Edaravone in primary cortical neurons.

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 16-18 mice and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • OGD/R Induction: To mimic ischemic conditions, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and the cells are placed in a hypoxic chamber (95% N₂, 5% CO₂) for a specified period (e.g., 2 hours). Re-oxygenation is initiated by returning the cells to the original culture medium and incubating them under normoxic conditions (95% air, 5% CO₂) for 24 hours.

  • Drug Treatment: this compound or Edaravone is added to the culture medium at various concentrations prior to the OGD/R insult.

  • Cell Viability Assessment: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to quantify cell viability. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Signaling Pathway: THA-Mediated Neuroprotection

This compound is suggested to exert its neuroprotective effects through the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

THA_Neuroprotection THA This compound PI3K PI3K THA->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Promotes Bax Bax Akt->Bax Inhibits Cell_Survival Cell Survival mTOR->Cell_Survival Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Bax->Apoptosis Antipsychotic_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials Behavioral Behavioral Models (e.g., Amphetamine-induced hyperlocomotion) Neurochemical Neurochemical Analysis (e.g., Dopamine and Serotonin levels) Behavioral->Neurochemical Correlate with Receptor_Binding Receptor Binding Assays (e.g., D2, 5-HT2A receptors) Neurochemical->Receptor_Binding Investigate mechanism Phase1 Phase I (Safety and Tolerability) Receptor_Binding->Phase1 Proceed if promising Phase2 Phase II (Efficacy and Dosing) Phase1->Phase2 Phase3 Phase III (Comparison to Standard of Care) Phase2->Phase3 a2_antagonism cluster_presynaptic Presynaptic Neuron THA This compound a2_receptor Presynaptic α2-Adrenoceptor THA->a2_receptor Antagonizes NE_release Norepinephrine (NE) Release a2_receptor->NE_release Inhibits (Negative Feedback) HT_release Serotonin (5-HT) Release a2_receptor->HT_release Inhibits (Negative Feedback) Postsynaptic_Neuron Postsynaptic Neuron NE_release->Postsynaptic_Neuron HT_release->Postsynaptic_Neuron

References

Inter-laboratory Validation of Tetrahydroalstonine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Tetrahydroalstonine (THA), a significant indole alkaloid found in various medicinal plants. It is designed for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of analytical workflows and biological pathways to support inter-laboratory validation efforts.

Quantitative Data Summary

While a formal inter-laboratory validation study for this compound quantification has not been identified in the public domain, this guide compiles and compares quantitative data from independent research publications. This approach allows for a de facto inter-laboratory comparison, highlighting the variability and consistency of results obtained using different analytical techniques. The following tables summarize the quantitative determination of this compound in plant materials from two distinct studies employing different analytical methodologies.

Table 1: Quantification of this compound in Alstonia scholaris by ¹H NMR

Plant PartConcentration (µg/g of dry weight) ± SDLaboratory/Study
LeavesNot DetectedSiddiqui et al. (2022)
StemsNot DetectedSiddiqui et al. (2022)
Trunk BarksNot DetectedSiddiqui et al. (2022)
Fruits25.32 ± 0.215Siddiqui et al. (2022)
Flowers15.89 ± 0.134Siddiqui et al. (2022)

Table 2: Identification of this compound in Rhazya stricta Hairy Roots by UPLC-MS

Analytical MethodResultLaboratory/Study
UPLC-MSIdentifiedA. et al. (2015)

Note: The study by A. et al. (2015) confirmed the presence of this compound using UPLC-MS but did not provide quantitative data. This highlights a common scenario where qualitative identification precedes quantitative validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results across different laboratories. Below are generalized protocols for the quantification of this compound based on common practices for indole alkaloid analysis.

Sample Preparation for Chromatographic Analysis

This protocol is a composite based on methods for related indole alkaloids and is suitable for adaptation for this compound quantification.

a. Extraction:

  • Air-dry the plant material (e.g., fruits, flowers) at room temperature and grind into a fine powder.

  • Accurately weigh approximately 1 g of the powdered material.

  • Extract the sample with 20 mL of methanol using sonication for 30 minutes, followed by maceration for 24 hours at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process three times with fresh solvent.

  • Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

b. Acid-Base Partitioning (for enrichment of alkaloid fraction):

  • Dissolve the dried crude extract in 5% hydrochloric acid.

  • Wash the acidic solution with ethyl acetate to remove neutral and acidic compounds.

  • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

  • Extract the basic solution with dichloromethane or chloroform (3 x 20 mL).

  • Combine the organic layers and wash with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate to dryness.

  • Reconstitute the final residue in a known volume of methanol for HPLC or LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

This hypothetical protocol is based on validated methods for similar indole alkaloids.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or ammonium acetate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve of a certified this compound reference standard.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Method

This protocol is adapted from methods used for the analysis of indole alkaloids in complex matrices.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 or HSS T3 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ESI.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined by infusion of a standard solution.

  • Quantification: Using an internal standard and a calibration curve of a certified this compound reference standard.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound from plant material.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material (e.g., Fruits, Flowers) grinding Grinding to Powder plant_material->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration evaporation1 Evaporation to Dryness filtration->evaporation1 acid_base Acid-Base Partitioning evaporation1->acid_base evaporation2 Final Evaporation acid_base->evaporation2 reconstitution Reconstitution in Mobile Phase evaporation2->reconstitution hplc HPLC-UV Analysis reconstitution->hplc lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification using Calibration Curve hplc->quantification lcms->quantification validation Method Validation quantification->validation

Figure 1: Experimental workflow for this compound quantification.
Signaling Pathway of this compound

This compound is known to act as a selective α₂-adrenergic receptor antagonist and has been shown to modulate the Akt/mTOR signaling pathway.

Figure 2: Simplified signaling pathway of this compound.

Safety Operating Guide

Proper Disposal of Tetrahydroalstonine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of tetrahydroalstonine, a bioactive indole alkaloid. Adherence to these procedures is essential to minimize environmental impact and ensure the safety of all laboratory personnel.

Immediate Safety and Handling

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times during handling and disposal.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or chemical safety goggles
Skin and Body Laboratory coat

Quantitative Hazard Data

The following table summarizes the known quantitative hazard data for this compound. This information underscores the importance of careful handling to avoid accidental exposure.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following protocol is a general guideline and should be adapted to comply with the specific requirements of your institution and location.

1. Waste Identification and Segregation:

  • Properly label a dedicated waste container for "this compound and related contaminated materials."
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Preparing for Disposal:

  • If the this compound is in a solution, do not dispose of it down the drain.
  • For solid this compound, carefully transfer it into the designated waste container. Avoid generating dust.
  • For solutions, absorb the liquid with a non-reactive absorbent material (e.g., vermiculite, sand) and place the absorbed material into the waste container.

3. Container Management:

  • Ensure the waste container is made of a material compatible with this compound and any solvents used.
  • Keep the waste container securely closed when not in use.
  • Store the container in a well-ventilated, designated hazardous waste accumulation area.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
  • Complete all necessary waste disposal paperwork accurately and retain a copy for your records.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Tetrahydroalstonine_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Prepare Labeled Waste Container B->C D Transfer Solid Waste or Absorb Liquid Waste C->D Begin Waste Collection E Securely Close Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Professional Disposal F->G H Complete Waste Manifest G->H

References

Essential Safety and Operational Guide for Handling Tetrahydroalstonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling of Tetrahydroalstonine. It is intended to supplement, not replace, your institution's standard safety protocols and a thorough review of the full Safety Data Sheet (SDS) before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified under the Globally Harmonized System (GHS) as a substance that is harmful if swallowed and harmful in contact with skin. It is also categorized as an irritant. Therefore, strict adherence to PPE protocols is mandatory to ensure personnel safety.

Required Personal Protective Equipment
PPE CategoryMinimum RequirementRationale
Hand Protection Chemical-resistant gloves (Nitrile or Latex recommended)Prevents skin contact, as this compound is harmful upon dermal absorption.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from potential splashes or aerosolized particles of the compound.
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosols are likely to be generated.While specific inhalation toxicity data for this compound is limited, general principles for handling fine organic compounds apply to minimize respiratory exposure.
Glove Selection and Use

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure risk and maintain a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of solid this compound or solutions should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for aerosolization.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.

Procedural Guidance
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated handling area.

  • Weighing: If weighing the solid compound, do so in a fume hood or on a balance with a draft shield to minimize the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment used.

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling
  • Solid Waste: Unused or contaminated solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips), should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's disposal guidelines.

  • Contaminated PPE: Used gloves, lab coats, and other contaminated PPE should be disposed of as hazardous waste in accordance with your institution's protocols.

Disposal Method

All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Tetrahydroalstonine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency start Start: Task Involving This compound assess_hazards Review SDS and Assess Hazards start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe prepare_work_area Prepare Designated Work Area don_ppe->prepare_work_area weigh_solid Weigh Solid in Fume Hood prepare_work_area->weigh_solid prepare_solution Prepare Solution in Fume Hood weigh_solid->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment spill_exposure Spill or Exposure? conduct_experiment->spill_exposure decontaminate Decontaminate Work Surfaces & Equipment segregate_waste Segregate Solid & Liquid Hazardous Waste decontaminate->segregate_waste dispose_waste Dispose of Waste via Institutional Protocol segregate_waste->dispose_waste remove_ppe Remove PPE and Wash Hands dispose_waste->remove_ppe end End remove_ppe->end spill_exposure->decontaminate No emergency_procedures Follow Emergency Procedures spill_exposure->emergency_procedures Yes emergency_procedures->decontaminate

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydroalstonine
Reactant of Route 2
Tetrahydroalstonine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。